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  • Product: N-Methoxy-N,2,3-trimethylbenzamide
  • CAS: 229970-95-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-Methoxy-N,2,3-trimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the synthesis of N-Methoxy-N,2,3-trimethylbenzamide, a valuable in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of N-Methoxy-N,2,3-trimethylbenzamide, a valuable intermediate in organic synthesis, often utilized in the development of complex molecular architectures in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of steps to offer a detailed rationale for the chosen synthetic strategy, a thorough examination of the reaction mechanism, and comprehensive, field-tested protocols.

Strategic Overview: Navigating the Synthesis of a Sterically Hindered Weinreb Amide

The target molecule, N-Methoxy-N,2,3-trimethylbenzamide, is a Weinreb amide. These amides are prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity stems from the formation of a stable, chelated intermediate.[1][2]

The synthesis of N-Methoxy-N,2,3-trimethylbenzamide presents a specific challenge due to the steric hindrance around the carboxyl group of the starting material, 2,3-dimethylbenzoic acid. The two methyl groups ortho and meta to the carboxylic acid impede the approach of reagents, necessitating a carefully selected activation method.

This guide will focus on two primary, reliable synthetic pathways:

  • Direct Amidation of 2,3-Dimethylbenzoic Acid: A one-pot procedure that is often preferred for its efficiency and operational simplicity.

  • Two-Step Synthesis via the Acyl Chloride: A classic and robust method that involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative.

The Chemistry at its Core: Mechanism and Rationale

The formation of a Weinreb amide from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride requires the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the hydroxylamine.[3] The choice of activating agent is critical, especially with sterically hindered substrates.

For the direct amidation of the sterically hindered 2,3-dimethylbenzoic acid, a highly effective method utilizes methanesulfonyl chloride in the presence of an amine base such as triethylamine.[4][5] This approach is advantageous as it avoids the use of more expensive or sensitive coupling reagents.

The proposed mechanism for this transformation is as follows:

  • Formation of a Mixed Anhydride: 2,3-dimethylbenzoic acid reacts with methanesulfonyl chloride to form a mixed sulfonic-carboxylic anhydride. This is a highly activated intermediate.

  • Nucleophilic Attack: N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by triethylamine, acts as a nucleophile and attacks the carbonyl carbon of the mixed anhydride.

  • Tetrahedral Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired N-Methoxy-N,2,3-trimethylbenzamide and methanesulfonate as a byproduct.

This method has been shown to be effective for a range of sterically hindered carboxylic acids, providing good to excellent yields.[4][5]

Experimental Protocols: A Step-by-Step Guide

Synthesis of the Starting Material: 2,3-Dimethylbenzoic Acid

While commercially available, understanding the synthesis of the starting material provides a more complete picture. One common laboratory-scale synthesis involves the carboxylation of o-xylene.[6]

Protocol 3.1: Synthesis of 2,3-Dimethylbenzoic Acid

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
o-Xylene106.1740 mL--
Anhydrous Aluminum Chloride133.342.5 g0.0187-
N-Butylimidazole124.181.16 g0.0093-
Carbon Dioxide44.016 MPa--

Procedure:

  • To a 250 mL PTFE-lined autoclave under an inert atmosphere (e.g., argon), rapidly add 40 mL of dry o-xylene.[6]

  • Sequentially add 2.5 g of anhydrous aluminum chloride and 1.16 g of dry N-butylimidazole. Seal the reaction vessel.[6]

  • Pressurize the autoclave with carbon dioxide to 6 MPa.[6]

  • Stir the reaction mixture at 1000 rpm and heat to 40°C for 48 hours.[6]

  • After the reaction is complete, cool the autoclave and cautiously vent the CO2 pressure.

  • Add 150 mL of water to the reaction mixture and stir for 30 minutes.[6]

  • Extract the mixture with diethyl ether (3 x 50 mL).[6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dimethylbenzoic acid.[6]

  • Further purification can be achieved by dissolving the crude product in a 10% (w/w) sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with 1 M HCl to a pH of 1 to precipitate the purified 2,3-dimethylbenzoic acid. The solid is then collected by filtration, washed with cold water, and dried.[6]

Pathway 1: Direct Synthesis of N-Methoxy-N,2,3-trimethylbenzamide

This protocol is adapted from the procedure for sterically hindered carboxylic acids.[4][5]

Protocol 3.2: Direct Amidation of 2,3-Dimethylbenzoic Acid

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2,3-Dimethylbenzoic Acid150.181.50 g0.011.0
N,O-Dimethylhydroxylamine HCl97.541.07 g0.0111.1
Triethylamine101.194.2 mL0.033.0
Methanesulfonyl Chloride114.550.85 mL0.0111.1
Dichloromethane (DCM)-50 mL--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,3-dimethylbenzoic acid (1.50 g, 0.01 mol) and N,O-dimethylhydroxylamine hydrochloride (1.07 g, 0.011 mol).

  • Add 50 mL of anhydrous dichloromethane and cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine (4.2 mL, 0.03 mol) to the stirred suspension.

  • After stirring for 10 minutes, add methanesulfonyl chloride (0.85 mL, 0.011 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Methoxy-N,2,3-trimethylbenzamide.[7]

Pathway 2: Two-Step Synthesis via 2,3-Dimethylbenzoyl Chloride

This pathway involves the initial formation of the acyl chloride, which is then reacted with N,O-dimethylhydroxylamine.

Protocol 3.3a: Synthesis of 2,3-Dimethylbenzoyl Chloride

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2,3-Dimethylbenzoic Acid150.181.50 g0.011.0
Thionyl Chloride118.971.1 mL0.0151.5
DMF-1-2 drops-catalytic

Procedure:

  • In a fume hood, combine 2,3-dimethylbenzoic acid (1.50 g, 0.01 mol) and thionyl chloride (1.1 mL, 0.015 mol) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,3-dimethylbenzoyl chloride can be used in the next step without further purification.[8]

Protocol 3.3b: Synthesis of N-Methoxy-N,2,3-trimethylbenzamide from Acyl Chloride

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2,3-Dimethylbenzoyl Chloride168.62(from 0.01 mol acid)~0.011.0
N,O-Dimethylhydroxylamine HCl97.541.07 g0.0111.1
Pyridine79.101.7 mL0.0212.1
Dichloromethane (DCM)-40 mL--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.07 g, 0.011 mol) in 40 mL of anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add pyridine (1.7 mL, 0.021 mol) to the stirred suspension.

  • In a separate flask, dissolve the crude 2,3-dimethylbenzoyl chloride (from the previous step) in 10 mL of anhydrous dichloromethane.

  • Add the solution of the acyl chloride dropwise to the N,O-dimethylhydroxylamine/pyridine mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 3.2.[9]

Visualizing the Process: Workflow and Reaction Diagrams

Diagram 4.1: Overall Synthetic Workflow

Synthesis_Workflow Start Starting Materials (2,3-Dimethylbenzoic Acid, N,O-Dimethylhydroxylamine HCl) Pathway1 Pathway 1: Direct Amidation (Methanesulfonyl Chloride, Triethylamine) Start->Pathway1 Pathway2 Pathway 2: Two-Step Synthesis Start->Pathway2 Product Target Molecule: N-Methoxy-N,2,3-trimethylbenzamide Pathway1->Product AcylChloride Intermediate: 2,3-Dimethylbenzoyl Chloride Pathway2->AcylChloride AcylChloride->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic strategies for N-Methoxy-N,2,3-trimethylbenzamide.

Diagram 4.2: Reaction Mechanism for Direct Amidation

Reaction_Mechanism cluster_step1 Step 1: Formation of Mixed Anhydride cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation A 2,3-Dimethylbenzoic Acid C Mixed Anhydride A->C + B Methanesulfonyl Chloride B->C E Tetrahedral Intermediate C->E D N,O-Dimethylhydroxylamine D->E + F N-Methoxy-N,2,3-trimethylbenzamide E->F G Methanesulfonate E->G eliminates

Caption: Mechanism of direct Weinreb amide synthesis.

Data Summary and Characterization

The successful synthesis of N-Methoxy-N,2,3-trimethylbenzamide should be confirmed by standard analytical techniques.

Property Expected Value/Observation
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.2-7.4 (m, 3H, Ar-H), 3.5-3.7 (s, 3H, N-OCH₃), 3.2-3.4 (s, 3H, N-CH₃), 2.2-2.4 (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (C=O), ~135-140 (Ar-C), ~125-130 (Ar-CH), ~61 (N-OCH₃), ~34 (N-CH₃), ~15-20 (Ar-CH₃)
Mass Spectrometry (ESI+) m/z: 194.11 [M+H]⁺

Note: Exact NMR chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling

  • 2,3-Dimethylbenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • N,O-Dimethylhydroxylamine Hydrochloride: Hazardous substance. Handle with care, using appropriate PPE.[3]

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Triethylamine and Pyridine: Flammable and have strong odors. Use in a well-ventilated area.

  • Dichloromethane: A volatile solvent. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion: A Versatile Synthesis for a Key Intermediate

The synthesis of N-Methoxy-N,2,3-trimethylbenzamide, while presenting challenges due to steric hindrance, is readily achievable through the methods outlined in this guide. The direct amidation using methanesulfonyl chloride offers an efficient and scalable one-pot procedure, while the two-step acyl chloride method provides a robust alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. This in-depth guide provides the necessary foundation for the successful and safe synthesis of this valuable Weinreb amide, empowering further research and development in the chemical sciences.

References

  • Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • ACS Publications. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2148.
  • PubChem. (n.d.). 2,3-Dimethylbenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Retrieved from [Link]

  • European Patent Office. (1987). EP 0150169 B1: A process for preparing substituted benzotrichloride compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 2,3-Dimethylbenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). A Weinreb Approach to the Synthesis of Trifluoromethylketones.
  • ResearchGate. (n.d.). Synthesis of N,O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2148.
  • Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Veeprho. (n.d.). N-Desmethyl Trimethobenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methoxy-n-methylbenzamide (C9H11NO2). Retrieved from [Link]

Sources

Exploratory

N-Methoxy-N,2,3-trimethylbenzamide chemical properties

Topic: N-Methoxy-N,2,3-trimethylbenzamide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Optimizing the Weinreb Scaffold for Sterically Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Methoxy-N,2,3-trimethylbenzamide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing the Weinreb Scaffold for Sterically Congested Ketone Synthesis

Executive Summary

N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0) is a specialized Weinreb amide intermediate designed for the controlled synthesis of 2,3-disubstituted aromatic ketones and aldehydes.[1][2] Unlike simple benzamides, this molecule incorporates the N-methoxy-N-methyl functionality, which serves as a "chemical brake," preventing over-addition of nucleophiles through stable chelation. This guide analyzes its physicochemical properties, synthesis protocols, and mechanistic behavior, with a specific focus on overcoming the steric hindrance imposed by the ortho-methyl group at the C2 position.

Chemical Identity & Structural Analysis

The nomenclature "N-Methoxy-N,2,3-trimethylbenzamide" describes a benzamide core substituted with a Weinreb moiety (N-methoxy-N-methyl) and two methyl groups on the aromatic ring at positions 2 and 3.

PropertyDetail
CAS Number 229970-95-0
IUPAC Name N-Methoxy-N-methyl-2,3-dimethylbenzamide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CON(C)C(=O)C1=C(C)C(C)=CC=C1
Structural Feature Ortho-substituted Weinreb Amide
3D Conformational Insight

The C2-methyl group creates significant steric bulk around the carbonyl carbon. While this enhances the stability of the tetrahedral intermediate during nucleophilic attack, it also necessitates more vigorous conditions for its initial synthesis compared to non-substituted benzamides.

Synthesis & Production Protocols

Senior Scientist Note: Due to the steric hindrance at the C2 position, standard coupling (EDCI/HOBt) may suffer from slow kinetics. The Acid Chloride route is the preferred, self-validating protocol for high yields.

Method A: The Acid Chloride Route (Preferred)

This method activates 2,3-dimethylbenzoic acid into its acid chloride, ensuring complete conversion before amine introduction.

Reagents:

  • 2,3-Dimethylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Activation: Dissolve 2,3-dimethylbenzoic acid in anhydrous DCM under N₂. Add catalytic DMF (2 drops).

  • Chlorination: Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂/solvent in vacuo to isolate the crude acid chloride (avoid purification to prevent hydrolysis).

  • Amidation: Redissolve the acid chloride in DCM. In a separate vessel, mix N,O-dimethylhydroxylamine HCl and TEA in DCM at 0°C.

  • Coupling: Cannulate the acid chloride solution into the amine mixture slowly. The exotherm confirms reaction progress.

  • Workup: Stir at room temperature for 4 hours. Quench with 1M HCl, wash with sat. NaHCO₃ and brine. Dry over MgSO₄.[3]

Method B: Direct Coupling (Alternative)

Suitable for small-scale, non-critical batches.

  • Reagents: EDCI (1.2 eq), HOBt (1.2 eq), NMM (N-methylmorpholine).

  • Note: Requires extended reaction times (12-24h) due to the C2-methyl steric clash.

Reactivity Profile: The Weinreb Mechanism

The utility of N-Methoxy-N,2,3-trimethylbenzamide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with organometallics (RM). This prevents the "over-addition" that typically leads to tertiary alcohols.

Mechanistic Pathway[4][5]
  • Nucleophilic Attack: The organometallic reagent (e.g., R-Li or R-MgBr) attacks the carbonyl carbon.

  • Chelation (The "Magic"): The metal cation (Li⁺ or Mg²⁺) is chelated by the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring.

  • Stabilization: This cyclic intermediate is stable in the reaction mixture and resists the collapse of the leaving group, preventing a second nucleophilic attack.

  • Hydrolysis: Upon acidic quench, the intermediate collapses to release the ketone.

WeinrebMechanism cluster_chelation Chelation Effect Start Weinreb Amide (Precursor) Attack Nucleophilic Attack (R-M) Start->Attack + R-MgBr Intermediate Stable Tetrahedral Chelate (5-membered ring) Attack->Intermediate Metal Chelation (Mg++) Quench Acid Hydrolysis (H3O+) Intermediate->Quench Stable until workup Product 2,3-Dimethyl Ketone Quench->Product Collapse

Caption: The metal cation stabilizes the tetrahedral intermediate, preventing double addition.

Physical Properties

Note: Specific experimental values for the 2,3-isomer are often proprietary. Values below represent the consensus for the N-methoxy-N,2,x-trimethylbenzamide class.

PropertyValue / Description
Physical State Viscous liquid or low-melting solid (isomer dependent)
Boiling Point ~130-140°C at 15 mmHg (Predicted)
Density 1.05 - 1.10 g/mL
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol. Insoluble in water.
Flash Point >110°C (Closed Cup)
Stability Stable under standard storage (2-8°C). Hygroscopic.

Applications in Medicinal Chemistry

This molecule is a high-value building block for constructing 2,3-disubstituted aryl ketones , a scaffold often found in kinase inhibitors and GPCR ligands.

Synthesis of Sterically Congested Ketones

Reaction with Grignard reagents (R-MgBr) yields ketones that retain the 2,3-dimethyl substitution pattern.

  • Advantage:[1] Direct reaction of 2,3-dimethylbenzoyl chloride with Grignards often leads to tertiary alcohols. The Weinreb amide guarantees the ketone.

Aldehyde Synthesis (Partial Reduction)

Reduction with LiAlH₄ or DIBAL-H yields 2,3-dimethylbenzaldehyde.

  • Advantage:[1] Avoids the over-reduction to the benzyl alcohol common with ester reductions.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis risk over long periods).

  • Disposal: Incineration with afterburner and scrubber.

References

  • Chemical Identity & CAS: N-Methoxy-N,2,3-trimethylbenzamide (CAS 229970-95-0).[1][2][4][5][6] BLD Pharm Repository.[1] Link

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Steric Hindrance in Amides: Synthesis of Weinreb Amides from Sterically Hindered Acids. Organic Chemistry Portal. Link

  • General Properties: N-Methoxy-N-methylbenzamide derivatives. PubChem Compound Summary. Link

Sources

Foundational

Technical Monograph: N-Methoxy-N,2,3-trimethylbenzamide

The following technical guide details the chemical identity, synthesis, and application of N-Methoxy-N,2,3-trimethylbenzamide , a strategic Weinreb amide intermediate used in high-precision organic synthesis. [1][2][3] P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of N-Methoxy-N,2,3-trimethylbenzamide , a strategic Weinreb amide intermediate used in high-precision organic synthesis.

[1][2][3]

Part 1: Chemical Identity & Core Specifications

N-Methoxy-N,2,3-trimethylbenzamide is the Weinreb amide derivative of 2,3-dimethylbenzoic acid.[1] It serves as a critical electrophilic building block in medicinal chemistry, specifically designed to enable the controlled synthesis of aryl ketones without the risk of over-alkylation common to esters or acid chlorides.

PropertySpecification
CAS Number 229970-95-0
IUPAC Name N-Methoxy-N-methyl-2,3-dimethylbenzamide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Physical State Viscous liquid or low-melting solid (typically pale yellow oil)
Solubility Soluble in DCM, THF, EtOAc, Methanol; insoluble in water.[1][2]
Core Moiety 2,3-Xylyl (2,3-dimethylphenyl) group attached to a Weinreb amide functionality.
Part 2: Strategic Application in Synthesis
The "Weinreb" Advantage in Sterically Hindered Systems

The 2,3-dimethyl substitution pattern on the benzene ring introduces significant steric hindrance ortho to the carbonyl center. This steric bulk makes standard nucleophilic acyl substitutions (e.g., using acid chlorides) prone to side reactions or sluggish kinetics.

Using the Weinreb amide (CAS 229970-95-0) provides two specific "field-proven" advantages for this scaffold:

  • Prevention of Over-Addition: Upon reaction with organometallics (Grignard or Organolithium reagents), the compound forms a stable five-membered chelated intermediate. This "anchors" the nucleophile and prevents a second equivalent from attacking, ensuring that the final product upon hydrolysis is a ketone , not a tertiary alcohol.

  • Steric Tolerance: The N-methoxy-N-methyl group is sufficiently robust to withstand the steric pressure of the adjacent 2-methyl group, while still remaining reactive enough for transmetallation at low temperatures (typically 0°C to -78°C).[1]

Mechanistic Visualization

The following diagram illustrates the chelation-controlled mechanism that makes this compound unique.

WeinrebMechanism cluster_chelation Chelation Stabilization Effect Start N-Methoxy-N,2,3- trimethylbenzamide (CAS 229970-95-0) Intermediate Stable Tetrahedral Chelated Intermediate (Metal-coordinated) Start->Intermediate Nucleophilic Attack (Kinetic Control) Nucleophile Nucleophile (R-Mg-X or R-Li) Nucleophile->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product 2,3-Dimethylphenyl Ketone Hydrolysis->Product Collapse of Intermediate

Figure 1: The mechanism of ketone formation via N-Methoxy-N,2,3-trimethylbenzamide.[1] The stable chelated intermediate prevents double-addition of the nucleophile.[1]

Part 3: Synthesis Protocol

Objective: Synthesis of N-Methoxy-N,2,3-trimethylbenzamide from 2,3-dimethylbenzoic acid.

Reagents Required:
  • Precursor: 2,3-Dimethylbenzoic acid (CAS 603-79-2).[1][3]

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride.[1]

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl Chloride (SOCl₂).[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology (EDC Coupling Route):
  • Activation:

    • Dissolve 2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

    • Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at 0°C for 30 minutes to form the active ester.

    • Note: The 2,3-dimethyl substitution may slow down activation; ensure the solution remains clear or homogenous before proceeding.

  • Amine Addition:

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.

    • Dropwise add Triethylamine (3.0 eq) to neutralize the HCl salt and catalyze the coupling.

    • Observation: A white precipitate (Et₃N·HCl) will form.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1). The product typically appears as a distinct spot with an R_f ~0.4–0.5.

  • Work-up:

    • Quench with 1M HCl (to remove unreacted amine/EDC) and separate layers.

    • Wash the organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

    • Yield Expectation: 85-95% (Pale yellow oil).[1]

Part 4: Safety & Handling
  • Hazards: As with most Weinreb amides, this compound is likely an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis can occur over prolonged exposure to humidity).

  • Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of N-Methoxy-N,2,3-trimethylbenzamide

Executive Summary N-Methoxy-N,2,3-trimethylbenzamide (CAS: Hypothetical/Derivative specific) is a specialized Weinreb amide derivative utilized primarily as a stable acylating agent in the synthesis of polysubstituted ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxy-N,2,3-trimethylbenzamide (CAS: Hypothetical/Derivative specific) is a specialized Weinreb amide derivative utilized primarily as a stable acylating agent in the synthesis of polysubstituted aromatic ketones. While its synthesis follows standard amidation protocols, its structural elucidation presents a specific analytical challenge: atropisomerism-induced spectral broadening .

Due to the steric clash between the ortho-methyl group (C2) and the Weinreb amide moiety, this molecule exhibits restricted rotation around the amide bond (


) at room temperature. This phenomenon leads to decoalescence or significant broadening of NMR signals, often mistaken for impurities by inexperienced researchers. This guide provides a definitive protocol for synthesizing, characterizing, and validating the structure of this molecule, with a specific focus on resolving rotameric ambiguity.

Synthesis & Sample Origin

To ensure the elucidation data refers to a verifiable standard, the compound is synthesized via the condensation of 2,3-dimethylbenzoic acid with N,O-dimethylhydroxylamine hydrochloride.

Reaction Scheme

The activation of the sterically crowded 2,3-dimethylbenzoic acid requires a robust coupling agent (EDCI) or conversion to the acid chloride to overcome the steric hindrance at the ortho position.

Synthesis SM1 2,3-Dimethylbenzoic Acid Product N-Methoxy-N,2,3- trimethylbenzamide SM1->Product SM2 N,O-Dimethylhydroxylamine HCl SM2->Product Reagent EDCI / HOBt / Et3N DCM, 0°C to RT

Figure 1: Standard synthesis pathway via carbodiimide coupling. The steric bulk at C2 necessitates prolonged reaction times (12-24h).

Spectroscopic Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the molecular formula (


, MW: 193.24  g/mol ).
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  193.1 m/z.
    
  • Key Fragmentation (EI):

    • m/z 133 (

      
      ):  The base peak corresponds to the 2,3-dimethylbenzoyl cation (acylium ion). This is diagnostic of Weinreb amides, which cleave readily at the amide bond under electron impact.
      
    • m/z 105 (

      
      ):  Loss of CO from the acylium ion.
      
Infrared Spectroscopy (FT-IR)
  • Amide Carbonyl: The Weinreb amide carbonyl stretch appears at 1645–1660 cm⁻¹ . This is slightly lower than typical tertiary amides due to the electron-donating effect of the methoxy group on the nitrogen.

  • C-H Stretch: 2930–2960 cm⁻¹ (Aliphatic C-H from N-Me, O-Me, and Ar-Me).

Nuclear Magnetic Resonance (NMR) – The Critical Protocol

The 1H NMR spectrum of ortho-substituted Weinreb amides is non-trivial. At 25°C (298 K), the rotation around the C-N bond is slow on the NMR timescale.

The "Ortho Effect" & Rotamers

The C2-methyl group forces the amide into a twisted conformation, creating two distinct rotameric populations or a broad, coalescing intermediate state.

  • Observation: The

    
     and 
    
    
    
    signals often appear as broad humps or split singlets rather than sharp singlets.
  • Diagnostic Protocol: Variable Temperature (VT) NMR .

    • Experiment: Heat the sample to 50–60°C in DMSO-

      
       or CDCl
      
      
      
      .
    • Result: The broad humps will sharpen and coalesce into single averages, confirming the dynamic process rather than impurity.

1H NMR Assignment (500 MHz, CDCl

, Coalesced/High Temp)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C4) 7.15 – 7.25Doublet (d)1HOrtho to C3-Me, meta to C2-Me.
Ar-H (C5) 7.05 – 7.15Triplet (t)1HMeta to both methyls.
Ar-H (C6) 7.00 – 7.10Doublet (d)1HOrtho to Carbonyl.
N-OCH

3.45 – 3.60Singlet (s)3HDeshielded by oxygen; broad at RT.
N-CH

3.25 – 3.35Singlet (s)3HAmide methyl; broad at RT.
Ar-CH

(C3)
2.30Singlet (s)3HStandard aryl methyl.
Ar-CH

(C2)
2.20 – 2.25Singlet (s)3HShielded slightly by amide anisotropy.
13C NMR Assignment
  • Carbonyl (C=O): ~170 ppm.

  • Aromatic Region: 138.0 (C-N), 136.5 (C-Me), 133.0 (C-Me), 125-130 (Ar-CH).

  • Weinreb Carbons: 61.2 ppm (

    
    ), 32.5 ppm (
    
    
    
    ). Note: These carbons may also appear broadened at room temperature.

NMR_Logic Sample Sample: N-Methoxy-N,2,3-trimethylbenzamide RT_NMR 1H NMR @ 25°C Result: Broad/Split N-Me & N-OMe signals Sample->RT_NMR Hypothesis Hypothesis: Restricted Rotation (Rotamers) Caused by Ortho-Methyl steric clash RT_NMR->Hypothesis Interpretation VT_NMR Protocol: VT-NMR @ 55°C Hypothesis->VT_NMR Validation Step Conclusion Result: Coalescence to Sharp Singlets Status: Structure Verified VT_NMR->Conclusion Confirmation

Figure 2: Logical workflow for resolving spectral anomalies in ortho-substituted Weinreb amides.

Analytical Protocol for Purity (HPLC)

For drug development applications, purity must be established using a method that separates potential hydrolyzed byproducts (2,3-dimethylbenzoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (amide bond) and 254 nm (aromatic).

  • Retention Time: The amide is less polar than the acid precursor and will elute later (approx. 6-7 min in this gradient).

References

  • Harikrishna, K., et al. (2006). "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry - Section B, 45(10), 2309-2313. Link

    • Core Reference: Establishes the rotameric broadening effect in ortho-substituted Weinreb amides.
  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

    • Foundational Reference: The original methodology for Weinreb amide synthesis and properties.
  • PubChem Compound Summary. (2024). "N-methoxy-N,3,4-trimethylbenzamide" (Isomer Comparison).[1] National Center for Biotechnology Information. Link

    • Comparative Data: Used for validating spectral shifts of the trimethylbenzamide scaffold.

Sources

Foundational

N-Methoxy-N,2,3-trimethylbenzamide: Spectroscopic Characterization & Technical Guide

This guide provides a comprehensive technical analysis of N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0), a critical Weinreb amide intermediate used in the synthesis of complex pharmaceutical scaffolds, particular...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0), a critical Weinreb amide intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for the controlled formation of aryl ketones.

Executive Summary & Structural Logic

Compound: N-Methoxy-N,2,3-trimethylbenzamide CAS Number: 229970-95-0 Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol [1]

This molecule functions as a Weinreb Amide , a class of acylating agents designed to prevent over-addition of nucleophiles (e.g., Grignard reagents) by forming a stable five-membered chelate intermediate. The 2,3-dimethyl substitution pattern on the aromatic ring introduces specific steric and electronic effects that distinguish its spectroscopic signature from unsubstituted benzamides.

Structural Analysis for Spectroscopy
  • Amide Core: The N-methoxy-N-methyl moiety provides distinct singlets in ¹H NMR and a characteristic carbonyl stretch in IR.

  • Ortho-Effect: The methyl group at the 2-position (ortho) exerts steric strain, twisting the carbonyl out of full conjugation with the benzene ring. This often shifts the carbonyl IR stretch to higher frequencies and shields the ortho-methyl protons in NMR compared to the meta/para isomers.

  • Aromatic Region: The 2,3-substitution leaves three aromatic protons (H4, H5, H6) with a specific coupling pattern (two doublets and a triplet/dd).

Synthesis & Preparation Protocol

To ensure the integrity of spectroscopic data, the sample must be prepared free of the starting material (2,3-dimethylbenzoic acid) and byproducts.

Standard Protocol:

  • Activation: 2,3-Dimethylbenzoic acid is activated with oxalyl chloride or EDC/HOBt.

  • Amidation: Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (TEA or DIPEA).

  • Purification: Silica gel chromatography (EtOAc/Hexanes) to remove unreacted amine and acid.

Synthesis Workflow Diagram

Synthesis Acid 2,3-Dimethylbenzoic Acid (Starting Material) Activation Activation (EDC/HOBt or (COCl)2) Acid->Activation Activation Amidation Amidation (+ MeNH(OMe)·HCl) Activation->Amidation Coupling Product N-Methoxy-N,2,3-trimethylbenzamide (Weinreb Amide) Amidation->Product Purification

Figure 1: Synthetic pathway for N-Methoxy-N,2,3-trimethylbenzamide.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct N-methoxy and N-methyl singlets and the 2,3-dimethyl aromatic pattern.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.15 - 7.25 Multiplet1HAr-H6Ortho to C=O; typically deshielded.
7.05 - 7.15 Multiplet2HAr-H4, H5Meta/Para to C=O; overlapping due to similar environment.
3.45 - 3.55 Singlet3HN-OCHCharacteristic Weinreb methoxy group.
3.25 - 3.35 Singlet3HN-CHN-Methyl group; distinct from O-Me.
2.30 Singlet3HAr-C(3)-CHMeta-methyl group.
2.18 Singlet3HAr-C(2)-CHOrtho-methyl group; often shielded relative to the 3-Me due to ring current effects from the twisted carbonyl.
¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)AssignmentNote
170.5 C =OAmide carbonyl.
138.0 Ar-C 2Quaternary, ortho-substituted.
135.5 Ar-C 3Quaternary, meta-substituted.
134.0 Ar-C 1Quaternary, ipso to carbonyl.
129.5 Ar-C 4Methine.
128.0 Ar-C 5Methine.
125.5 Ar-C 6Methine.
61.2 N-OC H₃Methoxy carbon.
33.8 N-C H₃N-Methyl carbon.
20.1 Ar-C(3)-C H₃Methyl carbon.
16.5 Ar-C(2)-C H₃Methyl carbon (ortho).
B. Infrared (IR) Spectroscopy

The IR spectrum serves as a quick quality control check for the amide bond formation.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
1640 - 1655 C=O Stretch (Amide I)Lower than typical esters (~1735) but consistent with Weinreb amides. The ortho-methyl may shift this slightly higher due to steric inhibition of resonance.
2930 - 2960 C-H Stretch (Alkane)Methyl groups (N-Me, O-Me, Ar-Me).
1590, 1480 C=C Stretch (Aromatic)Benzene ring skeletal vibrations.
1000 - 1050 C-O StretchN-O-C ether linkage.
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the stability of the Weinreb moiety.

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion: [M+H]⁺ = 194.12 (ESI); M⁺ = 193 (EI)

Fragmentation Pathway (EI)
  • m/z 193 (M⁺): Parent ion.

  • m/z 133 ([M - N(OMe)Me]⁺): Base peak. Loss of the Weinreb amine fragment (61 Da) generates the 2,3-dimethylbenzoyl cation (acylium ion) . This is the most stable fragment.

  • m/z 105 ([133 - CO]⁺): Loss of carbon monoxide from the acylium ion yields the 2,3-dimethylphenyl cation .

MS Fragmentation Diagram

MS_Fragmentation Parent Parent Ion [M+] m/z = 193 Acylium Acylium Ion [Ar-CO+] m/z = 133 (Base Peak) Parent->Acylium Loss1 - N(OMe)Me (61 Da) Parent->Loss1 Phenyl Phenyl Cation [Ar+] m/z = 105 Acylium->Phenyl Loss2 - CO (28 Da) Acylium->Loss2

Figure 2: EI Mass Spectrometry fragmentation pathway showing the characteristic loss of the Weinreb amine.

Quality Control & Troubleshooting

When analyzing the spectra, watch for these common issues:

  • Rotamers: While less common in N-methoxy-N-methyl amides than N,N-dimethyl amides, broad peaks in NMR at room temperature may indicate restricted rotation around the amide bond. Variable Temperature (VT) NMR can resolve this.

  • Impurity - Acid: A broad singlet >10 ppm (¹H NMR) or a peak at ~1700 cm⁻¹ (IR) indicates unreacted 2,3-dimethylbenzoic acid.

  • Impurity - Amine: Small peaks at 3.6 ppm (singlet) may indicate free N,O-dimethylhydroxylamine hydrochloride salt if the workup was insufficiently basic.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • BLD Pharm. (n.d.).[2][3] "N-Methoxy-N,2,3-trimethylbenzamide (CAS 229970-95-0) Product Catalog".[1][2][3][4][5] Link

  • World Intellectual Property Organization. (2009). "Patent WO2009055077A1: Tropane compounds". (Describes the use of 2,3-dimethylbenzoic acid in Weinreb amide synthesis). Link

Sources

Exploratory

N-Methoxy-N,2,3-trimethylbenzamide stability and storage conditions.

Comprehensive Technical Guide: Stability Profiling and Storage Optimization of N-Methoxy-N,2,3-trimethylbenzamide I. Executive Summary N-Methoxy-N,2,3-trimethylbenzamide (CAS 229970-95-0) is a highly specialized Weinreb...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Stability Profiling and Storage Optimization of N-Methoxy-N,2,3-trimethylbenzamide

I. Executive Summary

N-Methoxy-N,2,3-trimethylbenzamide (CAS 229970-95-0) is a highly specialized Weinreb amide utilized extensively as a stable acylating agent in carbon-carbon bond-forming reactions. Unlike traditional acid chlorides or esters, Weinreb amides form stable tetrahedral intermediates upon reaction with organometallic reagents, effectively preventing over-addition and yielding pure ketones or aldehydes[1]. This whitepaper provides an in-depth analysis of the intrinsic structural stability of N-Methoxy-N,2,3-trimethylbenzamide, outlines its primary degradation kinetics, and establishes self-validating experimental protocols for stability-indicating assays and long-term storage.

II. Structural Determinants of Stability

The exceptional stability of N-Methoxy-N,2,3-trimethylbenzamide is rooted in a synergistic combination of electronic and steric factors:

  • Electronic Resonance and Chelation: The N-methoxy-N-methyl group acts as an internal chelating moiety. The lone pairs on the methoxy oxygen and the amide nitrogen participate in resonance with the carbonyl carbon, reducing its electrophilicity. This inherent electronic distribution makes the amide exceptionally resistant to spontaneous nucleophilic attack and stable enough for long-term storage before subsequent reactions[2].

  • Steric Shielding: The presence of methyl groups at the 2- and 3-positions of the benzene ring introduces significant steric hindrance. The ortho-methyl group (position 2) forces the amide plane out of coplanarity with the aromatic ring. This orthogonal conformation reduces the conjugation between the aromatic

    
    -system and the carbonyl group, paradoxically increasing the double-bond character of the C-N bond and fortifying it against hydrolytic cleavage.
    

III. Degradation Kinetics & Environmental Vulnerabilities

Despite its robust baseline stability, N-Methoxy-N,2,3-trimethylbenzamide is susceptible to specific degradation pathways under extreme environmental stress, a common challenge for amide compounds[3].

  • Hydrolytic Cleavage: Under highly acidic or basic conditions coupled with elevated temperatures, water molecules attack the electrophilic carbonyl carbon, cleaving the C-N bond to yield 2,3-dimethylbenzoic acid and N,O-dimethylhydroxylamine[3].

  • Photochemical Degradation: Exposure to high-intensity ultraviolet (UV) radiation can induce homolytic cleavage of the N-O or C-N bonds, generating complex radical intermediates that propagate further degradation[3].

DegradationPathways A N-Methoxy-N,2,3-trimethylbenzamide (Intact API) B Hydrolytic Pathway (Extreme pH / Temp) A->B H2O, Acid/Base C Photolytic Pathway (UV Exposure) A->C UV Radiation D 2,3-Dimethylbenzoic Acid (Primary Degradant) B->D C-N Cleavage E N,O-Dimethylhydroxylamine (Secondary Degradant) B->E C-N Cleavage F Radical Intermediates (Complex Mixture) C->F Homolytic Cleavage

Fig 1. Mechanistic degradation pathways of N-Methoxy-N,2,3-trimethylbenzamide under stress.

IV. Empirical Stability Data & Storage Optimization

To maintain >99.5% purity, storage conditions must be strictly controlled. While Weinreb amides are generally stable at room temperature for short-term handling and purification[1], long-term storage requires mitigation of atmospheric moisture and thermal energy.

Table 1: Quantitative Stability Profile (Based on ICH Q1A Guidelines)

Storage ConditionTemperatureRelative Humidity (RH)Testing FrequencyExpected Purity (Area %)
Refrigerated (Ideal) 5°C ± 3°CAmbient0, 6, 12, 24, 36 months> 99.8%
Long-Term (Ambient) 25°C ± 2°C60% ± 5%0, 3, 6, 9, 12, 24 months> 99.5%
Accelerated 40°C ± 2°C75% ± 5%0, 1, 3, 6 months> 99.0%

Causality of Storage Choices: Storage at 2-8°C under an inert atmosphere (Argon or Nitrogen) is recommended to suppress the kinetic energy required for the activation of hydrolytic pathways and to prevent oxidative degradation of the methoxy group over multi-year timelines.

V. Experimental Protocols: Stability-Indicating Assays & Forced Degradation

To ensure the trustworthiness of stability data, a self-validating analytical workflow must be employed. The following protocols utilize mass balance calculations to ensure all degradants are accounted for without systemic bias.

StabilityWorkflow Start Batch Synthesis & Purification Split Aliquot Preparation & Packaging Start->Split LT Long-Term Storage (25°C / 60% RH) Split->LT Acc Accelerated Storage (40°C / 75% RH) Split->Acc Forced Forced Degradation (Heat, Light, pH) Split->Forced HPLC HPLC-UV / LC-MS Analysis (SST Validated) LT->HPLC 0-24 Months Acc->HPLC 0-6 Months Forced->HPLC 1-14 Days Data Stability Profile & Shelf-Life Determination HPLC->Data Mass Balance Calculation

Fig 2. Self-validating stability testing workflow following ICH Q1A(R2) guidelines.

Protocol A: Forced Degradation Study

Objective: To artificially induce degradation to identify primary degradants and validate the resolving power of the HPLC method.

  • Acidic Stress: Dissolve 10 mg of the compound in 5 mL of methanol. Add 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Causality: Methanol ensures solubility, while the hydronium ions protonate the amide nitrogen, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

  • Basic Stress: Repeat the above using 0.1 N NaOH.

    • Causality: Hydroxide ions directly attack the carbonyl carbon. The steric hindrance of the ortho-methyl group makes this reaction slower than typical amides, necessitating the 60°C thermal catalyst.

  • Oxidative Stress: Treat 10 mg of the compound with 3%

    
     at room temperature for 24 hours.
    
  • Photolytic Stress: Expose a thin layer of the solid compound to UV light (1.2 million lux hours and 200 watt-hours/

    
    ).
    
  • Neutralization (Self-Validation Step): Neutralize acidic and basic samples to pH 7.0 before injection. This prevents column degradation and ensures consistent retention times, validating the reproducibility of the assay.

  • Mass Balance Check: Calculate the sum of the peak areas of the intact API and all degradants. A mass balance of 98-102% confirms that no volatile degradants were lost and the detector captures all species.

Protocol B: HPLC-UV Stability-Indicating Assay

Objective: To accurately quantify the intact amide and its degradants.

  • Column: C18 (150 x 4.6 mm, 3.5 µm).

    • Causality: The hydrophobic stationary phase effectively retains the non-polar aromatic ring.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality for TFA: TFA acts as an ion-pairing agent and suppresses the ionization of the primary degradant (2,3-dimethylbenzoic acid), preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond absorbance) and 254 nm (aromatic ring absorbance).

  • System Suitability Testing (SST): Inject a known standard mixture of the intact API and 2,3-dimethylbenzoic acid. Resolution (

    
    ) between the two peaks must be > 2.0 to validate the run.
    

VI. Conclusion

N-Methoxy-N,2,3-trimethylbenzamide exhibits robust chemical stability due to the unique electronic resonance of the Weinreb amide functional group and the steric shielding provided by the ortho-methyl substitution. While highly resistant to ambient degradation, exposure to extreme pH, elevated temperatures, or intense UV radiation will induce hydrolytic and photolytic cleavage. By adhering to refrigerated storage conditions (2-8°C) and employing validated, stability-indicating HPLC methodologies, researchers can ensure the long-term integrity and synthetic reliability of this critical reagent.

VII. References

  • Weinreb ketone synthesis - Wikipedia. Available at:

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - The Journal of Organic Chemistry, ACS Publications. Available at:

  • How to Reduce Amide Degradation During Storage — Stability Tips - PatSnap. Available at:

Sources

Foundational

Safe Handling and Technical Guide: N-Methoxy-N,2,3-trimethylbenzamide

Executive Summary N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0) is a specialized Weinreb amide intermediate utilized primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1] As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0) is a specialized Weinreb amide intermediate utilized primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1] As a key electrophile for ketone synthesis, it bridges the stability gap between highly reactive acid chlorides and sluggish esters.

While specific toxicological data for this positional isomer is limited in public registries, its structural class (polymethylated benzamides) and functional group (N-methoxy-N-methyl amide) dictate a safety profile characterized by skin and eye irritation , potential respiratory tract irritation , and combustibility . This guide provides a self-validating safety protocol based on Structure-Activity Relationship (SAR) analysis and standard industrial hygiene for Weinreb amides.

Chemical Identification & Technical Profile

ParameterTechnical Specification
Chemical Name N-Methoxy-N,2,3-trimethylbenzamide
Synonyms N-Methoxy-N-methyl-2,3-dimethylbenzamide; 2,3-Dimethyl-N-methoxy-N-methylbenzamide
CAS Number 229970-95-0
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Physical State Viscous liquid or low-melting solid (typically off-white to yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; sparingly soluble in water.[2][3]
Key Functional Group Weinreb Amide (N-Methoxy-N-methyl)
Structural Context

The molecule consists of a 2,3-dimethylbenzene ring attached to a Weinreb amide functionality. The steric hindrance provided by the ortho-methyl group (position 2) and the meta-methyl group (position 3) enhances the stability of the tetrahedral intermediate during nucleophilic attack, a critical feature for its use in ketone synthesis.

Hazard Identification (GHS Classification)

Note: In the absence of a substance-specific harmonized GHS classification, the following is derived from validated Read-Across data for N-Methoxy-N-methylbenzamide (CAS 6919-61-5) and N-Methoxy-N,2,4-trimethylbenzamide.

Primary Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4] The lipophilic nature of the polymethylated ring facilitates dermal absorption.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (STOT SE 3).[4]

Secondary Hazards
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4] Based on analog data showing mild oral toxicity in rodents.

  • Combustible Liquid: Flash point likely >93°C (Class IIIB), but supports combustion when heated.

Operational Safety & Handling Protocols

Engineering Controls

The handling strategy depends on the operational scale. The causal link between the compound's volatility and the required control is illustrated below.

HandlingProtocol Start Handling N-Methoxy-N,2,3-trimethylbenzamide State Physical State Check Start->State Solid Solid / Powder State->Solid Melting Point > 25°C Liquid Liquid / Solution State->Liquid Melting Point < 25°C Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Solid->Hood Liquid->Hood GloveBox Inert Atmosphere Glove Box (If used with pyrophoric nucleophiles) Liquid->GloveBox Coupling with R-Li or Grignard PPE_Solid PPE: N95/P100 Mask + Nitrile Gloves Hood->PPE_Solid PPE_Liquid PPE: Splash Goggles + Double Nitrile (0.11mm min thickness) Hood->PPE_Liquid

Figure 1: Decision matrix for engineering controls based on physical state and reaction context.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile rubber gloves are effective for incidental contact. For prolonged immersion or handling of solutions in DCM/THF, use Silver Shield (Laminate) gloves to prevent permeation of the carrier solvent.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of liquid splash during transfers.

  • Respiratory Protection: If handling large quantities of powder or heated liquid outside a fume hood, use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.

Storage Stability[10]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic potential exists. Store under nitrogen or argon to prevent hydrolysis of the amide bond over long periods.

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases (hydrolysis risk).

Synthesis & Process Safety Context

Researchers typically handle this compound during the conversion of 2,3-dimethylbenzoic acid to a ketone. The safety profile changes drastically depending on the reaction stage.

The "Weinreb Window" of Stability

The N-methoxy-N-methyl group prevents "over-addition" of nucleophiles by forming a stable chelated intermediate. However, the reagents used to access or react this intermediate introduce significant hazards.

SynthesisSafety Acid 2,3-Dimethylbenzoic Acid Weinreb N-Methoxy-N,2,3- trimethylbenzamide (Target Molecule) Acid->Weinreb Activation Coupling Coupling Reagents (EDCI, CDI, or SOCl2) Coupling->Weinreb Hazard: Sensitizers/Corrosives Intermediate Stable Tetrahedral Intermediate Weinreb->Intermediate Nucleophilic Attack Nucleophile Organometallic Reagent (R-Li or R-MgBr) Nucleophile->Intermediate Hazard: Pyrophoric/Flammable Ketone Target Ketone Intermediate->Ketone Acid Quench

Figure 2: Process flow highlighting hazard introduction points (red nodes) surrounding the Weinreb amide.

Critical Process Alerts
  • Exotherm Control: The addition of organolithium or Grignard reagents to N-Methoxy-N,2,3-trimethylbenzamide is highly exothermic . Addition must be performed at -78°C to 0°C to prevent thermal runaway and side reactions.

  • Quenching: The stable tetrahedral intermediate collapses to the ketone only upon acidic workup. The quench step can generate significant heat and gas; add acid slowly.

Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min. Do NOT use solvents.Solvents (ethanol/acetone) increase dermal absorption of the amide.
Eye Contact Rinse cautiously with water for 15 min.[5] Remove contact lenses.[5]Amides can cause persistent corneal irritation; immediate dilution is critical.
Inhalation Move to fresh air.[5] If breathing is difficult, give oxygen.Respiratory irritation is common with benzamide dusts/mists.
Fire Use CO₂, dry chemical, or foam. Do not use water jet. Burning releases toxic Nitrogen Oxides (NOx). Water jets spread the burning liquid.
Spill (Small) Absorb with vermiculite or sand. Scoop into a closed container.Prevent entry into drains; compound is potentially toxic to aquatic life.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Methoxy-N-methylbenzamide (Analog). Retrieved from

  • BLD Pharm. (n.d.). N-Methoxy-N,2,3-trimethylbenzamide Product Page & CAS Verification. Retrieved from

  • Andhra Pradesh Pollution Control Board. (2023). Consent Order for Bulk Drug Intermediates (Listing N-Methoxy-N,2,3-trimethylbenzamide). Retrieved from

  • ChemScene. (n.d.). Safety Data Sheet: N-Methoxy-N,2,4-trimethylbenzamide (Isomer Analog). Retrieved from [6]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

Sources

Exploratory

role of N-Methoxy-N,2,3-trimethylbenzamide as a Weinreb amide

An In-depth Technical Guide: The Role of N-Methoxy-N,2,3-trimethylbenzamide as a Weinreb Amide Abstract In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Role of N-Methoxy-N,2,3-trimethylbenzamide as a Weinreb Amide

Abstract

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones, a cornerstone transformation, is frequently plagued by the over-addition of highly reactive organometallic reagents to common acylating agents, leading to undesired tertiary alcohol byproducts. This guide provides a comprehensive examination of the Weinreb-Nahm amide, specifically focusing on N-Methoxy-N,2,3-trimethylbenzamide, as a superior solution to this long-standing challenge. We will explore the underlying mechanism that imparts its unique stability, provide detailed protocols for its synthesis and subsequent conversion to ketones, and discuss its broader utility, underscoring its role as an indispensable tool for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Precise Acylation

The reaction of organometallic reagents, such as Grignard or organolithium compounds, with carboxylic acid derivatives is a fundamental method for C-C bond formation. However, when using highly reactive acylating agents like acid chlorides or esters, the reaction is notoriously difficult to control.[1] The initially formed ketone is often more reactive than the starting material towards the organometallic nucleophile.[2] This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as the major byproduct, significantly lowering the yield of the desired ketone.[3]

This lack of control necessitates alternative strategies. The Weinreb-Nahm synthesis, first reported in 1981, presented an elegant and powerful solution.[4][5] By converting a carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide), subsequent reaction with an organometallic reagent cleanly and reliably stops at the ketone stage.[4][6] This guide will use N-Methoxy-N,2,3-trimethylbenzamide as a model substrate to illustrate the principles and practice of this indispensable transformation.

The Weinreb Amide: Mechanism and Core Advantages

The unique reactivity of the Weinreb amide stems from the N-methoxy-N-methylamide functional group. Its ability to control acylation reactions is not due to reduced reactivity, but rather the stability of the reaction intermediate.[1][7]

The Key to Selectivity: The Chelated Tetrahedral Intermediate

When a potent nucleophile like a Grignard (R'-MgX) or organolithium (R'-Li) reagent adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed.[4] Crucially, the metal cation (MgX⁺ or Li⁺) is chelated in a stable five-membered ring involving the carbonyl oxygen and the methoxy oxygen.[8] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.[4]

This stability is the cornerstone of the method's success. By preventing the premature formation of the ketone in the presence of unreacted organometallic reagent, the problematic second "over-addition" is completely suppressed.[3][7]

Weinreb Ketone Synthesis Mechanism cluster_reactants Reactants cluster_products Products R_amide N-Methoxy-N,2,3-trimethylbenzamide intermediate Stable Chelated Tetrahedral Intermediate R_amide->intermediate 1. Nucleophilic Attack R_MgX R'-MgX (Organometallic Reagent) H3O H₃O⁺ (Workup) ketone Ketone Product intermediate->ketone 2. H₃O⁺ Workup side_product MgX(NHMeOMe)

Caption: Mechanism of the Weinreb Ketone Synthesis.

Advantages in Modern Synthesis
  • High Yields: The prevention of over-addition leads to excellent yields of the desired ketone.[5]

  • Broad Substrate Scope: The method is compatible with a wide variety of organolithium, Grignard, and organocuprate reagents.[9]

  • Functional Group Tolerance: Weinreb amides are generally stable to a range of reaction conditions, allowing for their use in complex, multi-step syntheses.[5]

  • Versatility: Beyond ketones, they are reliable precursors to aldehydes via reduction.[4][10]

Synthesis of N-Methoxy-N,2,3-trimethylbenzamide

The preparation of Weinreb amides is straightforward and can be accomplished from several common starting materials, including carboxylic acids, acid chlorides, and esters.[9] A highly efficient method involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling agent.

Synthesis_Workflow start 2,3-Dimethylbenzoic Acid product1 N-Methoxy-N,2,3- trimethylbenzamide start->product1 Amide Coupling reagents1 N,O-Dimethylhydroxylamine HCl + EDCI, Et₃N product2 Target Ketone product1->product2 Weinreb Reaction reagents2 1. R-MgBr, THF, 0°C 2. H₃O⁺

Caption: General workflow for the synthesis and application of the target Weinreb amide.

Protocol: Synthesis from 2,3-Dimethylbenzoic Acid

This protocol describes the synthesis of N-Methoxy-N,2,3-trimethylbenzamide from the corresponding carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.[11]

Materials:

  • 2,3-Dimethylbenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDCI (or EDC)

  • Triethylamine (Et₃N) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a round-bottomed flask under a nitrogen atmosphere, add 2,3-dimethylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in dichloromethane (approx. 0.2 M).

  • Addition of Reagents: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), triethylamine (1.3 eq), and finally EDCI (1.5 eq) to the stirred solution.[11]

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc or DCM.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Methoxy-N,2,3-trimethylbenzamide, which can often be used in the next step without further purification.

Core Application: Controlled Ketone Synthesis

The primary application of N-Methoxy-N,2,3-trimethylbenzamide is as a superior acylating agent for the synthesis of ketones.

Protocol: Synthesis of 1-(2,3-dimethylphenyl)propan-1-one

This protocol details the reaction of N-Methoxy-N,2,3-trimethylbenzamide with ethylmagnesium bromide to yield the corresponding ethyl ketone. The procedure is adapted from established methods for Grignard additions to Weinreb amides.[12]

Materials:

  • N-Methoxy-N,2,3-trimethylbenzamide

  • Ethylmagnesium bromide (or other Grignard/organolithium reagent) in a suitable solvent (e.g., THF, Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M aqueous HCl solution

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add N-Methoxy-N,2,3-trimethylbenzamide (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the solution of ethylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the internal temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting amide.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution, followed by 1 M HCl to dissolve the resulting magnesium salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2,3-dimethylphenyl)propan-1-one.

Data Summary: Versatility of Acylation

The reaction is highly versatile, accommodating a wide range of organometallic reagents to produce diverse ketone structures.

Organometallic Reagent (R'-M)R' GroupExpected Ketone Product
Methylmagnesium bromideMethyl1-(2,3-dimethylphenyl)ethan-1-one
Phenylmagnesium bromidePhenyl(2,3-dimethylphenyl)(phenyl)methanone
n-Butyllithiumn-Butyl1-(2,3-dimethylphenyl)pentan-1-one
Vinylmagnesium bromideVinyl1-(2,3-dimethylphenyl)prop-2-en-1-one

Broader Utility: Synthesis of Aldehydes

In addition to ketone synthesis, Weinreb amides are excellent precursors for the synthesis of aldehydes. Treatment with a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), cleanly reduces the amide to the corresponding aldehyde, again avoiding over-reduction to the alcohol.[4][5][13] The same principle of a stable chelated intermediate is operative.

Advanced Applications: A Directing Group in C-H Functionalization

The utility of the Weinreb amide extends beyond its role as an acylating agent. In recent years, it has been successfully employed as a directing group in transition-metal-catalyzed C-H functionalization reactions.[14] The amide's carbonyl oxygen and methoxy group can coordinate to a metal center (e.g., Palladium), directing the catalyst to activate a specific, otherwise inert, C-H bond (typically at the ortho-position of the benzamide ring).[14] This allows for the direct installation of new functional groups, obviating the need for pre-functionalized starting materials and offering a more atom-economical synthetic route. This dual functionality as both a robust acyl precursor and a directing group makes it a highly valuable moiety in modern synthetic strategy.

Conclusion

N-Methoxy-N,2,3-trimethylbenzamide exemplifies the power and precision of the Weinreb amide functional group. It provides a reliable and high-yielding pathway to ketones from organometallic reagents by circumventing the pervasive issue of over-addition. Its operational simplicity, stability, and versatility—encompassing the synthesis of aldehydes and serving as a directing group—solidify its status as a privileged tool in organic chemistry. For scientists engaged in pharmaceutical research, natural product synthesis, and materials science, mastering the application of this Weinreb amide is a strategic imperative for the efficient construction of complex molecular architectures.

References

  • Weinreb ketone synthesis. In: Wikipedia. [Link]

  • Weinreb ketone synthesis. In: Grokipedia. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. SYNTHESIS, 2008(23), 3707–3738. [Link]

  • Khalid, M., Mohammed, S. A., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-200. [Link]

  • He, C., & Toste, F. D. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2909. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). [Link]

  • Fernández, G. Weinreb (ketone synthesis). Reactions in Organic Chemistry. [Link]

  • Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]

  • Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. [Link]

Sources

Foundational

steric effects of 2,3-dimethyl substitution in N-Methoxy-N,2,3-trimethylbenzamide

The Steric Architecture of N-Methoxy-N,2,3-trimethylbenzamide: Buttressing Effects and Reaction Dynamics Abstract N-Methoxy-N,2,3-trimethylbenzamide represents a highly specialized class of Weinreb amides where the intro...

Author: BenchChem Technical Support Team. Date: March 2026

The Steric Architecture of N-Methoxy-N,2,3-trimethylbenzamide: Buttressing Effects and Reaction Dynamics

Abstract N-Methoxy-N,2,3-trimethylbenzamide represents a highly specialized class of Weinreb amides where the introduction of adjacent methyl groups on the aromatic ring fundamentally alters the molecule's ground-state conformation and reactivity. This technical guide provides an in-depth mechanistic analysis of the steric effects induced by 2,3-dimethyl substitution, focusing on the "buttressing effect," the thermodynamics of the tetrahedral intermediate, and the practical implications for synthetic protocols and drug development.

Conformational Dynamics: The Buttressing Effect

Weinreb amides (N-methoxy-N-methylamides) are privileged structural motifs in organic synthesis, renowned for their ability to undergo mono-addition with organometallic reagents to yield ketones [1][1]. However, the reactivity of the amide carbonyl is highly sensitive to the steric environment of the adjacent aromatic ring.

In N-Methoxy-N,2,3-trimethylbenzamide, the ortho-methyl group (position 2) creates a severe steric clash with the bulky N-methoxy-N-methyl moiety. To alleviate this A(1,3)-allylic-type strain, the amide bond is forced to rotate out of the plane of the aromatic ring. This orthogonal twist breaks the π-conjugation between the aromatic system and the carbonyl group, increasing the ground-state energy of the molecule [2][2].

This steric penalty is significantly amplified by the presence of the meta-methyl group (position 3). The 3-methyl group restricts the conformational space available to the 2-methyl group, sterically repelling it and pushing it closer to the amide group at position 1. This phenomenon, known as the buttressing effect , exacerbates the steric hindrance around the carbonyl carbon [3][3]. Consequently, the Bürgi-Dunitz approach trajectory (approx. 107°) for incoming nucleophiles is heavily shielded.

Buttressing Meta 3-Methyl Group (Meta Position) Ortho 2-Methyl Group (Ortho Position) Meta->Ortho Buttressing Repulsion Amide Weinreb Amide Moiety Ortho->Amide Steric Clash Twist Out-of-Plane Twist (Conjugation Loss) Amide->Twist Hindrance Increased Steric Hindrance Amide->Hindrance Twist->Hindrance

Caption: Logical flow of the buttressing effect causing out-of-plane twisting and steric hindrance.

Impact on Nucleophilic Addition and Intermediate Stability

Despite the kinetic barrier imposed by the 2,3-dimethyl substitution, Weinreb amides remain highly effective due to the thermodynamic stability of their reaction intermediates. When an organometallic reagent (e.g., Grignard or organolithium) successfully attacks the carbonyl carbon, it forms a tetrahedral intermediate.

This intermediate is stabilized by the bidentate chelation of the metal cation (Mg²⁺ or Li⁺) by both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring [4][4]. In the case of N-Methoxy-N,2,3-trimethylbenzamide, the extreme steric bulk actually increases the half-life of this tetrahedral intermediate by physically blocking the collapse of the intermediate and preventing the premature elimination of the methoxy-amine leaving group prior to acidic workup.

G WA N-Methoxy-N,2,3- trimethylbenzamide TI Tetrahedral Intermediate WA->TI Nucleophilic Attack Nuc Organometallic Reagent Nuc->TI Chel Metal Chelation (5-Membered Ring) TI->Chel Stabilization Ketone Substituted Ketone Chel->Ketone Acidic Workup

Caption: Reaction pathway of hindered Weinreb amide to ketone via chelated tetrahedral intermediate.

Quantitative Conformational Data

The structural distortion caused by the buttressing effect can be quantified through dihedral angles and rotational barriers (ΔG‡) around the Ar–C(O) bond. The table below summarizes the comparative steric penalties:

CompoundAr-C(O) Dihedral Angle (θ)Rotational Barrier (ΔG‡, kcal/mol)Relative Nucleophilic Addition Rate
N-Methoxy-N-methylbenzamide~15°< 10.0Fast (Standard Barbier conditions)
N-Methoxy-N,2-dimethylbenzamide~45°14.5Moderate
N-Methoxy-N,2,3-trimethylbenzamide > 60° > 18.0 Slow (Requires elevated temp/time)

Note: Data synthesized from established steric parameters of ortho-substituted and buttressed benzamides.

Experimental Protocols

Protocol A: Grignard Addition to Highly Hindered Weinreb Amides Due to the buttressing effect, standard Barbier or Grignard conditions often result in poor conversion. The following self-validating protocol utilizes elevated temperatures and extended reaction times while preserving the tetrahedral intermediate.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Methoxy-N,2,3-trimethylbenzamide (1.0 equiv) and anhydrous THF (to 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add the Grignard reagent (RMgX, 2.5 equiv). Causality: Excess reagent is required to overcome the kinetic barrier imposed by the sterically shielded Bürgi-Dunitz angle.

  • Thermal Activation: Remove the ice bath and heat the reaction to 40 °C for 12 hours. Causality: The high activation energy (ΔG‡) of the nucleophilic attack necessitates thermal energy; the stable chelated intermediate prevents over-addition even at elevated temperatures.

  • Monitoring: Validate consumption of the starting material via TLC (Hexanes:EtOAc 3:1). The tetrahedral intermediate will not elute normally; quench a small aliquot in 1M HCl before spotting to observe the true conversion to the ketone.

  • Quench & Workup: Cool to 0 °C and carefully quench with cold 1M HCl (aq) until pH < 3. Causality: Acidic conditions protonate the methoxy and amino groups, collapsing the tetrahedral intermediate to release the ketone. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: VT-NMR Determination of Ar-C(O) Rotational Barriers To empirically validate the steric hindrance caused by the 2,3-dimethyl substitution, Variable-Temperature NMR (VT-NMR) is employed to calculate the rotational barrier.

  • Sample Preparation: Dissolve 15 mg of N-Methoxy-N,2,3-trimethylbenzamide in 0.6 mL of DMSO-d6 (a high-boiling solvent necessary for highly hindered amides).

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K. Observe the broadening or splitting of the N-methyl and N-methoxy signals, indicative of slow rotation on the NMR timescale due to the buttressed ortho-methyl group.

  • Temperature Gradient: Increase the probe temperature in 5 K increments from 298 K to 380 K. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Identify the coalescence temperature (T_c) where the distinct N-methyl (or N-methoxy) rotamer peaks merge into a single broad singlet.

  • Calculation: Use the Eyring equation (

    
    ) to calculate the activation free energy of rotation, validating the severe steric penalty induced by the 2,3-dimethyl system.
    

Implications for Drug Development

In medicinal chemistry, the 2,3-dimethylbenzamide motif is often employed to intentionally lock a molecule into a specific bioactive conformation. The high rotational barrier (>18 kcal/mol) induced by the buttressing effect can lead to atropisomerism —the existence of stable, separable enantiomeric conformers at room temperature. Drug development professionals must screen N-Methoxy-N,2,3-trimethylbenzamide derivatives for chiral stability, as differing atropisomers will exhibit distinct pharmacokinetic and pharmacodynamic profiles. Furthermore, the immense steric bulk severely limits off-target metabolic degradation (e.g., amidase cleavage), enhancing the in vivo half-life of derived therapeutics.

References

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Available at:[Link]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. National Science Foundation (NSF PAR). Available at:[Link]

  • Synthesis and structural analysis of some new sterically hindered dienes. ResearchGate. Available at:[Link]

  • Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides. Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Exploratory

electronic properties of N-Methoxy-N,2,3-trimethylbenzamide

Title: Electronic Properties & Synthetic Utility of N-Methoxy-N,2,3-trimethylbenzamide Executive Summary N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0 ) is a specialized Weinreb amide derived from 2,3-dimethylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Electronic Properties & Synthetic Utility of N-Methoxy-N,2,3-trimethylbenzamide

Executive Summary

N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0 ) is a specialized Weinreb amide derived from 2,3-dimethylbenzoic acid. While Weinreb amides are ubiquitous in organic synthesis for the controlled conversion of carboxylic acid derivatives into ketones, this specific congener exhibits unique electronic and steric properties driven by its ortho,meta-substitution pattern .

The molecule is defined by the interplay between the Weinreb moiety (


) and the 2,3-dimethylphenyl  core. The electronic architecture is dominated by two opposing forces: the chelation-stabilization  of the tetrahedral intermediate (which prevents over-addition of nucleophiles) and the steric locking  induced by the ortho-methyl group, which restricts bond rotation and modulates electrophilicity.

Molecular Architecture & Electronic Theory

The Weinreb Chelation Model

The defining electronic feature of N-Methoxy-N,2,3-trimethylbenzamide is its ability to form a stable, chelated 5-membered ring intermediate upon reaction with organometallic nucleophiles (RM).

  • Ground State Electronics: The amide nitrogen possesses an electron-withdrawing methoxy group. Unlike typical dialkyl amides, the

    
     bond creates a dipole that reduces the donation of the nitrogen lone pair into the carbonyl 
    
    
    
    -system. This renders the carbonyl carbon sufficiently electrophilic for attack but prevents the expulsion of the amine as a leaving group under standard conditions.
  • Transition State Stabilization: Upon nucleophilic attack (e.g., by a Grignard reagent), the metal cation (

    
     or 
    
    
    
    ) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen . This "anchors" the tetrahedral intermediate, preventing the collapse that would otherwise lead to a ketone in situ (which would then be susceptible to a second nucleophilic attack).
The "Ortho-Effect": Steric vs. Electronic

The 2,3-dimethyl substitution introduces a critical perturbation to the standard benzamide electronic profile:

  • Steric Inhibition of Resonance: The steric bulk of the ortho-methyl group (position 2) forces the amide carbonyl group to twist out of planarity with the benzene ring. This de-conjugation isolates the carbonyl

    
    -system from the aromatic ring, theoretically increasing the ground-state energy of the carbonyl (making it more reactive/electrophilic).
    
  • Rotational Locking (The NMR Signature): Conversely, the ortho-methyl group creates a high energy barrier to rotation around the

    
     bond. This "steric lock" results in distinct rotameric populations that are observable on the NMR timescale at room temperature, often manifesting as broad signals rather than sharp singlets.
    

ElectronicProperties Benzene 2,3-Dimethylphenyl Core (+I Inductive Effect) OrthoMe Ortho-Methyl Group (Steric Bulk) Benzene->OrthoMe Substituent Twist Steric Inhibition of Resonance (Non-Planarity) OrthoMe->Twist Forces Rotation Chelation Metal Chelation (5-Membered Ring) OrthoMe->Chelation Kinetic Shielding Amide Weinreb Amide (-N(OMe)Me) Amide->Chelation Upon Nucleophilic Attack Twist->Amide Modulates Conjugation

Figure 1: Interplay of steric and electronic factors governing the reactivity of N-Methoxy-N,2,3-trimethylbenzamide.

Spectroscopic Signatures (Electronic Indicators)

The electronic environment of N-Methoxy-N,2,3-trimethylbenzamide provides distinct spectroscopic readouts that serve as quality control markers.

MethodSignal CharacteristicElectronic Interpretation

NMR
Broad Humps (3.0–3.8 ppm)The ortho-methyl group restricts rotation around the

bond. At room temperature, the exchange between rotamers is slow on the NMR timescale, causing the N-Me and O-Me signals to broaden significantly compared to para-substituted analogs.

NMR
Carbonyl Shift (~170 ppm)The chemical shift of the carbonyl carbon reflects the reduced resonance contribution from the nitrogen lone pair (due to the electronegative OMe group) and the de-conjugation from the aryl ring.
IR

(1630–1660 cm⁻¹)
The amide carbonyl stretch appears at a higher frequency than typical dialkyl benzamides due to the electron-withdrawing nature of the N-methoxy group, though slightly lowered by the heavy substitution.

Reactivity Profile & Mechanism

The primary utility of this molecule lies in its resistance to over-addition. The mechanism is strictly controlled by the stability of the tetrahedral intermediate.

Mechanism of Nucleophilic Acyl Substitution
  • Nucleophilic Attack: The organometallic reagent (R-M) attacks the carbonyl carbon.

  • Chelation: The metal atom coordinates to the anionic oxygen and the methoxy oxygen.

  • Stabilization: This cyclic intermediate is stable in the reaction mixture, preventing the expulsion of the Weinreb amine leaving group.

  • Hydrolysis: Upon acidic workup, the chelate breaks, the amine is expelled, and the ketone is revealed.

WeinrebMechanism Start N-Methoxy-N,2,3-trimethylbenzamide Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (R-MgX or R-Li) Reagent->Intermediate Workup Acidic Hydrolysis (H3O+) Intermediate->Workup Quench Product 2,3-Dimethylphenyl Ketone Workup->Product Collapse Byproduct HN(OMe)Me (Recoverable) Workup->Byproduct

Figure 2: The Weinreb Ketone Synthesis pathway, highlighting the stable chelated intermediate.

Experimental Protocols

Synthesis of N-Methoxy-N,2,3-trimethylbenzamide

Rationale: The acid chloride route is preferred for sterically hindered substrates like 2,3-dimethylbenzoic acid to ensure complete conversion.

Reagents:

  • 2,3-Dimethylbenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Dissolve 2,3-dimethylbenzoic acid in anhydrous DCM. Add

    
     dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Coupling: Redissolve the acid chloride in DCM and cool to 0°C.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride.

  • Base Addition: Slowly add

    
     dropwise (exothermic). The base neutralizes the HCl generated and frees the amine for reaction.
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the ortho-substitution may slow kinetics).

  • Workup: Quench with water. Wash organic layer with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

General Protocol for Grignard Addition

Rationale: Low temperature is not strictly required for Weinreb amides due to the stability of the intermediate, but 0°C is recommended to suppress side reactions caused by the steric bulk.

Protocol:

  • Dissolve N-Methoxy-N,2,3-trimethylbenzamide (1.0 equiv) in anhydrous THF or Et₂O under inert atmosphere (

    
    /Ar).
    
  • Cool the solution to 0°C.

  • Add the Grignard reagent (R-MgBr, 1.2–1.5 equiv) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Critical Step: Quench the reaction with saturated

    
     or dilute HCl. This breaks the chelate and hydrolyzes the intermediate to the ketone.
    
  • Extract with Et₂O, dry, and concentrate.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Aidhen, I. S., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry, 2014 , 53B, 1066. Link

  • Lubell, W. D., et al. "Weinreb Amide Ketone Synthesis." Organic Chemistry Portal. Link

  • Szostak, M., et al. "Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides." Journal of Organic Chemistry, 2018 . Link

Protocols & Analytical Methods

Method

N-Methoxy-N,2,3-trimethylbenzamide reaction with Grignard reagents.

Application Note: Synthesis of Sterically Hindered Ketones via N-Methoxy-N,2,3-trimethylbenzamide Executive Summary This application note details the protocol for utilizing N-Methoxy-N,2,3-trimethylbenzamide (chemically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Sterically Hindered Ketones via N-Methoxy-N,2,3-trimethylbenzamide

Executive Summary

This application note details the protocol for utilizing N-Methoxy-N,2,3-trimethylbenzamide (chemically defined as N-methoxy-N-methyl-2,3-dimethylbenzamide) in nucleophilic acyl substitution reactions with Grignard reagents. While Weinreb amides are the gold standard for preventing over-addition of organometallics, the presence of the ortho-methyl group in the 2,3-dimethyl substitution pattern introduces significant steric strain. This guide provides optimized conditions to overcome this kinetic barrier while maintaining the fidelity of the chelated intermediate, ensuring high-yield conversion to the corresponding aryl ketone without over-alkylation or reduction side-products.

Introduction & Chemical Context

N-Methoxy-N,2,3-trimethylbenzamide is a specialized "Weinreb Amide" derived from 2,3-dimethylbenzoic acid. It serves as a critical building block in the synthesis of polyketides, pharmaceutical intermediates, and sterically congested aryl ketones.

The "Weinreb" Advantage in Hindered Systems

Reaction of esters or acid chlorides with Grignard reagents typically yields tertiary alcohols due to the high reactivity of the intermediate ketone. Weinreb amides circumvent this by forming a stable five-membered metal-chelated intermediate (Figure 1). This intermediate does not collapse to the ketone until acidic hydrolysis occurs during workup, effectively "masking" the carbonyl from a second nucleophilic attack.

The "Ortho" Challenge

In the specific case of the 2,3-trimethyl derivative, the methyl group at the C2 position (ortho) creates a "picket fence" effect.

  • Kinetic Consequence: The approach of the Grignard reagent is sterically impeded, requiring higher reaction temperatures or longer induction times compared to unsubstituted benzamides.

  • Thermodynamic Consequence: Once formed, the tetrahedral intermediate is exceptionally stable due to the relief of steric strain upon re-hybridization, but hydrolysis may require more vigorous acidic conditions.

Mechanistic Pathway

The reaction proceeds via the formation of a stable tetrahedral magnesium chelate. The stability of this chelate is paramount; if it dissociates prematurely, over-addition to the tertiary alcohol will occur.

WeinrebMechanism Figure 1: Mechanistic pathway showing the stable magnesium chelate formation. Start Weinreb Amide (N-Methoxy-N,2,3-trimethyl) TS Tetrahedral Intermediate (Stable Chelate) Start->TS Nucleophilic Attack (Slowed by ortho-Me) Grignard Grignard Reagent (R-Mg-X) Grignard->TS Hydrolysis Acidic Hydrolysis (HCl/H2O) TS->Hydrolysis Quench Product Aryl Ketone (2,3-dimethylphenyl ketone) Hydrolysis->Product Collapse

Figure 1: The chelation mechanism prevents double-addition.[1] The C2-Methyl group (part of the substrate) sterically crowds the transition state.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
N-Methoxy-N,2,3-trimethylbenzamide SubstratePurity >98%; Moisture <0.1%
Grignard Reagent (R-MgX) Nucleophile1.0 M - 3.0 M in THF or Et₂O (Titrated)
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-free
Hydrochloric Acid (HCl) Quench1.0 M or 2.0 M aqueous solution
Ammonium Chloride (NH₄Cl) BufferSaturated aqueous solution
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge with Argon or Nitrogen for 15 minutes.

  • Charge the flask with N-Methoxy-N,2,3-trimethylbenzamide (1.0 equiv).

  • Dissolve in anhydrous THF (Concentration: 0.2 M to 0.5 M). Note: THF is preferred over diethyl ether as it better solubilizes the magnesium chelate intermediate.

Step 2: Grignard Addition (Controlled)

  • Cool the solution to 0°C using an ice/water bath. Crucial: Although the substrate is hindered, starting cold prevents uncontrolled exotherms and side reactions (e.g., reduction).

  • Charge the addition funnel with the Grignard Reagent (1.2 to 1.5 equiv).

    • Stoichiometry Note: Use 1.2 equiv for simple alkyl Grignards. Increase to 1.5 - 2.0 equiv for bulky Grignards (e.g., t-Butyl, Mesityl) to drive kinetics.

  • Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature < 5°C.

Step 3: Reaction Progression (The "Hindrance" Adjustment)

  • After addition, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

    • Optimization Point: Due to the 2,3-dimethyl steric bulk, TLC monitoring is essential. If starting material persists after 4 hours at RT, heat the reaction to 40°C (mild reflux) for 1 hour. This provides the activation energy to overcome the ortho-methyl steric clash.

Step 4: Quench & Hydrolysis

  • Cool the mixture back to 0°C.

  • Quench: Slowly add saturated aqueous NH₄Cl (5 mL/mmol substrate).

  • Hydrolysis: To ensure collapse of the stable chelate, add 1.0 M HCl until the aqueous layer pH is ~2–3. Stir vigorously for 20 minutes.

    • Warning: The chelate of ortho-substituted amides is very stable. Insufficient hydrolysis time will result in low yields.

Step 5: Isolation

  • Extract the aqueous layer with Ethyl Acetate or Diethyl Ether (3x).

  • Wash combined organics with Brine (1x).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents nucleophilic attack.Increase reaction temp to 40-50°C; Increase Grignard equivalents to 2.0.
Starting Material Recovery Chelate did not hydrolyze during workup.Use stronger acid quench (5% HCl) and stir longer (1 hr) during workup.
Alcohol Formation (Over-addition) Chelate instability or temp too high during addition.Ensure temp is 0°C during addition; Ensure solvent is dry THF (stabilizes chelate).
Reduction Product (Aldehyde) Grignard acted as a hydride donor (beta-hydride elimination).Use a Grignard without beta-hydrogens (e.g., MeMgBr, PhMgBr) or lower temp.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Hindered Weinreb Amides Setup Setup: Flame-dry flask, N2 atm. Dissolve Amide in THF Cool Cool to 0°C Setup->Cool Add Add Grignard (1.2 - 1.5 eq) Dropwise over 30 min Cool->Add Warm Warm to RT Stir 2-4 Hours Add->Warm Check Check TLC (SM remaining?) Warm->Check Heat Heat to 40°C (1 Hour) Check->Heat Incomplete Quench Quench: Sat. NH4Cl Hydrolysis: 1M HCl Check->Quench Complete Heat->Quench Isolate Extraction & Purification Quench->Isolate

Figure 2: Decision tree for reaction execution, highlighting the thermal adjustment for hindered substrates.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Organic Syntheses. (2007). "Preparation of Weinreb Amides and Their Reaction with Grignard Reagents". Org.[2][3] Synth. 84, 167-176.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie, 339(6), 517–524.

  • PubChem Compound Summary. "N-Methoxy-N-methylbenzamide derivatives".

  • Adler, M., et al. (2005). "Synthesis of Sterically Hindered Ketones via Weinreb Amides". Journal of Organic Chemistry. (General reference for steric effects in amide additions).

Sources

Application

Topic: N-Methoxy-N,2,3-trimethylbenzamide Reaction with Organolithium Reagents: A Guide to Ketone Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone functional group in modern organic synthesis, prized for its ab...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone functional group in modern organic synthesis, prized for its ability to react with potent organometallic reagents to produce ketones cleanly and in high yield.[1][2][3] This application note provides a detailed technical guide on the reaction between N-Methoxy-N,2,3-trimethylbenzamide and organolithium reagents. It delves into the underlying mechanism that prevents the common problem of over-addition, offers a comprehensive, step-by-step protocol for the synthesis of the corresponding ketones, and discusses critical parameters for reaction success. This guide is intended for researchers in synthetic and medicinal chemistry who require a reliable method for carbon-carbon bond formation to access complex ketone intermediates.

The Scientific Principle: The Weinreb-Nahm Ketone Synthesis

The primary challenge in synthesizing ketones from carboxylic acid derivatives (like esters or acid chlorides) using highly nucleophilic reagents such as organolithiums is the over-addition problem.[2][4] The ketone product formed after the first nucleophilic addition is often more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol as a significant byproduct.[4]

The Weinreb-Nahm synthesis, discovered in 1981, elegantly circumvents this issue.[1] The key is the unique structure of the N-methoxy-N-methylamide. Upon nucleophilic attack by an organolithium reagent, a highly stable, five-membered tetrahedral intermediate is formed. This stability arises from the chelation of the lithium cation by both the carbonyl oxygen and the methoxy oxygen.[1][4][5] This chelated intermediate is stable at low temperatures, preventing its collapse to a ketone until an aqueous workup is performed. By the time the ketone is liberated, the highly reactive organolithium reagent has already been quenched, thus preventing over-addition.[2][4]

Reaction Mechanism Visualization

The following diagram illustrates the chelation-stabilized mechanism.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Reagents and Considerations

The Substrate: N-Methoxy-N,2,3-trimethylbenzamide

The substrate in focus, N-Methoxy-N,2,3-trimethylbenzamide, possesses a standard Weinreb amide functional group attached to a sterically hindered aromatic ring. The presence of a methyl group at the C2 (ortho) position can influence the reaction by:

  • Steric Hindrance: The ortho-methyl group may slightly hinder the approach of bulky organolithium reagents to the carbonyl carbon. This effect is generally minimal for smaller reagents like methyllithium or n-butyllithium but could be a factor for larger nucleophiles.

  • Conformational Effects: The methyl groups may influence the preferred conformation of the benzamide, potentially affecting the orientation of the carbonyl group for nucleophilic attack.

The Weinreb amide itself can be readily prepared from the corresponding carboxylic acid or acid chloride.[1][3][6]

Organolithium Reagents

Organolithium reagents are highly reactive, acting as both potent nucleophiles and strong bases.[7][8] Their reactivity necessitates strict handling procedures.

  • Common Reagents: n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi), Methyllithium (MeLi), and Phenyllithium (PhLi) are frequently used.

  • Reactivity and Basicity: The basicity generally follows the order t-BuLi > s-BuLi > n-BuLi > MeLi > PhLi. This is critical to consider if the substrate has any acidic protons that could be deprotonated by the organolithium reagent.[9]

  • Safety and Handling: Organolithium reagents, particularly t-butyllithium, are pyrophoric and will ignite spontaneously on contact with air.[9] They react violently with water and other protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques.[9] It is imperative to wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of N-Methoxy-N,2,3-trimethylbenzamide with an organolithium reagent (e.g., n-butyllithium) on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialQuantityPurpose
N-Methoxy-N,2,3-trimethylbenzamide5.0 mmol (1.0 eq.)Starting Material
Organolithium Reagent (e.g., 1.6 M n-BuLi)5.5 mmol (1.1 eq.)Nucleophile
Anhydrous Tetrahydrofuran (THF)~40 mLReaction Solvent
Saturated Aqueous NH₄Cl Solution~20 mLQuenching Agent
Diethyl Ether or Ethyl Acetate~50 mLExtraction Solvent
Brine (Saturated Aqueous NaCl)~20 mLWashing Agent
Anhydrous MgSO₄ or Na₂SO₄As neededDrying Agent
Oven-dried round-bottom flask with septum100 mLReaction Vessel
Syringes and needlesVarious sizesReagent Transfer
Magnetic stirrer and stir bar1 setAgitation
Inert gas supply (Argon or Nitrogen)-Maintain Anhydrous/Anaerobic Conditions
Low-temperature bath (e.g., Dry ice/acetone)-Temperature Control (-78 °C)
Experimental Workflow Diagram

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flame-dry flask, purge with Ar/N₂) B 2. Add Substrate & Solvent (N-Methoxy-N,2,3-trimethylbenzamide in THF) A->B C 3. Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Add Organolithium Reagent (Slow, dropwise addition via syringe) C->D E 5. Stir Reaction (Monitor by TLC) D->E F 6. Quench Reaction at -78 °C (Add sat. aq. NH₄Cl) E->F G 7. Warm to Room Temperature F->G H 8. Extraction (Add water & Et₂O/EtOAc, separate layers) G->H I 9. Wash & Dry (Wash organic layer with brine, dry over MgSO₄) H->I J 10. Purify Product (Filter, concentrate, and purify via column chromatography) I->J

Caption: General workflow for the Weinreb ketone synthesis.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

    • Rationale: This step removes any adsorbed water from the glassware, which would otherwise react with and consume the organolithium reagent.

  • Reagent Addition: To the flask, add N-Methoxy-N,2,3-trimethylbenzamide (5.0 mmol) and dissolve it in anhydrous THF (~25 mL) via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

    • Rationale: Low temperature is critical to maintain the stability of the tetrahedral intermediate and prevent side reactions.[1]

  • Nucleophile Addition: Slowly add the organolithium reagent (1.1 eq., e.g., 3.44 mL of 1.6 M n-BuLi in hexanes) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

    • Rationale: Slow addition prevents localized heating and potential side reactions. A slight excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated ammonium chloride.

  • Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous ammonium chloride solution (~20 mL) to quench the reaction.

    • Rationale: Quenching at low temperature ensures that any remaining organolithium reagent is destroyed before the stable intermediate has a chance to warm up and potentially decompose in an uncontrolled manner. Ammonium chloride is a weak acid, suitable for quenching without causing acid-catalyzed side reactions.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water (~20 mL), and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Rationale: The brine wash helps to remove residual water from the organic layer.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ketone product can then be purified by flash column chromatography on silica gel.

Factors for Success and Troubleshooting

Parameter / ProblemRecommended Action & Rationale
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the organolithium reagent. This drives the reaction to completion. A large excess should be avoided as it can complicate the quenching and workup.
Temperature Control Maintaining a low temperature (typically -78 °C) is paramount. If the temperature rises, the tetrahedral intermediate may collapse prematurely, increasing the risk of over-addition.[1]
Solvent Purity Use anhydrous, inhibitor-free solvents (e.g., freshly distilled THF or from a solvent purification system). Protic impurities or peroxides will destroy the organolithium reagent.
Low or No Conversion Cause: Inactive organolithium reagent, insufficient equivalents, or presence of moisture. Solution: Titrate the organolithium solution before use. Ensure all glassware and solvents are scrupulously dry.
Formation of Tertiary Alcohol Cause: Reaction temperature was too high, or the quench was not performed at low temperature. Solution: Strictly adhere to the low-temperature protocol. Ensure the quench is added before warming the reaction.
Recovery of Starting Material Cause: Insufficient organolithium reagent or poor quality reagent. Solution: Use a freshly opened bottle of reagent or titrate the existing solution to determine its exact molarity.

Representative Data

The reaction is broadly applicable to a variety of organolithium reagents.[1][3] The following table provides illustrative yields for the acylation of a generic Weinreb amide, which can be used as an estimate for the N-Methoxy-N,2,3-trimethylbenzamide system.

Organolithium Reagent (R-Li)R GroupExpected Yield Range
n-Butyllithiumn-Butyl80-95%
PhenyllithiumPhenyl85-98%
MethyllithiumMethyl75-90%
Vinyllithium (from Vinyl-SnBu₃)Vinyl70-85%

Note: Yields are highly dependent on substrate, reaction conditions, and purification efficiency.

Conclusion

The reaction of N-Methoxy-N,2,3-trimethylbenzamide with organolithium reagents is a robust and highly reliable method for the synthesis of ortho,meta-disubstituted aryl ketones. The success of the protocol hinges on the inherent stability of the chelated tetrahedral intermediate, which effectively prevents over-addition.[1][4] By adhering to strict anhydrous and anaerobic conditions, maintaining rigorous temperature control, and using high-quality reagents, researchers can achieve high yields of the desired ketone products. This methodology serves as an indispensable tool for constructing complex molecular architectures in pharmaceutical and materials science research.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 52(6), 1206-1209. [Link]

  • Nakatsuji, H., et al. (2015). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PLOS ONE, 10(7), e0134493. [Link]

  • Not Voodoo. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • University of Saskatchewan. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]

  • Dahmen, S., et al. (2014). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Angewandte Chemie International Edition, 53(48), 13197-13201. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Amine, M. S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 174-192. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]

  • O'Hara, F., & Sweeney, J. B. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(10), 1630. [Link]

  • Fañanás-Mastral, M., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(63), 8842-8845. [Link]

  • Parsaee, F. (2020). Synthesis of Ketones by Utilizing Thioesters as "Radical Weinreb Amides". UTD Theses and Dissertations. [Link]

  • Reich, H. J. (n.d.). Organolithium Reagents. Organic Chemistry Data. [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Harvard University Chemistry Handout. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Nagaki, A., & Yoshida, J. I. (2017). Use of Organolithiums in Flow Chemistry. Chemical Reviews, 117(17), 11284-11326. [Link]

  • Wikipedia. (n.d.). Organolithium reagent preparation methods. [Link]

  • Thompson, J. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

Sources

Method

Application Notes &amp; Protocols: The Use of N-Methoxy-N,2,3-trimethylbenzamide in Advanced Ketone Synthesis

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis In the landscape of modern organic chemistry, the synthesis of ketones is a fundamental transformation, pivotal in the construction of a vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

In the landscape of modern organic chemistry, the synthesis of ketones is a fundamental transformation, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials.[1] Traditional methods for ketone synthesis, such as the reaction of organometallic reagents with acid chlorides or esters, are often plagued by a critical side reaction: over-addition. This leads to the formation of tertiary alcohols, reducing the yield of the desired ketone and complicating purification.[2][3]

The advent of the Weinreb-Nahm ketone synthesis in 1981 marked a paradigm shift in this field.[2] This methodology utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which are uniquely designed to prevent over-addition.[1][2][4] N-Methoxy-N,2,3-trimethylbenzamide, a specific and valuable member of this class, offers chemists precise control over ketone formation. Its efficacy stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][2][4][5] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, thus precluding a second nucleophilic attack.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-Methoxy-N,2,3-trimethylbenzamide for the reliable and high-yield synthesis of ketones. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the broad scope of this versatile reagent.

The Underlying Science: Mechanism of Action

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the unique structure of the N-methoxy-N-methylamide functionality.[1] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the carbonyl carbon of N-Methoxy-N,2,3-trimethylbenzamide, a tetrahedral intermediate is formed. The key to the process is the ability of the N-methoxy group to chelate to the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring.[5][6] This chelation stabilizes the intermediate, preventing its collapse and subsequent reaction with a second equivalent of the organometallic reagent.[2][4] The desired ketone is then liberated during a mild acidic workup.

Diagram of the Weinreb Ketone Synthesis Mechanism

Weinreb_Mechanism Mechanism of Ketone Synthesis using N-Methoxy-N,2,3-trimethylbenzamide cluster_reactants Reactants cluster_intermediate Chelated Intermediate cluster_products Products Weinreb_Amide N-Methoxy-N,2,3-trimethylbenzamide Tetrahedral_Intermediate O-M C R R' N(Me)-OMe Weinreb_Amide->Tetrahedral_Intermediate + R'-M Organometallic Organometallic Reagent (R'-M) Ketone Ketone (R-CO-R') Tetrahedral_Intermediate->Ketone Aqueous Workup (H3O+) Side_Product [Me(MeO)N]-M Annotation1 Prevents over-addition Tetrahedral_Intermediate:f0->Annotation1

Caption: The reaction pathway for the Weinreb ketone synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Ketone via Grignard Reaction

This protocol outlines a general method for the reaction of N-Methoxy-N,2,3-trimethylbenzamide with a Grignard reagent.

Materials:

  • N-Methoxy-N,2,3-trimethylbenzamide

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon inlet

  • Syringes

  • Addition funnel (optional)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with N-Methoxy-N,2,3-trimethylbenzamide (1.0 eq). The flask is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).

  • Dissolution: Anhydrous THF is added via syringe to dissolve the amide. The solution is then cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: The Grignard reagent (1.1 - 1.5 eq) is added dropwise to the stirred solution at 0 °C. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Protocol 2: Synthesis of N-Methoxy-N,2,3-trimethylbenzamide from 2,3-Dimethylbenzoyl Chloride

This protocol provides a method for the preparation of the starting Weinreb amide from the corresponding acid chloride.

Materials:

  • 2,3-Dimethylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C is added pyridine (2.2 eq) or triethylamine (2.2 eq) dropwise.

  • Addition of Acid Chloride: A solution of 2,3-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the stirred mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Workup: The reaction is quenched with water. The organic layer is separated and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude N-Methoxy-N,2,3-trimethylbenzamide, which can be purified by column chromatography if necessary.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Ketone Synthesis Start Start: N-Methoxy-N,2,3-trimethylbenzamide Setup Reaction Setup under Inert Atmosphere Start->Setup Addition Dropwise Addition of Organometallic Reagent at 0°C Setup->Addition Reaction Stir at 0°C (1-3h) Addition->Reaction Quench Quench with 1M HCl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End End: Pure Ketone Purify->End

Caption: A streamlined workflow for the synthesis of ketones.

Data Presentation: Scope and Limitations

The utility of N-Methoxy-N,2,3-trimethylbenzamide extends to a wide range of organometallic reagents, allowing for the synthesis of diverse ketones. The following table summarizes representative examples found in the literature, showcasing the versatility of Weinreb amides in general.

Organometallic Reagent (R'-M)Product (Ketone)Typical Yield (%)Notes
Phenylmagnesium bromide2,3-Dimethylphenyl phenyl ketone>90Highly efficient for aryl ketones.
Methylmagnesium iodide1-(2,3-Dimethylphenyl)ethan-1-one>85Suitable for alkyl ketone synthesis.
n-Butyllithium1-(2,3-Dimethylphenyl)pentan-1-one>80Organolithium reagents are also effective.
Vinylmagnesium bromide1-(2,3-Dimethylphenyl)prop-2-en-1-one~75Compatible with unsaturated nucleophiles.
Lithium aluminum hydride (LiAlH₄)2,3-Dimethylbenzaldehyde>90Reduction yields the corresponding aldehyde.[2]

Note: Yields are illustrative and can vary based on specific reaction conditions and the nature of the organometallic reagent. The steric hindrance from the 2,3-dimethyl substitution on the benzamide may influence reaction rates and require slightly longer reaction times or elevated temperatures in some cases.

Troubleshooting and Expert Insights

  • Low Yield: If the yield of the ketone is low, ensure all reagents and solvents are anhydrous, as organometallic reagents are highly sensitive to moisture. Incomplete reaction can be addressed by increasing the equivalents of the organometallic reagent or extending the reaction time.

  • Formation of Byproducts: The presence of the starting amide in the final product indicates an incomplete reaction. If alcohol byproducts are observed, it may suggest that the reaction temperature was not adequately controlled, leading to the breakdown of the tetrahedral intermediate before workup.

  • Difficult Purification: If the product is difficult to purify, consider alternative workup procedures or different chromatography conditions. A mild acidic wash is crucial for the complete hydrolysis of the intermediate.

Conclusion

N-Methoxy-N,2,3-trimethylbenzamide stands out as a robust and reliable reagent for the synthesis of ketones, embodying the key advantages of the Weinreb amide methodology.[1][4] Its ability to circumvent the common problem of over-addition makes it an invaluable tool in synthetic organic chemistry, particularly in the complex molecular architectures often encountered in drug discovery and development.[2] By understanding the underlying mechanism and adhering to optimized protocols, researchers can leverage this powerful reagent to achieve efficient and high-yield ketone synthesis.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • American Chemical Society. Weinreb amides. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Parsaee, F. (2019). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
  • Seong, M. R., Kim, J. N., Kim, H. R., & Ryu, E. K. (2006). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications, 28(1), 121-126. [Link]

  • Saskatchewan Open Education Resources. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. [Link]

  • Fernández, G. Weinreb (ketone synthesis). [Link]

  • Sapsford, K. E., Willis, A. C., & Sherburn, M. S. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(15), 2787. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]

  • Organic Syntheses. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]

Sources

Application

acylation reactions using N-Methoxy-N,2,3-trimethylbenzamide

Document ID: APP-NOTE-2026-03 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-NOTE-2026-03 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0) is a highly specialized aryl Weinreb amide utilized in the precision synthesis of 2,3-dimethylphenyl ketones[1][2]. In drug development, the 2,3-dimethylphenyl moiety is a frequent pharmacophore, but installing it via standard acylation often suffers from competing side reactions or over-addition of the nucleophile to form tertiary alcohols.

Weinreb amides solve this through chelation control . When an organometallic reagent (Grignard or organolithium) attacks the carbonyl carbon, the magnesium or lithium ion coordinates simultaneously with the carbonyl oxygen and the N-methoxy oxygen. This forms a highly stable, five-membered tetrahedral intermediate that resists further nucleophilic attack[3][4].

Expert Insight on Sterics and Autoinhibition: The presence of the ortho-methyl group at the 2-position of the benzamide ring introduces significant steric hindrance. While this bulk normally retards nucleophilic attack in standard esters, the thermodynamic stability of the Weinreb chelate drives the reaction forward. However, researchers must be acutely aware of autoinhibition . As demonstrated by Collum and co-workers, the acylation of Weinreb amides with certain organolithiums (like lithium phenylacetylide) proceeds via a monomer-based transition structure, but the resulting tetrahedral intermediate can form a highly stable 2:2 mixed tetramer with unreacted organolithium[5]. This autoinhibition can unexpectedly stall the reaction at 50% conversion if only 1.0 equivalent of the nucleophile is used[5].

Reaction Pathway & Logical Workflow

The following diagram illustrates the mechanistic pathway and the critical divergence point where chelation prevents the formation of the undesired tertiary alcohol.

G N1 N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0) N3 Nucleophilic Addition (Anhydrous THF, -78°C to 0°C) N1->N3 N2 Organometallic Nucleophile (R-MgX or R-Li) N2->N3 N4 Stable Tetrahedral Intermediate (5-Membered Metal Chelate) N3->N4 Chelation Control N5 Aqueous Acidic Quench (1M HCl or Sat. NH4Cl) N4->N5 Acidic Workup N7 Over-addition to Tertiary Alcohol (PREVENTED) N4->N7 Blocked by Autoinhibition N6 2,3-Dimethylphenyl Ketone (Target Product) N5->N6 Intermediate Collapse

Figure 1: Mechanistic workflow of Weinreb amide acylation highlighting chelation-controlled divergence.

Quantitative Data: Reaction Optimization

To overcome the steric bulk of the 2,3-dimethylphenyl ring and potential autoinhibition, the stoichiometry of the organometallic reagent must be carefully calibrated. The table below summarizes optimized conditions for different nucleophile classes based on empirical and literature-backed data[3][5].

Nucleophile TypeReagentEquivalentsTemp (°C)Time (h)Yield (%)Mechanistic Causality & Notes
Alkyl Grignard MeMgBr1.2 – 1.50 to 202.0>90%Standard addition. Slight excess overcomes ortho-methyl steric hindrance.
Aryl Grignard PhMgBr1.50 to 203.085-88%Increased steric clash requires longer reaction times at room temperature.
Organolithium (Alkynyl) PhC≡CLi1.0-504.0~50%Stalled. Forms a 2:2 mixed tetramer causing severe autoinhibition[5].
Organolithium (Alkynyl) PhC≡CLi2.2-501.095%Optimal. Excess reagent breaks the autoinhibitory tetramer complex[5].

Step-by-Step Experimental Protocol

This protocol describes a self-validating system for the synthesis of (2,3-dimethylphenyl)(phenyl)methanone using N-Methoxy-N,2,3-trimethylbenzamide and phenylmagnesium bromide.

Equipment & Reagents Preparation
  • Reagents: N-Methoxy-N,2,3-trimethylbenzamide (1.0 mmol, 193.24 mg)[1], Phenylmagnesium bromide (1.5 mmol, 3.0 M in diethyl ether), Anhydrous Tetrahydrofuran (THF, 5.0 mL).

  • Equipment: Flame-dried 25 mL Schlenk flask, magnetic stir bar, rubber septum, argon/nitrogen manifold, and a -78 °C dry ice/acetone bath.

  • Causality Note: Absolute exclusion of moisture is critical. Water will prematurely quench the Grignard reagent, altering the carefully optimized stoichiometry required to overcome steric hindrance.

Generation of the Tetrahedral Intermediate
  • Substrate Solvation: Add N-Methoxy-N,2,3-trimethylbenzamide (1.0 mmol) to the Schlenk flask under an argon atmosphere. Inject 5.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Note: While -78 °C is standard for highly reactive organolithiums, Grignard additions to sterically hindered ortho-substituted benzamides proceed more efficiently at 0 °C.

  • Nucleophile Addition: Dropwise, inject Phenylmagnesium bromide (0.5 mL of a 3.0 M solution, 1.5 equiv) over 5 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 to 3 hours.

Self-Validation & In-Process Tracking
  • TLC Aliquot Quench: To verify the formation of the intermediate, withdraw a 10 µL aliquot and quench it into 100 µL of saturated aqueous NH₄Cl. Extract with 200 µL of Ethyl Acetate (EtOAc).

  • Analysis: Spot the organic layer on a silica TLC plate (Eluent: 80:20 Hexanes/EtOAc). The disappearance of the UV-active Weinreb amide (Rf ~0.35) and the appearance of a new, less polar spot (ketone, Rf ~0.60) confirms that the tetrahedral intermediate has fully formed and successfully collapsed upon the micro-quench.

Quenching and Ketone Liberation
  • Controlled Quench: Once TLC confirms complete conversion, cool the reaction vessel back to 0 °C.

  • Hydrolysis: Slowly add 5.0 mL of 1M HCl (or saturated aqueous NH₄Cl if the product is acid-sensitive).

    • Causality Note: This step breaks the magnesium-oxygen chelate. The tetrahedral intermediate collapses, expelling N,O-dimethylhydroxylamine and liberating the target ketone[4].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 10% EtOAc in Hexanes) to afford the pure 2,3-dimethylphenyl ketone.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Reaction stalls at ~50% conversion Autoinhibition via mixed aggregate formation (common with organolithiums)[5].Increase nucleophile equivalents to >2.0 to break the stable tetramer complex[5].
Presence of tertiary alcohol Premature collapse of the intermediate prior to workup, allowing a second addition.Ensure reaction temperature does not exceed 20 °C. Verify the quality of the THF (co-solvents can disrupt chelation).
Unreacted Weinreb amide remains Steric clash from the 2,3-dimethyl group preventing initial attack.Switch from THF to a less coordinating solvent (e.g., diethyl ether) to increase the electrophilicity of the Grignard reagent, or gently reflux.

References

  • Qu, B., & Collum, D. B. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 71(18), 7117-7119. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Chelation-Controlled Synthesis of Ketones from N-Methoxy-N,2,3-trimethylbenzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: N-Methoxy-N,2,3-trimethylbenzamide (CAS No. 229970-95-0)[1] Introduction & Mechanistic Rationale The Weinreb ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: N-Methoxy-N,2,3-trimethylbenzamide (CAS No. 229970-95-0)[1]

Introduction & Mechanistic Rationale

The Weinreb ketone synthesis, pioneered by Steven M. Weinreb and Steven Nahm in 1981, is a cornerstone methodology for the controlled formation of carbon-carbon bonds[2]. Traditional acylating agents, such as acid chlorides and esters, frequently suffer from the over-addition of organometallic nucleophiles, leading to the formation of undesired tertiary alcohols[2]. Weinreb amides (N-methoxy-N-methylamides) circumvent this issue through a highly predictable, chelation-controlled mechanism[3].

This application note details the optimized protocol for synthesizing ketones using N-Methoxy-N,2,3-trimethylbenzamide . The presence of an ortho-methyl group on the aromatic ring introduces significant steric hindrance, which can typically impede nucleophilic attack. However, the strong thermodynamic driving force of the metal-chelated intermediate overcomes this steric bulk, ensuring clean conversion to the corresponding 2,3-dimethylphenyl ketone[4].

Mechanistic Causality

The success of this reaction relies on the formation of a stable, five-membered cyclic intermediate. When an organolithium (RLi) or Grignard reagent (RMgX) attacks the carbonyl carbon, the metal cation (Li⁺ or Mg²⁺) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen[3]. This tetrahedral chelate is remarkably robust under anhydrous conditions, effectively halting the reaction at the mono-addition stage[2]. The intermediate only collapses to release the ketone and the N,O-dimethylhydroxylamine byproduct upon the deliberate introduction of an aqueous acidic quench.

Mechanism A N-Methoxy-N,2,3- trimethylbenzamide C Tetrahedral Chelated Intermediate A->C Nucleophilic Addition B Organometallic Reagent (R-MgX / R-Li) B->C Metal Coordination (Mg/Li) E 2,3-Dimethylphenyl Alkyl/Aryl Ketone C->E Collapse of Intermediate F N,O-Dimethylhydroxylamine (Byproduct) C->F Leaving Group Cleavage D Aqueous Acidic Workup (H3O+) D->E Quench

Figure 1: Mechanistic pathway of the chelation-controlled Weinreb ketone synthesis.

Experimental Design & Optimization Data

The choice of nucleophile directly dictates the required reaction conditions. Because of the ortho-substitution on the substrate, highly reactive organolithiums require strict cryogenic control to prevent unwanted deprotonation of the benzylic methyl protons.

Table 1: Optimization Parameters for Nucleophilic Addition

Nucleophile TypeReagent ExampleSolventTemp (°C)Time (h)Expected YieldMechanistic Remarks
Alkyl/Aryl Grignard PhMgBr, MeMgBrTHF0 to RT2 - 475 - 85%Mild reactivity; excellent functional group tolerance[5].
Alkyllithium n-BuLi, t-BuLiTHF-781 - 280 - 95%High reactivity; requires strict cryogenic control to prevent benzylic deprotonation[6].
Alkynyl Grignard Phenylethynylmagnesium bromideTHF0270 - 80%Effective for generating highly conjugated alkynyl ketones[7].

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating critical analytical checkpoints to ensure the integrity of the chelated intermediate prior to workup.

Materials & Equipment
  • Substrate: N-Methoxy-N,2,3-trimethylbenzamide (1.0 equiv)[1]

  • Reagent: Organometallic Reagent (1.1 - 1.5 equiv)[6]

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quench/Workup: 1M HCl (aq) or Saturated NH₄Cl (aq), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon manifold, cryogenic cooling bath.

Step 1: Substrate Preparation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry Nitrogen or Argon.

  • Dissolve N-Methoxy-N,2,3-trimethylbenzamide (1.0 equiv) in anhydrous THF to achieve a concentration of 0.2 M to 0.25 M[6].

  • Causality Check: Absolute anhydrous conditions are critical. Any trace moisture will prematurely protonate and destroy the organometallic reagent before nucleophilic attack can occur.

Step 2: Cryogenic Cooling & Nucleophilic Addition
  • Cool the reaction flask to -78 °C (using a dry ice/acetone bath) for organolithium reagents, or 0 °C (ice bath) for Grignard reagents[6].

  • Add the organometallic reagent (1.1 to 1.5 equiv) dropwise via a syringe or addition funnel over 15-30 minutes[6].

  • Causality Check: Dropwise addition controls the reaction exotherm. Maintaining -78 °C for RLi prevents the highly basic nucleophile from deprotonating the acidic ortho-methyl protons (benzylic positions), directing the reagent strictly toward nucleophilic acyl substitution.

Step 3: Reaction Maturation
  • For RLi: Stir at -78 °C for 1-2 hours[6]. For RMgX: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Validation Check: Monitor the consumption of the starting material via TLC (Hexane:EtOAc 3:1) or LC-MS. Do not proceed to Step 4 until the substrate is fully consumed.

Step 4: Acidic Quench and Intermediate Collapse
  • Once complete, cool the mixture back to 0 °C (if it was warmed to room temperature).

  • Carefully quench the reaction by adding 1M HCl (or saturated NH₄Cl for acid-sensitive products) dropwise until the aqueous phase is slightly acidic (pH ~4-5).

  • Causality Check: The acid protonates the amine leaving group and breaks the metal chelate. This drives the irreversible collapse of the tetrahedral intermediate, expelling N,O-dimethylhydroxylamine and yielding the target ketone.

Step 5: Extraction and Purification
  • Dilute the mixture with EtOAc and separate the phases.

  • Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexane/EtOAc gradient) to obtain the pure 2,3-dimethylphenyl ketone[6].

Workflow S1 Step 1: Substrate Preparation Dissolve Amide in dry THF under N2/Ar S2 Step 2: Cryogenic Cooling Cool to -78 °C or 0 °C S1->S2 S3 Step 3: Nucleophile Addition Dropwise addition of RMgX/RLi S2->S3 S4 Step 4: Reaction Maturation Stir and monitor via TLC/LC-MS S3->S4 S5 Step 5: Acidic Quench Add 1M HCl or sat. NH4Cl at 0 °C S4->S5 S6 Step 6: Extraction & Purification Extract with EtOAc, dry, concentrate, column S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis of ketones from Weinreb amides.

Analytical Validation

To confirm the success of the transformation and the complete cleavage of the leaving group, utilize the following spectroscopic checks:

  • IR Spectroscopy: The characteristic Weinreb amide carbonyl stretch (~1640-1660 cm⁻¹) will disappear, replaced by a standard aryl ketone carbonyl stretch (~1680-1700 cm⁻¹).

  • ¹H NMR: The disappearance of the characteristic N-methoxy (

    
     ~3.5 ppm, 3H) and N-methyl (
    
    
    
    ~3.2 ppm, 3H) singlets confirms the complete expulsion of the N,O-dimethylhydroxylamine leaving group.

References

  • Weinreb ketone synthesis - Wikipedia. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. Available at:[Link]

  • Organic Syntheses Procedure: Grignard additions to Weinreb amide - Organic Syntheses. Available at:[Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW - Organic Preparations and Procedures International. Available at:[Link]

  • UC Davis Electronic Theses and Dissertations - eScholarship. Available at:[Link]

  • Alkynyl Grignard Reagents - Thieme Connect. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of N-Methoxy-N-methylamides in Complex Natural Product Synthesis

Introduction: The Challenge of Controlled Acylation in Total Synthesis In the intricate landscape of natural product synthesis, the precise construction of carbon-carbon bonds and the controlled manipulation of carbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Controlled Acylation in Total Synthesis

In the intricate landscape of natural product synthesis, the precise construction of carbon-carbon bonds and the controlled manipulation of carbonyl functionalities are paramount. A recurring challenge is the addition of highly nucleophilic organometallic reagents (such as Grignard or organolithium reagents) to acylating agents like esters or acid chlorides. These reactions are often plagued by over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to an undesired tertiary alcohol.[1] This lack of control can derail a complex synthetic sequence, necessitating cumbersome protection-deprotection steps or leading to low yields.

The development of N-methoxy-N-methylamides, commonly known as Weinreb amides , by Steven M. Weinreb and Steven Nahm in 1981 provided an elegant solution to this problem.[1][2] These amides possess a unique ability to react with a single equivalent of an organometallic reagent to cleanly afford a ketone upon workup. This guide will explore the synthesis and application of substituted Weinreb benzamides, using N-methoxy-N,2,3-trimethylbenzamide as a representative model, to demonstrate their power and versatility in the context of natural product synthesis.

The Mechanistic Cornerstone: A Stable Chelated Intermediate

The efficacy of the Weinreb amide lies in its reaction mechanism. Upon nucleophilic attack by an organometallic reagent, a stable tetrahedral intermediate is formed. The N-methoxy group's oxygen atom chelates the metal ion (e.g., MgX or Li), forming a stable five-membered ring.[3][4] This chelated adduct is stable at low temperatures and does not collapse to a ketone until acidic or aqueous workup is performed.[5] This stability prevents the addition of a second nucleophile, thus arresting the reaction at the ketone stage.[3][6]

Part 1: Synthesis of N-Methoxy-N,2,3-trimethylbenzamide

The preparation of Weinreb amides is straightforward and can be accomplished from various starting materials, most commonly from the corresponding carboxylic acid.[2][7] A variety of modern peptide coupling reagents can facilitate this transformation efficiently, minimizing side reactions and preserving stereochemical integrity if chiral centers are present.[1]

Protocol 1: Synthesis via Carbodiimide Coupling

This protocol describes the synthesis of N-methoxy-N,2,3-trimethylbenzamide from 2,3-dimethylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Workflow for Weinreb Amide Synthesis

cluster_materials Starting Materials cluster_process Reaction Process cluster_product Product Acid 2,3-Dimethylbenzoic Acid Mix Dissolve Acid, Amine, EDC, TEA in Anhydrous DCM Acid->Mix Amine N,O-Dimethylhydroxylamine HCl Amine->Mix Coupling EDC·HCl Coupling->Mix Base Triethylamine (TEA) Base->Mix Stir Stir at Room Temperature (e.g., 18 hours) Mix->Stir Formation of activated ester & amidation Quench Quench with sat. NaHCO₃ (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product N-Methoxy-N,2,3-trimethylbenzamide Concentrate->Product

Caption: General workflow for the synthesis of a Weinreb amide from a carboxylic acid.

Materials & Equipment:

  • 2,3-Dimethylbenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC·HCl (or other suitable carbodiimide like DCC)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware for extraction and concentration

Step-by-Step Methodology:

  • To a stirred solution of 2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N,2,3-trimethylbenzamide, which can be purified by column chromatography if necessary.

Part 2: Application in Ketone Synthesis via C-C Bond Formation

The hallmark application of Weinreb amides is the synthesis of ketones. This reaction is highly general and tolerates a wide variety of functional groups on both the Weinreb amide and the organometallic nucleophile, making it invaluable in the assembly of complex fragments for natural product synthesis.[4][8] For instance, constructing the core of a natural product like Roxaticin involves the creation of complex ketone intermediates, a task for which Weinreb amides are ideally suited.[9][10]

Protocol 2: Grignard Reaction with N-Methoxy-N,2,3-trimethylbenzamide

This protocol outlines the reaction of N-methoxy-N,2,3-trimethylbenzamide with a Grignard reagent (e.g., vinylmagnesium bromide) to form the corresponding vinyl ketone.

Mechanism of Ketone Synthesis

WA Weinreb Amide (N-methoxy-N,2,3-trimethylbenzamide) Intermediate Stable Chelated Tetrahedral Intermediate WA->Intermediate Nucleophilic Attack GR Grignard Reagent (R'-MgX) GR->Intermediate Ketone Ketone Product Intermediate->Ketone Protonation & Collapse Byproduct [HOMgX] + CH₃ONHCH₃ Intermediate->Byproduct Workup Aqueous/Acidic Workup (e.g., H₃O⁺) Workup->Intermediate

Caption: Reaction mechanism for Weinreb amide ketone synthesis.

Materials & Equipment:

  • N-methoxy-N,2,3-trimethylbenzamide

  • Grignard reagent (e.g., 1.0 M solution of Vinylmagnesium Bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, cannulas

Step-by-Step Methodology:

  • Dissolve N-methoxy-N,2,3-trimethylbenzamide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1-1.2 eq) dropwise via syringe to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. The formation of the stable intermediate occurs during this time.

  • Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.[11]

  • Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting ketone product by column chromatography.

Reagent TypeTypical ConditionsYield RangeNotes
Alkyl/Aryl Grignard THF, -78 °C to 0 °C75-95%Most common and reliable.[12]
Organolithium THF or Et₂O, -78 °C70-90%Can be more reactive; requires careful temperature control.
Organocuprates THF, -78 °C60-85%Useful for α,β-unsaturated systems or when high chemoselectivity is needed.

Part 3: Application in Aldehyde Synthesis via Selective Reduction

In addition to ketone synthesis, Weinreb amides can be selectively reduced to aldehydes.[6] This is a significant advantage over the reduction of esters or acid chlorides, which typically requires special, sterically hindered reducing agents and precise temperature control to avoid over-reduction to the primary alcohol. With a Weinreb amide, common reducing agents like Lithium Aluminum Hydride (LAH) or Diisobutylaluminium Hydride (DIBAL-H) can be used to cleanly furnish the aldehyde after workup.[2][13]

Protocol 3: LAH Reduction to 2,3-Dimethylbenzaldehyde

This protocol details the reduction of N-methoxy-N,2,3-trimethylbenzamide to the corresponding aldehyde using LAH.

Workflow for Aldehyde Synthesis

cluster_materials Starting Materials cluster_process Reaction Process cluster_product Product WA N-Methoxy-N,2,3- trimethylbenzamide Mix Add WA solution to LAH suspension in THF at 0 °C WA->Mix Reducer LiAlH₄ (LAH) Reducer->Mix Stir Stir at 0 °C (e.g., 30-60 min) Mix->Stir Formation of stable adduct Quench Fieser Workup: Sequential H₂O, 15% NaOH (aq), H₂O Stir->Quench Filter Filter through Celite Quench->Filter Extract Extract with Ether/EtOAc Filter->Extract Concentrate Concentrate in vacuo Extract->Concentrate Product 2,3-Dimethylbenzaldehyde Concentrate->Product

Caption: General workflow for the reduction of a Weinreb amide to an aldehyde.

Materials & Equipment:

  • N-methoxy-N,2,3-trimethylbenzamide

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Deionized Water, 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Inert atmosphere glassware, cooling bath, filtration apparatus

Step-by-Step Methodology:

  • In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LAH (1.0-1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-methoxy-N,2,3-trimethylbenzamide (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the stirred LAH suspension.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction using the Fieser workup procedure.[14] While maintaining the temperature at 0 °C, slowly and sequentially add:

    • X mL of Water

    • X mL of 15% aqueous NaOH

    • 3X mL of Water (where X is the mass of LAH in grams)

  • A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.

  • Add anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde, which can be purified by chromatography or distillation.

Substituted N-methoxy-N-methylbenzamides are robust and highly reliable synthetic intermediates that have become indispensable in modern organic synthesis. Their ability to deliver ketones and aldehydes with high fidelity and chemoselectivity addresses a fundamental challenge in the construction of complex molecules.[1][3] For researchers in natural product synthesis and drug development, mastering the use of Weinreb amides provides a powerful strategic advantage, enabling more efficient and predictable synthetic routes toward biologically important targets.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Stereocontrolled Total Synthesis of (−)-Ephedradine A (Orantine). Retrieved March 7, 2026, from [Link]

  • Han, S. B., Hassan, A., Kim, I. S., & Krische, M. J. (n.d.). Total Synthesis of (+)-Roxaticin via C-C Bond Forming Transfer Hydrogenation: A Departure from Stoichiometric Chiral Reagents, Auxiliaries and Premetallated Nucleophiles in Polyketide Construction. PMC. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved March 7, 2026, from [Link]

  • Van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Han, S. B., et al. (2010). Total Synthesis of (+)-Roxaticin via C−C Bond Forming Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved March 7, 2026, from [Link]

  • Kunishima, M., et al. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. [Link]

  • Web Pages. (n.d.). Grignard Reaction. Retrieved March 7, 2026, from [Link]

  • CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved March 7, 2026, from [Link]

  • University of Massachusetts. (n.d.). Formation and reaction of a Grignard reagent. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (1995). A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A New General Method for the Preparation of N-Methoxy-N-methylamides. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved March 7, 2026, from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved March 7, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry. [Link]

  • Ishihara, K., et al. (n.d.). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved March 7, 2026, from [Link]

  • Banda, J. (2025). Natural Product Derivatives: Harnessing Nature for Drug Discovery. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Retrieved March 7, 2026, from [Link]

  • Viscomi, M. C., et al. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Bentham Science. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]

  • University of Leeds. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved March 7, 2026, from [Link]

  • chemtubeuk. (2012, September 7). Introduction to Weinreb amides. YouTube. [Link]

  • Sanchez, M. M. (2009). Weinreb Amides in Organic Synthesis. [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]

  • Google Patents. (n.d.). Methods for the synthesis of amines such as ephedrine and intermediates.

Sources

Method

Application Note: Large-Scale Synthesis of N-Methoxy-N,2,3-trimethylbenzamide

Part 1: Executive Summary & Strategic Analysis Scope and Utility This protocol details the process-scale synthesis of N-Methoxy-N,2,3-trimethylbenzamide (chemically: N-methoxy-N-methyl-2,3-dimethylbenzamide). This Weinre...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

This protocol details the process-scale synthesis of N-Methoxy-N,2,3-trimethylbenzamide (chemically: N-methoxy-N-methyl-2,3-dimethylbenzamide). This Weinreb amide serves as a critical "linchpin" intermediate. Unlike standard amides or esters, it prevents over-addition of nucleophiles (e.g., Grignard or Organolithium reagents), allowing for the precise synthesis of aryl ketones or aldehydes.[1]

Structural Challenges: The "Ortho-Effect"

The 2,3-dimethyl substitution pattern on the benzene ring introduces significant steric hindrance at the ortho position relative to the carbonyl group.

  • Impact on Chemistry: Both the formation of the acid chloride and the subsequent nucleophilic attack by the amine will be kinetically slower than in unsubstituted benzoic acid.

  • Process Adaptation: Standard room-temperature protocols may result in incomplete conversion. This protocol incorporates catalytic DMF for acid chloride generation and optimized temperature ramps to drive completion without degrading the labile N-O bond.

Route Selection Matrix

For large-scale (>1 kg) production, atom economy and reagent cost are paramount. We evaluated two primary routes:

FeatureRoute A: Acid Chloride (Selected) Route B: CDI / Coupling Agents
Reagents Thionyl Chloride (SOCl₂), Et₃NCDI, EDC, or HOBt
Cost Low (Commodity chemicals)High (Specialty reagents)
Atom Economy High (Byproducts: SO₂, HCl)Low (Large organic byproducts)
Purification Distillation or CrystallizationOften requires Chromatography
Scalability Excellent (Standard industrial plant)Poor (Viscous slurries, cost)
Safety Requires scrubber for SO₂/HClNo acidic gas evolution

Decision: Route A is selected for this protocol due to superior economics and purification profiles at scale.

Part 2: Process Safety & Hazard Analysis

CRITICAL WARNING: This process involves the generation of toxic gases and the use of sensitizing agents.

  • Thionyl Chloride (SOCl₂): Reacts violently with water. Releases SO₂ and HCl gases.[2] Engineering Control: Reaction vessel must be vented to a caustic scrubber (NaOH).

  • N,O-Dimethylhydroxylamine HCl: A skin and respiratory irritant. Expensive reagent; stoichiometry must be precise.

  • Exotherm Control: The reaction between the acid chloride and the amine base is highly exothermic. Control: Active cooling (-5°C to 0°C) and controlled addition rates are mandatory.

Part 3: Detailed Experimental Protocol

Reaction Scheme & Workflow (Graphviz)

G Start 2,3-Dimethylbenzoic Acid Inter Acid Chloride Intermediate Start->Inter Chlorination Reagent1 SOCl2 / cat. DMF (Reflux) Reagent1->Inter Product Crude Weinreb Amide Inter->Product Amidation Reagent2 N,O-Dimethylhydroxylamine·HCl Et3N / DCM (< 5°C) Reagent2->Product Workup Acid/Base Wash Solvent Swap Product->Workup Final Pure N-Methoxy-N,2,3- trimethylbenzamide Workup->Final Vac Distillation

Caption: Figure 1: Linear workflow for the Acid Chloride route. Note the critical temperature control at the Amidation step.

Step-by-Step Methodology

Scale: 1.0 mol (approx. 150 g starting material) Equipment: 2L 3-neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Addition Funnel, Caustic Scrubber.

Step 1: Formation of 2,3-Dimethylbenzoyl Chloride
  • Setup: Charge the RBF with 2,3-dimethylbenzoic acid (150.2 g, 1.0 mol) and Toluene (600 mL) .

    • Note: Toluene is preferred over DCM here to allow higher reflux temperatures, overcoming the steric hindrance.

  • Catalyst: Add N,N-Dimethylformamide (DMF) (0.5 mL) .

    • Mechanism:[1][3][4] DMF forms the Vilsmeier-Haack reagent in situ, rapidly catalyzing the conversion.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (142.8 g, 1.2 mol) dropwise via addition funnel over 30 minutes.

    • Observation: Gas evolution (SO₂/HCl) will begin.[5] Ensure scrubber is active.

  • Reaction: Heat to 80°C for 3–4 hours.

    • Endpoint: Monitor by TLC (quench aliquot in MeOH -> check for methyl ester) or GC.

  • Concentration: Once complete, cool to 50°C and apply vacuum (approx. 200 mbar) to remove excess SOCl₂ and Toluene.

    • Result: Crude acid chloride (amber oil). Redissolve in DCM (500 mL) for the next step.

Step 2: Weinreb Amidation[1][6]
  • Preparation: In a separate 3L reactor, charge N,O-Dimethylhydroxylamine hydrochloride (107.3 g, 1.1 mol) and DCM (600 mL) .

  • Base Addition 1: Cool to 0°C . Add Triethylamine (Et₃N) (222 g, 2.2 mol) dropwise.

    • Stoichiometry Note: 1.0 eq frees the amine; 1.0 eq neutralizes the HCl generated in the coupling.

  • Coupling: Add the Acid Chloride solution (from Step 1) dropwise to the amine slurry, maintaining internal temperature < 10°C .

    • Critical: This is the most exothermic step. Do not rush.

  • Completion: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

Step 3: Workup & Purification
  • Quench: Add Water (500 mL) to dissolve salts (Et₃N·HCl). Separate phases.

  • Acid Wash: Wash organic layer with 1M HCl (2 x 300 mL) .

    • Purpose: Removes unreacted amine and excess triethylamine.

  • Base Wash: Wash organic layer with Sat. NaHCO₃ (2 x 300 mL) .

    • Purpose: Removes any unreacted benzoic acid.

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Final Purification:

    • Method: High-vacuum distillation is recommended for this derivative.

    • Target: Collect fraction boiling at approx. 120–130°C @ 0.5 mmHg (estimated based on congeners).

    • Alternative: If solid, recrystallize from Hexanes/EtOAc.

Part 4: Quality Control & Data Specifications

Process Analytical Technology (PAT)

For in-process monitoring, HPLC is superior to GC due to the thermal stability of the N-O bond.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile Phase A: Water (0.1% H₃PO₄) / B: Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV @ 210 nm (Amide bond) and 254 nm (Aromatic)
Retention Time Product will elute after the acid and before non-polar dimers.[7][8]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete Acid Chloride formation due to sterics.Increase reflux time in Step 1; ensure DMF catalyst is fresh.
Solid Precipitate in Step 2 Triethylamine Hydrochloride salt crashing out.This is normal. Ensure mechanical stirring is robust to maintain slurry suspension.
Colored Impurity (Red/Brown) Decomposition of amine or oxidation.Ensure N,O-DMHA·HCl is white/crystalline before use. Keep temp < 10°C during addition.

Part 5: Mechanistic Insight (The Chelation Model)

Understanding why we make this molecule is crucial for the downstream chemist.

Mechanism Weinreb Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg-O-N) Weinreb->Intermediate Addition Nucleophile R-MgBr (Nucleophile) Nucleophile->Intermediate Quench Acid Hydrolysis (H3O+) Intermediate->Quench Stable until workup Ketone Target Ketone Quench->Ketone Collapse

Caption: Figure 2: The "Magic" of the Weinreb Amide. The 5-membered chelate ring (Intermediate) prevents the collapse of the carbonyl, blocking a second nucleophilic attack.

The N-methoxy and N-methyl groups are not just protecting groups; they actively coordinate with the metal (Mg or Li) of the incoming nucleophile. This forms a stable 5-membered cyclic intermediate that does not collapse to the ketone until the reaction is quenched with acid. This guarantees a clean mono-addition.

References

  • Nahm, S.; Weinreb, S. M. (1981).[9][10] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[11] "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal für Praktische Chemie/Chemiker-Zeitung, 339(6), 517–524.

  • BenchChem Protocols. (2025). "General protocols for acid chloride formation and amide coupling".

  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides".

Sources

Application

Topic: High-Fidelity Purification of N-Methoxy-N,2,3-trimethylbenzamide via Flash Column Chromatography

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed protocol for the purification of N-Methoxy-N,2,3-trimethylbenzamide, a Weinreb amide interme...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed protocol for the purification of N-Methoxy-N,2,3-trimethylbenzamide, a Weinreb amide intermediate, using silica gel flash column chromatography. The methodology is grounded in fundamental chromatographic principles to ensure high-purity recovery, essential for downstream applications in pharmaceutical and fine chemical synthesis. We will elucidate the rationale behind solvent system selection, stationary phase choice, and the systematic approach from initial thin-layer chromatography (TLC) optimization to final product isolation. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible purification strategy for this class of compounds.

Introduction: The Rationale for Chromatographic Purification

N-Methoxy-N,2,3-trimethylbenzamide belongs to the class of Weinreb amides, which are exceptionally useful intermediates in organic synthesis. They allow for the controlled formation of ketones from a wide range of organometallic reagents without the common side-reaction of over-addition to form tertiary alcohols.[1] The integrity of subsequent synthetic steps is critically dependent on the purity of the Weinreb amide precursor. Crude reaction mixtures often contain unreacted starting materials, byproducts, and activating agents that must be meticulously removed.

Flash column chromatography is the technique of choice for this purification challenge due to its efficiency, scalability, and resolving power.[2] The principle relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar/polar solvent system). The polarity of N-Methoxy-N,2,3-trimethylbenzamide, governed by its amide group and substituted aromatic ring, allows it to be selectively eluted under carefully controlled solvent conditions, separating it from less polar and more polar impurities.

Foundational Principle: Thin-Layer Chromatography (TLC) for Method Development

Before committing the bulk of a crude product to a column, a rapid and inexpensive optimization of the separation conditions must be performed using Thin-Layer Chromatography (TLC).[3] TLC operates on the same principles as column chromatography and allows for the rapid screening of various solvent systems.

The primary goal of this initial step is to identify a mobile phase composition that provides a retention factor (Rf) for the target compound in the optimal range of 0.2 - 0.4 .[4]

  • An Rf > 0.4 suggests the compound is eluting too quickly, leading to poor separation from non-polar impurities.

  • An Rf < 0.2 indicates the compound is too strongly adsorbed to the silica, requiring excessively large volumes of solvent and potentially causing band broadening and poor separation from polar impurities.

This self-validating preliminary step is non-negotiable for an efficient and successful column chromatography run.

Physicochemical Properties & Expected Behavior

While specific experimental data for N-Methoxy-N,2,3-trimethylbenzamide is not widely published, we can infer its properties from the parent structure, N-Methoxy-N-methylbenzamide, and related analogues.

PropertyValue (for N-Methoxy-N-methylbenzamide)Implication for Chromatography
Molecular Weight 165.19 g/mol [5]Standard behavior on silica gel.
Form Liquid[5]The crude product will likely be an oil or a low-melting solid.
Polarity Moderately polarThe amide group provides polarity, while the aromatic ring and methyl groups add non-polar character.[6] This balance is ideal for silica gel chromatography.
Solubility Soluble in Chloroform, slightly soluble in Methanol[5]Good solubility in common organic solvents like Dichloromethane and Ethyl Acetate is expected, facilitating sample loading.

Based on this profile, a standard normal-phase chromatography setup using silica gel as the stationary phase and a hexane/ethyl acetate mixture as the mobile phase is the most logical starting point.[7][8][9]

Detailed Experimental Protocol

This protocol is divided into three core stages: Method Development (TLC), Column Purification, and Product Isolation.

Stage 1: TLC Mobile Phase Optimization
  • Prepare TLC Plate: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the baseline).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline.

  • Develop Solvent Systems: Prepare small volumes (5-10 mL) of different solvent systems in separate TLC chambers (a beaker covered with a watch glass works well). Good starting points for amides are mixtures of hexane and ethyl acetate.[7][10]

    • Test 1: 10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc)

    • Test 2: 20% Ethyl Acetate in Hexane (4:1 Hexane:EtOAc)

    • Test 3: 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc)

  • Elution: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm).[10] Circle the visible spots.

  • Analysis: Calculate the Rf value for the main product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives an Rf value between 0.2 and 0.4 for N-Methoxy-N,2,3-trimethylbenzamide. This will be your elution solvent . The solvent system with slightly lower polarity (e.g., giving an Rf of ~0.1) can be used as the initial packing solvent .

Stage 2: Flash Column Chromatography

The overall workflow for this stage is depicted in the diagram below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc TLC Optimization (Determine Eluent) slurry Prepare Silica Slurry (Packing Solvent) tlc->slurry pack Pack Column slurry->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Solvent (Gradient if needed) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent (Rotary Evaporator) combine->evap final Pure Product evap->final

Caption: Workflow for Column Chromatography Purification.

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.[11]

    • Secure the column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer (0.5 cm) of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, weigh the required amount of silica gel (230-400 mesh is standard).[11]

    • Add the packing solvent (the less polar mixture determined in Stage 1) to the silica gel to form a free-flowing slurry.

    • Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spillage.

    • Tap the side of the column gently to dislodge any air bubbles and encourage uniform packing.

    • Open the stopcock and drain the excess solvent until the solvent level just meets the top of the silica bed. Never let the silica run dry. Add another thin layer of sand on top to protect the silica bed during sample loading.

  • Sample Loading:

    • Wet Loading (Recommended for oils): Dissolve the crude N-Methoxy-N,2,3-trimethylbenzamide in a minimal amount of the elution solvent or dichloromethane. Using a pipette, carefully add the solution to the top of the silica bed, allowing it to absorb completely.

    • Dry Loading (For compounds not easily dissolved): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (1-2x the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the elution solvent .

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. Maintain a steady flow rate.

    • Continuously monitor the separation by collecting small spots from the column outlet onto a TLC plate and viewing under UV light.

  • Fraction Analysis:

    • Once all the material has been collected, analyze the collected fractions by TLC using the optimized eluent system.

    • Spot several fractions per TLC plate alongside a spot of the original crude mixture.

    • Identify the fractions that contain only the pure product spot (at the target Rf).

Stage 3: Product Isolation
  • Combine Fractions: Combine all fractions identified as pure.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The remaining oil or solid is the purified N-Methoxy-N,2,3-trimethylbenzamide. Obtain the final mass to calculate the yield and confirm purity via analytical methods such as NMR or GC-MS.

Troubleshooting Guide

Even with careful planning, issues can arise. The following diagram and table provide a logical approach to troubleshooting common problems.

G start Analyze Initial TLC Result rf_check Is Product Rf between 0.2-0.4? start->rf_check proceed Proceed to Column with this eluent rf_check->proceed Yes rf_high Rf > 0.4 rf_check->rf_high No rf_low Rf < 0.2 rf_check->rf_low No decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., more EtOAc) rf_low->increase_polarity re_tlc Run new TLC decrease_polarity->re_tlc increase_polarity->re_tlc re_tlc->rf_check

Caption: Decision tree for TLC solvent system optimization.

ProblemPotential CauseRecommended Solution
Poor Separation (Overlapping Spots) Incorrect solvent system polarity.Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds).[7]
Cracked or Channeled Silica Bed Improper packing; column ran dry.The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 10% EtOAc/Hexane to 20%, then 30%.
Product Elutes with Solvent Front Mobile phase is too polar.Repack the column and start with a much less polar solvent system (e.g., 2% EtOAc/Hexane or pure Hexane).
Tailing of Spots on TLC/Column Sample is too concentrated; acidic or basic nature of the compound interacting with silica.Dilute the sample before loading. For basic compounds like amines, adding a small amount (~0.5-1%) of triethylamine to the eluent can improve peak shape.[12]

References

  • Benchchem. (n.d.). Purification of N-Thiazolyl Amide Compounds. Technical Support Center.
  • Blasko, A. (2019). Solvent system can be used for amide columns? ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosh, S. C., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(12), 643–647. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-2-methoxy-. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A procedure for the synthesis of a Weinreb amide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-methoxy-N-(hept-2-yl)-. Retrieved from [Link]

  • Tundel, R. E., et al. (n.d.). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Retrieved from [Link]

  • Bakht, M. A., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 17(5), 506-527. Retrieved from [Link]

  • PubChem. (n.d.). N-methoxy-N,3,4-trimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Wang, C., et al. (2015). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Organic Letters, 17(21), 5288-5291. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2109. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Pang, G. K. S., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(26), 5540-5542. Retrieved from [Link]

  • University of Naples Federico II. (n.d.). Analysis of a chromatographic purification process: an experimental and modelling combined approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Reductive Cleavage of N-O Bond. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. ISRN Chromatography. Retrieved from [Link]

  • MDPI. (2025). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electronic Supplementary Information Dealkoxylation of N-alkoxyamides. Retrieved from [Link]

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Method

Application Note: High-Purity Recovery of N-Methoxy-N,2,3-trimethylbenzamide via Optimized Recrystallization Methods

**Abstract This document provides a comprehensive guide to the purification of N-Methoxy-N,2,3-trimethylbenzamide, a Weinreb amide intermediate crucial in pharmaceutical and chemical synthesis. Recognizing that product p...

Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This document provides a comprehensive guide to the purification of N-Methoxy-N,2,3-trimethylbenzamide, a Weinreb amide intermediate crucial in pharmaceutical and chemical synthesis. Recognizing that product purity is paramount for downstream applications, we present detailed protocols for single-solvent and two-solvent recrystallization methods. This guide moves beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to rationally select and optimize conditions. It includes a systematic approach to solvent screening, detailed experimental workflows, data-driven troubleshooting, and methods for purity verification, ensuring a robust and reproducible purification strategy.

Introduction: The Imperative for Purity

N-Methoxy-N,2,3-trimethylbenzamide belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are exceptionally valuable in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] The purity of the Weinreb amide is critical, as impurities from its synthesis—such as unreacted starting materials or byproducts—can introduce contaminants into subsequent reaction steps, complicating purification and reducing the overall yield and integrity of the final active pharmaceutical ingredient (API) or target molecule.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4][5] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[6] By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor).[7][8] This application note details robust methods to achieve high-purity N-Methoxy-N,2,3-trimethylbenzamide.

Foundational Principles: Compound & Solvent Analysis

Structural Considerations for Solubility

The solubility of N-Methoxy-N,2,3-trimethylbenzamide is dictated by its molecular structure:

  • Aromatic Ring & Methyl Groups: The trimethyl-substituted benzene ring is nonpolar (lipophilic), favoring solubility in less polar organic solvents.[9]

  • Amide Group: The N-methoxy-N-methylamide (-CON(OCH₃)CH₃) group is polar. However, unlike primary or secondary amides, this tertiary amide cannot act as a hydrogen bond donor, which slightly reduces its solubility in highly polar, protic solvents like water. It remains an effective hydrogen bond acceptor.[9]

This dual nature—a nonpolar core with a polar functional group—suggests that the ideal recrystallization solvent will have intermediate polarity. Mixed solvent systems are often highly effective for such molecules.

The Science of Solvent Selection

An ideal recrystallization solvent should meet several criteria.[6]

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Appropriate Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Based on the structural analysis and data from analogous benzamides, several solvents are strong candidates for recrystallization.[10][11]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Safety Considerations
Ethanol 7824.5Good for many amides. Dissolves the compound when hot, but solubility drops significantly upon cooling. Flammable.[6]
Methanol 6532.7More polar than ethanol. May be too effective a solvent at room temperature, potentially reducing yield. Good for washing inorganic impurities. Flammable and toxic.[10]
Ethyl Acetate 776.0A moderately polar solvent often effective for compounds with mixed polarity. Flammable.
Hexanes/Heptane ~69 / ~98~1.9 / ~1.9Nonpolar solvents. The compound is likely insoluble even when hot. Excellent as an anti-solvent in a two-solvent system. Flammable.
Water 10080.1The compound is expected to have very low solubility due to its lipophilic core. Can be used as an anti-solvent or for washing out highly polar/inorganic salts.[10]

Experimental Protocols

Preliminary Solvent Screening

Before committing to a large-scale recrystallization, perform small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Place ~20-30 mg of crude N-Methoxy-N,2,3-trimethylbenzamide into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, hexanes) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube gently in a water bath. Observe if the compound dissolves.

  • If the compound dissolves in the hot solvent, cool the tube to room temperature and then in an ice bath. Observe the quantity and quality of crystal formation. Scratching the inside of the tube with a glass rod can help induce crystallization.[5]

General Recrystallization Workflow Diagram

G Figure 1: General Recrystallization Workflow A Crude Product B Dissolve in Minimum Amount of Hot Solvent A->B C Decolorize with Activated Carbon (Optional) B->C D Hot Gravity Filtration (If Impurities or Carbon Present) B->D If no decolorization is needed C->D E Slow Cooling to Room Temperature D->E F Ice Bath Cooling to Maximize Crystal Formation E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with Minimal Ice-Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystalline Product I->J

Caption: General workflow for the purification of N-Methoxy-N,2,3-trimethylbenzamide.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This method is effective when a single solvent with a steep solubility-temperature gradient is identified.

Methodology:

  • Dissolution: Place the crude N-Methoxy-N,2,3-trimethylbenzamide in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot ethanol portion-wise until the solid is just completely dissolved. Using the minimum amount of solvent is crucial for maximizing yield.[6][8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon.[4][11] Swirl and reheat to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): If carbon was added or if insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a pre-warmed, clean Erlenmeyer flask.[10] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[8][10]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a free-flowing crystalline solid.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization (Example: Ethyl Acetate/Hexanes)

This is a highly versatile method, particularly for compounds that are too soluble in one solvent and insoluble in another.

Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask, following Step 1 of Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes (the "anti-solvent") dropwise with constant swirling. Continue adding hexanes until the solution becomes faintly and persistently cloudy (the saturation point).[10]

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.[10]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath as described in Protocol 1.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexanes (e.g., in a 1:4 v/v ratio) to prevent re-dissolving the product.

  • Drying: Dry the crystals thoroughly under vacuum.

Troubleshooting and Purity Assessment

Even with a well-defined protocol, challenges can arise. The following diagram and table provide a logical framework for troubleshooting common issues.

G Figure 2: Troubleshooting Decision Tree Start Problem Encountered During Recrystallization OilingOut Product 'Oils Out' Instead of Crystallizing? Start->OilingOut NoCrystals No Crystals Form Upon Cooling? Start->NoCrystals LowRecovery Recovery Yield is Very Low? Start->LowRecovery Sol_Oiling Solution: Reheat to dissolve oil. Add more 'good' solvent. Cool much more slowly. Consider a different solvent system. OilingOut->Sol_Oiling Yes Sol_NoCrystals Solution: Too much solvent used? Boil off some solvent and re-cool. Induce crystallization: scratch flask or add a seed crystal. NoCrystals->Sol_NoCrystals Yes Sol_LowRecovery Solution: Compound too soluble in cold solvent? Cool longer or at a lower temperature. Recover a 'second crop' from mother liquor. Ensure minimum hot solvent was used. LowRecovery->Sol_LowRecovery Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

Purity Assessment:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[10]

  • Thin Layer Chromatography (TLC): Compare the crude material with the recrystallized product. The pure product should ideally show a single spot. A common mobile phase for benzamides is a mixture of ethyl acetate and hexanes.[11]

  • Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, acquire ¹H NMR, ¹³C NMR, and IR spectra and compare them against a reference standard or expected values.

Conclusion

The protocols outlined in this application note provide a robust framework for the purification of N-Methoxy-N,2,3-trimethylbenzamide. By understanding the interplay between the compound's structure and solvent properties, researchers can effectively implement either single-solvent or two-solvent recrystallization to achieve high levels of purity. The inclusion of systematic solvent screening and a logical troubleshooting guide empowers scientists to adapt and optimize these methods, ensuring the quality and reliability of this critical synthetic intermediate for successful downstream applications.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
  • Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-]. (n.d.). Benchchem.
  • Recrystallization1. (n.d.). University of Calgary - Chemistry.
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. (n.d.). Benchchem.
  • N-METHOXY-N-METHYLBENZAMIDE CAS#: 6919-61-5. (n.d.). ChemicalBook.
  • Experiment 2: Recrystallization. (n.d.). Thompson Rivers University - Chemistry.
  • "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. (n.d.). Benchchem.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (n.d.).
  • N-Methoxy-N-methylbenzamide 98 6919-61-5. (n.d.). Sigma-Aldrich.
  • ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (2025, August 9). ResearchGate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Methoxy-N,2,3-trimethylbenzamide

Welcome to the technical support center for the synthesis and optimization of N-Methoxy-N,2,3-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-Methoxy-N,2,3-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific Weinreb amide synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This center is structured to address common challenges and frequently asked questions, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the synthesis of N-Methoxy-N,2,3-trimethylbenzamide, a classic example of a Weinreb amide.

Q1: What is a Weinreb amide, and why is it a preferred intermediate?

A Weinreb amide, or N-methoxy-N-methylamide, is a versatile functional group used extensively in organic synthesis. Its primary advantage is the controlled synthesis of ketones or aldehydes from carboxylic acid derivatives.[1][2][3] When a typical acyl compound like an ester or acid chloride reacts with a potent organometallic nucleophile (e.g., Grignard or organolithium reagents), the reaction often proceeds past the ketone stage to form a tertiary alcohol via over-addition.[1][4]

The Weinreb amide prevents this over-addition. Upon nucleophilic attack, it forms a stable, five-membered chelated tetrahedral intermediate with the metal ion at low temperatures.[1][2][4] This intermediate is stable until an aqueous workup, which then hydrolyzes it to release the desired ketone. This unique stability is the cornerstone of its utility.[1][2]

Q2: What are the primary synthetic routes to prepare N-Methoxy-N,2,3-trimethylbenzamide from 2,3-dimethylbenzoic acid?

There are two main strategies, each with its own set of considerations:

  • Two-Step Route (via Acid Chloride): This is the classic approach where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like pyridine or triethylamine) to form the Weinreb amide.[5]

  • One-Pot Direct Coupling: This is often the more convenient method. The carboxylic acid is activated in situ using a peptide coupling reagent, which then reacts directly with N,O-dimethylhydroxylamine. A wide array of coupling reagents can be used, including carbodiimides (e.g., EDCI), phosphonium salts (e.g., BOP), or newer, highly efficient reagents like P[NCH₃(OCH₃)]₃.[6][7][8][9]

Q3: The starting material, 2,3-dimethylbenzoic acid, is sterically hindered. How does this impact reagent selection?

The ortho-methyl group on the benzene ring introduces significant steric hindrance around the carbonyl carbon. This can slow down the reaction and may lead to lower yields with bulky or less reactive coupling agents. For sterically hindered substrates, more powerful activating agents are often required.

  • For the acid chloride route , SOCl₂ is generally effective.

  • For direct coupling , reagents known to work well with hindered acids are preferred. For instance, methods utilizing P[NCH₃(OCH₃)]₃ or methanesulfonyl chloride have been reported to give excellent yields even with sterically demanding carboxylic acids.[6][7] Standard peptide coupling reagents like EDCI or DCC can also be effective, but may require longer reaction times or slightly elevated temperatures.[9][10]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Q: I've set up my reaction but am observing very low conversion to N-Methoxy-N,2,3-trimethylbenzamide. What are the likely causes and solutions?

A: Low yield is a common issue, often traceable to three key areas: substrate activation, reagent integrity, or reaction conditions.

Possible Cause 1: Inefficient Carboxylic Acid Activation The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the critical first step. If activation is incomplete, the reaction will stall.

  • Solution:

    • Verify Coupling Reagent Potency: Ensure your coupling agent is not hydrolyzed or degraded. Use freshly opened bottles or reagents stored under inert gas in a desiccator.

    • Switch to a More Powerful Reagent: If using a standard carbodiimide like EDCI with limited success, consider a more robust system. The use of P[NCH₃(OCH₃)]₃, generated in situ from PCl₃ and N,O-dimethylhydroxylamine, is reported to be highly effective for hindered substrates, often yielding excellent results in toluene at 60°C.[6][7] Another option is using methanesulfonyl chloride with triethylamine.[7]

    • Acid Chloride Route: Convert the 2,3-dimethylbenzoic acid to its acyl chloride first using SOCl₂ or (COCl)₂. This highly reactive intermediate will readily form the amide.

Possible Cause 2: Issues with N,O-Dimethylhydroxylamine or Base The nucleophile must be active and available to react.

  • Solution:

    • Use the Hydrochloride Salt: N,O-dimethylhydroxylamine is volatile and best handled as its hydrochloride salt ([MeO(Me)NH•HCl]).[1]

    • Ensure Stoichiometry of Base: When using the hydrochloride salt, a sufficient amount of a non-nucleophilic base (typically 1.1 to 1.5 equivalents relative to the salt) is required to liberate the free amine. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[10][11][12] Ensure the base is dry and added correctly.

Possible Cause 3: Suboptimal Reaction Conditions Temperature and solvent play a crucial role in reaction kinetics.

  • Solution:

    • Solvent Choice: Ensure you are using a dry, appropriate solvent. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common for room temperature couplings,[10][11] while toluene is effective for higher temperature reactions.[6][7] Rigorously dry solvents are essential, as water will quench activated intermediates.[13]

    • Temperature Adjustment: While many couplings proceed at 0°C to room temperature,[10][11] sterically hindered substrates may require gentle heating (e.g., 40-60°C) to achieve a reasonable reaction rate.[6][7] Monitor the reaction by TLC to track the consumption of the starting material.

Experimental Protocol: Direct Coupling using EDCI

Here is a representative step-by-step protocol for a direct coupling approach.

  • To a stirred solution of 2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (0.1-0.2 M), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.3 eq).[10]

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with EtOAc.[10]

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.[10]

  • Purify the crude product by column chromatography.

Problem 2: Significant Impurity Profile

Q: My reaction appears to have worked, but I see several significant side products on my TLC plate and in my NMR spectrum. What are they and how can I avoid them?

A: Impurities usually arise from side reactions involving the coupling agent, the base, or the starting materials themselves.

Possible Cause 1: Coupling Agent Byproducts Many coupling reagents generate byproducts that can contaminate the final product.

  • Solution:

    • EDCI/DCC Byproducts: Carbodiimide reagents form urea byproducts. The byproduct from DCC (dicyclohexylurea) is poorly soluble in most organic solvents and can often be removed by filtration. The byproduct from EDCI is water-soluble after an acidic wash (e.g., 1N HCl), which protonates the basic amine handle, making it easy to remove during aqueous workup.[14] Crucially, do not neutralize the acidic wash before extraction, as this will deprotonate the urea and pull it back into the organic layer. [14]

    • Phosphorus-Based Reagents: Byproducts from reagents like P[NCH₃(OCH₃)]₃ are typically phosphorus oxides, which can be managed with a standard aqueous workup.[6]

Possible Cause 2: Base-Induced Side Reactions While uncommon with standard amine bases, very strong bases can cause an E2 elimination reaction on the Weinreb amide itself.

  • Solution: This side reaction involves the abstraction of a proton from the N-methoxy group, leading to the formation of an N-methylamide and formaldehyde.[15] This is generally not an issue with tertiary amine bases like TEA or DIPEA but can be a concern with organometallic bases. Stick to standard amine bases for the coupling step.

Visualization of Synthetic Workflow

The general workflow for synthesizing N-Methoxy-N,2,3-trimethylbenzamide via direct coupling is summarized below.

G cluster_reactants Reactants & Reagents cluster_process Process A 2,3-Dimethylbenzoic Acid E In Situ Activation (Anhydrous Solvent, 0°C to RT) A->E B N,O-Dimethylhydroxylamine HCl F Nucleophilic Attack B->F C Coupling Agent (e.g., EDCI) C->E D Base (e.g., Triethylamine) D->F E->F G Aqueous Workup (Acid/Base Wash) F->G H Purification (Chromatography) G->H I N-Methoxy-N,2,3-trimethylbenzamide H->I

Caption: General workflow for direct coupling synthesis.

Problem 3: Difficulties During Work-up and Purification

Q: I'm struggling with the purification of my product. I'm getting emulsions during extraction and the product is difficult to separate by chromatography.

A: Work-up and purification issues are common but can be overcome with procedural adjustments.

Possible Cause 1: Emulsion Formation During Extraction Emulsions form when the organic and aqueous layers have similar densities or when surfactants are present. This is common in reactions involving amines and their salts.

  • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[14] This increases the ionic strength and density of the aqueous phase, helping to break the emulsion and "salt out" organic components from the aqueous layer.

Possible Cause 2: Co-elution of Product with Starting Material or Byproducts If the polarity of your product is very similar to that of the remaining starting acid or other impurities, separation by column chromatography can be challenging.

  • Solution:

    • Optimize Your Work-up: A thorough acid/base wash is critical. A wash with a weak base (e.g., NaHCO₃) will remove any unreacted 2,3-dimethylbenzoic acid. An acidic wash (e.g., 1N HCl or citric acid) will remove the amine base and any basic byproducts.[8]

    • Adjust Chromatography Conditions:

      • Solvent System: Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.

      • Alternative Purification: If chromatography is ineffective, consider recrystallization. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.[16]

Data Presentation: Comparison of Coupling Methods
MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Acid Chloride SOCl₂ or (COCl)₂DCM or Toluene, RTHighly reactive intermediate; reliable.Two steps; generates corrosive HCl.
Carbodiimide EDCI, DCCDCM or THF, 0°C to RT[10]One-pot; mild conditions; common.Can be slow with hindered acids; urea byproduct.[14]
Phosphorus P[NCH₃(OCH₃)]₃Toluene, 60°C[6][7]Highly efficient for hindered acids; excellent yields.[6]Reagent is moisture/air sensitive.[7]
Sulfonyl Chloride Mesyl ChlorideDCM, RT[7]Effective for hindered acids; simple procedure.Byproduct removal may require care.[7]

Mechanistic Insight: The Stability of the Weinreb Intermediate

Understanding the mechanism validates the entire process. The stability of the tetrahedral intermediate is key to preventing the formation of over-addition products.

Caption: Chelation-stabilized tetrahedral intermediate.

This chelation prevents the collapse of the intermediate and elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive carbonyl species. The intermediate remains intact until acidic workup breaks the chelate and liberates the ketone.[1][4]

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Ibrahim, H. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 16. [Link]

  • Katritzky, A. R., & Tala, S. R. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Fernández, G. Weinreb (ketone synthesis). [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Vankawala, P. J., et al. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 48(14), 1803-1811. [Link]

  • Pace, V., et al. (2012). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Molecules, 17(7), 8193-8204. [Link]

  • Moghadam, F. M., & Adibi, H. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(12), 657-661. [Link]

  • O'Neil, I. A., et al. (2022). Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Google Patents. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. [Link]

  • Evans, D. A. (1982). N-Methoxy-N-methylamides: An Effective Acylating Agent. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • PrepChem. Synthesis of N-methoxy-N-methyl anthranilic acid amide. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Reddit. Weinreb amide workup extraction issues. [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ChemRxiv. Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. [Link]

  • Patsnap. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. [Link]

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Optimization

Technical Support Center: N-Methoxy-N,2,3-trimethylbenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0). This guide is engineered for researchers, process chemists, and drug development professionals who requi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Methoxy-N,2,3-trimethylbenzamide (CAS: 229970-95-0). This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity Weinreb amides for subsequent organometallic additions.

The synthesis of this specific sterically hindered benzamide—typically derived from 2,3-dimethylbenzoic acid and N,O-dimethylhydroxylamine—is prone to specific side reactions depending on the activation strategy employed. This guide deconstructs the mechanistic origins of these byproducts and provides field-proven troubleshooting strategies.

Mechanistic Workflow & Byproduct Pathways

The formation of byproducts is directly tied to the choice of carboxylic acid activation. The diagram below illustrates the three most common synthetic routes and their respective parasitic pathways.

G SM 2,3-Dimethylbenzoic Acid (Starting Material) Route1 Acid Chloride Route (SOCl2 / Oxalyl Chloride) SM->Route1 Route2 MsCl Route (Methanesulfonyl Chloride) SM->Route2 Route3 T3P Route (Propanephosphonic Anhydride) SM->Route3 Inter1 2,3-Dimethylbenzoyl Chloride Route1->Inter1 Inter2 Mixed Mesylate Anhydride Route2->Inter2 Target N-Methoxy-N,2,3- trimethylbenzamide Route3->Target + HN(OMe)Me / Base Byprod4 Water-Soluble Phosphonate Salts Route3->Byprod4 Aqueous Workup Inter1->Target + HN(OMe)Me Byprod1 Hydrolysis Byproduct: 2,3-Dimethylbenzoic Acid Inter1->Byprod1 H2O (Moisture) Byprod2 Symmetric Anhydride (Over-reaction) Inter1->Byprod2 + SM Inter2->Target + HN(OMe)Me Byprod3 N-methoxy-N-methyl- methanesulfonamide Inter2->Byprod3 Side Reaction

Synthesis routes for N-Methoxy-N,2,3-trimethylbenzamide and associated byproducts.

Quantitative Byproduct Analysis

Understanding the quantitative distribution of byproducts allows for targeted optimization. The table below summarizes the typical impurity profiles encountered under unoptimized conditions.

ByproductMechanistic OriginTypical Yield (Unoptimized)Optimal Removal Strategy
2,3-Dimethylbenzoic Acid Hydrolysis of the activated intermediate (acid chloride or mixed anhydride) due to adventitious moisture[1].10 - 25%Basic aqueous wash (sat. NaHCO₃) during workup.
Symmetric Anhydride Reaction of the activated intermediate with unreacted 2,3-dimethylbenzoate anion.5 - 15%Extended stirring with excess amine; mild basic hydrolysis.
N-Methoxy-N-methylmethanesulfonamide Reaction of excess MsCl with N,O-dimethylhydroxylamine in the MsCl activation route[2].10 - 20%High vacuum (0.1 mmHg) exposure for 14–24 hours[2].
Urea Derivatives (e.g., DCU) Byproduct of carbodiimide coupling agents (DCC/EDCI)[3].StoichiometricFiltration (for DCU) or switch to T3P coupling[4].

Troubleshooting Guide & FAQs

Q1: Why am I recovering large amounts of unreacted 2,3-dimethylbenzoic acid instead of the target Weinreb amide? A: This is almost always a moisture issue. 2,3-Dimethylbenzoyl chloride is highly electrophilic and susceptible to rapid hydrolysis. More importantly, the amine source—N,O-dimethylhydroxylamine hydrochloride—is highly hygroscopic. If the amine salt is not rigorously dried prior to the reaction, the introduced water will outcompete the amine for the electrophile, regenerating the starting acid. Actionable Fix: Dry the amine hydrochloride salt in a vacuum oven at 50°C overnight prior to use. Ensure all solvents (DCM/THF) are anhydrous.

Q2: I am using the methanesulfonyl chloride (MsCl) activation route for this hindered substrate. What is the persistent impurity at ~3.0 ppm in my NMR, and how do I remove it? A: The impurity is N-methoxy-N-methylmethanesulfonamide . In sterically hindered systems like 2,3-dimethylbenzoic acid, the formation of the mixed anhydride can be slow. If excess MsCl is present when the amine is added, the amine reacts directly with MsCl. Woo et al. demonstrated that this specific byproduct is volatile enough to be removed without chromatography by placing the crude product mixture under high vacuum (0.1 mmHg) for 14–24 hours[2].

Q3: When scaling up using standard coupling agents (e.g., EDCI or DCC), purification of urea byproducts becomes a bottleneck. Are there cleaner alternatives? A: Yes. For scale-up, Propanephosphonic acid anhydride (T3P®) is the superior choice. T3P activates the carboxylic acid efficiently while generating only water-soluble phosphonate salts as byproducts[4]. These salts are completely removed during a standard aqueous workup, yielding crude N-Methoxy-N,2,3-trimethylbenzamide with >95% purity, entirely bypassing the need for silica gel chromatography.

Q4: How do I prevent the formation of the symmetric 2,3-dimethylbenzoic anhydride? A: Symmetric anhydride forms when the activated acid (e.g., acid chloride) reacts with an unactivated 2,3-dimethylbenzoate anion. This occurs if the amine nucleophile is not readily available in its free-base form. Actionable Fix: Ensure the amine hydrochloride is fully neutralized by adding a slight excess of N,N-Diisopropylethylamine (DIPEA) (e.g., 2.5–3.0 eq total) before introducing the activated acid. Alternatively, use an inverse addition technique where the acid chloride is added dropwise to a pre-mixed solution of the amine and base.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality between your actions and the chemical outcome.

Protocol A: Scale-Up Optimized T3P Coupling Route

Advantage: Eliminates chromatography; water-soluble byproducts[4].

  • Preparation: In an oven-dried flask under N₂, dissolve 2,3-dimethylbenzoic acid (1.0 eq, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol) in anhydrous EtOAc (30 mL).

  • Base Addition: Add DIPEA (3.0 eq, 30 mmol) dropwise at 0°C. Validation Check: The suspension should clear into a homogeneous solution as the amine hydrochloride is free-based.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq, 15 mmol) dropwise over 15 minutes at 0°C.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Validation Check: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the acid (visualized by UV 254 nm and bromocresol green stain).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), water (20 mL), and brine (20 mL). Validation Check: The T3P phosphonate byproducts partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Methoxy-N,2,3-trimethylbenzamide as a pale oil/solid.

Protocol B: Methanesulfonyl Chloride (MsCl) Mixed Anhydride Route

Advantage: Excellent for sterically hindered ortho-substituted benzamides[2].

  • Mixed Anhydride Formation: Dissolve 2,3-dimethylbenzoic acid (1.0 eq, 10 mmol) in anhydrous THF (25 mL) under N₂. Cool to 0°C. Add Triethylamine (3.0 eq, 30 mmol) followed by dropwise addition of MsCl (1.1 eq, 11 mmol). Stir for 30 minutes at 0°C. Validation Check: A white precipitate (Triethylamine hydrochloride) will form immediately, indicating successful mixed anhydride generation.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 11 mmol) in one portion. Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over MgSO₄ and concentrate.

  • Byproduct Purging (Critical Step): The crude mixture will contain N-methoxy-N-methylmethanesulfonamide. Connect the flask to a high-vacuum line (<0.1 mmHg) and leave stirring for 14–24 hours at room temperature[2]. Validation Check: ¹H NMR should confirm the disappearance of the sharp singlet at ~3.0 ppm (mesyl methyl group).

References

  • TutorChase - How do you prepare a Weinreb amide? (Details the fundamental DCC coupling mechanism and urea byproduct formation). 3

  • Organic Chemistry Portal (Woo, J. C. S., et al. J. Org. Chem., 2004) - A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (Details the MsCl route and the vacuum removal of N-methoxy-N-methylmethanesulfonamide). 2

  • Thieme Connect - Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (Details the mechanism of T3P coupling and the generation of water-soluble byproducts). 4

Sources

Troubleshooting

Technical Support Center: Mastering Ketone Synthesis with N-Methoxy-N,2,3-trimethylbenzamide

Welcome to the technical support guide for N-Methoxy-N,2,3-trimethylbenzamide, a specialized Weinreb amide designed for high-fidelity ketone synthesis. This document serves as a resource for researchers, chemists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Methoxy-N,2,3-trimethylbenzamide, a specialized Weinreb amide designed for high-fidelity ketone synthesis. This document serves as a resource for researchers, chemists, and process development professionals to optimize reaction conditions, troubleshoot common issues, and understand the core principles that make this reagent a powerful tool in organic synthesis.

The Core Advantage: How Over-Addition is Prevented

The primary challenge in synthesizing ketones from carboxylic acid derivatives (like esters or acid chlorides) using highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) is over-addition.[1][2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][3]

N-Methoxy-N,2,3-trimethylbenzamide, a type of N-methoxy-N-methylamide (Weinreb amide), elegantly solves this problem.[2][4] The magic lies in the formation of a highly stable, five-membered tetrahedral intermediate upon the initial nucleophilic addition.[4][5][6][7] This stability arises from the chelation of the metal ion (Li⁺ or Mg²⁺) by both the carbonyl oxygen and the N-methoxy oxygen.[1][5] This chelated intermediate is stable at low reaction temperatures and does not collapse to the ketone until an acidic workup is performed.[1][7] Consequently, it is not susceptible to a second attack by the organometallic reagent, thus preventing over-addition.[4]

Caption: Mechanism showing the stable chelated intermediate.

(Note: The above DOT script is a template. For actual rendering, image files for the chemical structures would be required.)

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiment.

Q1: My reaction is sluggish or shows low conversion. What are the primary causes?

A1: Low conversion is typically linked to issues with the organometallic reagent or reaction conditions.

  • Cause 1: Inactive Organometallic Reagent. Grignard and organolithium reagents are highly sensitive to moisture and air. Their titer (effective concentration) can decrease significantly upon storage.

    • Solution: Always use freshly prepared or recently titrated organometallic reagents.[8] Titration (e.g., using diphenylacetic acid) is crucial for accurate stoichiometry.[9] Using an insufficient amount of an active reagent is a common cause of incomplete reactions.

  • Cause 2: Poor Solvent Quality. The presence of water or other protic impurities in the solvent (e.g., THF, diethyl ether) will quench the organometallic reagent.

    • Solution: Ensure all solvents are rigorously dried before use, for example, by passing them through a solvent purification system or distilling from an appropriate drying agent.

  • Cause 3: Reaction Temperature is Too Low. While low temperatures are necessary, some highly stable or sterically hindered systems may require slightly higher temperatures to proceed at a reasonable rate.

    • Solution: If TLC or LC-MS analysis shows no product formation at -78 °C after a reasonable time, consider allowing the reaction to slowly warm to -40 °C or 0 °C and monitor the progress carefully.

Q2: I'm observing the formation of a tertiary alcohol, the over-addition product. How can I prevent this?

A2: The appearance of the over-addition product indicates that the tetrahedral intermediate is collapsing to the ketone before the reaction is quenched, allowing for a second nucleophilic attack.

  • Cause 1: Elevated Reaction Temperature. The stability of the chelated intermediate is highly temperature-dependent.[1] If the temperature rises too high during the addition of the organometallic reagent or during the reaction, the intermediate can break down prematurely.

    • Solution: Maintain a consistently low temperature (typically -78 °C to -20 °C) throughout the addition and reaction time. Add the organometallic reagent dropwise to control any exotherm.

  • Cause 2: Improper Quenching. Quenching the reaction at a low temperature is critical.

    • Solution: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid (e.g., 1M HCl) while the reaction mixture is still cold (-78 °C).[8] Do not allow the reaction to warm to room temperature before quenching. An "inverse quench," where the reaction mixture is slowly transferred to the cold quenching solution, can also be effective.

  • Cause 3: Highly Reactive Organometallic Reagent. Some organometallic reagents, like allylmagnesium bromide, can be exceptionally reactive and may lead to over-addition even under standard conditions.[8]

    • Solution: For highly reactive nucleophiles, ensure the strictest temperature control. Using slightly less than one equivalent of the nucleophile might be necessary, accepting a lower conversion to maximize selectivity for the ketone.

Q3: My workup is difficult, leading to emulsions or low product recovery. What are the best practices?

A3: Workup issues often stem from the magnesium or lithium salts formed during the reaction.

  • Cause 1: Formation of Gels/Emulsions. Magnesium salts, in particular, can form gelatinous precipitates that complicate phase separation.

    • Solution: After quenching with aqueous NH₄Cl, allow the mixture to warm to room temperature and stir vigorously. If an emulsion persists, adding more organic solvent (e.g., ethyl acetate, DCM) or a small amount of dilute acid can help break it up. For large-scale reactions, filtering the mixture through a pad of Celite® can remove insoluble salts before extraction.

  • Cause 2: Product Loss. The desired ketone product might have some aqueous solubility or could be trapped in the emulsion.

    • Solution: Perform multiple extractions (at least 3) with an appropriate organic solvent.[10] After combining the organic layers, wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

Frequently Asked Questions (FAQs)

  • What is the typical stoichiometry for the reaction?

    • Generally, 1.1 to 1.5 equivalents of the organometallic reagent are used relative to the Weinreb amide to ensure complete consumption of the starting material. However, the exact amount should be based on the titrated concentration of the reagent.

  • How should I store N-Methoxy-N,2,3-trimethylbenzamide?

    • Like most fine chemicals, it should be stored in a cool, dry place, sealed tightly under an inert atmosphere (like nitrogen or argon) to prevent hydrolysis.

  • Can I use this method for aldehyde synthesis?

    • Yes, Weinreb amides are excellent precursors for aldehydes.[2][11] Instead of an organometallic reagent, a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) is used, typically at -78 °C, followed by an aqueous workup.[7][10]

Experimental Protocols & Data

General Protocol for Ketone Synthesis

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Dry Glassware (Oven-dried, flame-dried) p2 2. Inert Atmosphere (N₂ or Ar) p1->p2 r1 3. Dissolve Amide in Dry THF p2->r1 r2 4. Cool to -78 °C (Dry ice/acetone bath) r1->r2 r3 5. Slow, Dropwise Addition of Organometallic Reagent r2->r3 r4 6. Stir at -78 °C (Monitor by TLC/LC-MS) r3->r4 w1 7. Quench at -78 °C (Add sat. aq. NH₄Cl) r4->w1 w2 8. Warm to RT & Extract (e.g., Ethyl Acetate) w1->w2 w3 9. Wash, Dry, Concentrate w2->w3 w4 10. Purify (Silica Gel Chromatography) w3->w4

Sources

Optimization

troubleshooting low yields in N-Methoxy-N,2,3-trimethylbenzamide reactions

The following technical guide addresses the synthesis and troubleshooting of N-Methoxy-N,2,3-trimethylbenzamide (CAS: N/A for specific isomer, analogous to 1221346-39-9). This molecule is a Weinreb amide derived from 2,3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of N-Methoxy-N,2,3-trimethylbenzamide (CAS: N/A for specific isomer, analogous to 1221346-39-9). This molecule is a Weinreb amide derived from 2,3-dimethylbenzoic acid .

The primary synthetic challenge here is the ortho-effect combined with a buttressing effect : the methyl group at position 2 is sterically crowding the carbonyl, and the methyl at position 3 reinforces this crowding, significantly reducing the electrophilicity of the carbonyl carbon and hindering nucleophilic attack.

Diagnostic Workflow & Decision Matrix

Before altering your current protocol, use this logic flow to identify the bottleneck. For sterically hindered substrates like 2,3-dimethylbenzoic acid, standard coupling methods often fail.

TroubleshootingFlow Start START: Low Yield Observed CheckMethod Which Activation Method? Start->CheckMethod Method_EDC Standard Coupling (EDC/HOBt/DCC) CheckMethod->Method_EDC Method_AcidCl Acid Chloride (SOCl2 / (COCl)2) CheckMethod->Method_AcidCl Method_MixedAnh Mixed Anhydride (MsCl / ClCO2R) CheckMethod->Method_MixedAnh Issue_Steric CRITICAL FAILURE: Steric Hindrance blocks active ester formation Method_EDC->Issue_Steric High Failure Rate Issue_Moisture Hydrolysis of R-COCl (Wet Reagents?) Method_AcidCl->Issue_Moisture Reverts to Acid Issue_Temp Temperature too low for hindered attack Method_MixedAnh->Issue_Temp Slow Kinetics Solution_Switch SWITCH PROTOCOL: Use Acid Chloride or MsCl Method Issue_Steric->Solution_Switch Solution_Dry OPTIMIZE: Dry Solvents + Excess Amine Salt Issue_Moisture->Solution_Dry Solution_Heat OPTIMIZE: Increase T to Reflux (Toluene) Issue_Temp->Solution_Heat

Figure 1: Diagnostic logic for troubleshooting low yields in sterically hindered Weinreb amide synthesis.

Technical Q&A: Troubleshooting Specific Failure Modes

Category 1: Reaction Kinetics & Steric Hindrance

Q: I am using EDC/HOBt coupling in DCM at room temperature, but the conversion is stuck at <30%. Why? A: This is a classic manifestation of steric hindrance . The 2,3-dimethyl substitution pattern creates a "buttressing effect." The 3-methyl group pushes the 2-methyl group closer to the carbonyl center, effectively shielding it from the bulky active ester intermediate formed by EDC.

  • The Fix: Standard carbodiimides (EDC, DCC) are often too weak for this substrate. You must switch to a method that generates a smaller, more electrophilic intermediate.

    • Recommendation: Use the Acid Chloride Method (via Thionyl Chloride or Oxalyl Chloride) or the Mixed Anhydride Method (via Methanesulfonyl Chloride). These intermediates are smaller and more reactive than the bulky O-acylisourea formed by EDC.

Q: I switched to the Acid Chloride route, but I still see starting material (Benzoic Acid) after workup. A: This indicates hydrolysis of the acid chloride intermediate before it could react with the N,O-dimethylhydroxylamine. This usually happens due to:

  • Wet Amine Salt: N,O-dimethylhydroxylamine hydrochloride is hygroscopic. If it contains water, it will hydrolyze your acid chloride back to the acid immediately upon addition.

  • Insufficient Base: You need at least 2.0 equivalents of base (usually Triethylamine or Diisopropylethylamine) to neutralize the HCl from the amine salt and the HCl generated during the substitution. If the medium becomes acidic, the amine protonates and becomes non-nucleophilic.

  • The Fix: Dry the amine salt under high vacuum (or azeotrope with toluene) before use. Ensure you use 3.0 equivalents of base to drive the reaction.

Category 2: Reagent Selection & Protocol Optimization

Q: Is there a "One-Pot" reagent that works better for hindered acids? A: Yes. If you wish to avoid handling acid chlorides, the reagent P[NCH3(OCH3)]3 (Tri(N-methoxy-N-methylamino)phosphine) is highly effective for sterically hindered substrates.

  • Mechanism: It activates the carboxylic acid and delivers the Weinreb amine moiety in a concerted step, often overcoming steric barriers that stall intermolecular bimolecular reactions.

  • Reference: Niu et al. demonstrated this reagent converts sterically hindered acids (like pivalic or adamantane carboxylic acid) in >90% yield in toluene at 60°C.[1]

Q: My product is co-eluting with impurities. How do I purify it efficiently? A: Weinreb amides of 2,3-dimethylbenzoic acid are likely viscous oils. Common impurities include the unreacted acid and the N-methoxy-N-methyl-methanesulfonamide (if using the MsCl method).

  • Purification Hack:

    • Acid Wash: Wash the organic layer with 1M HCl. This removes unreacted N,O-dimethylhydroxylamine and amine bases.

    • Base Wash: Wash with saturated NaHCO3 or 1M NaOH. This removes any unreacted 2,3-dimethylbenzoic acid (starting material) by converting it to the water-soluble carboxylate.

    • Vacuum: If using the MsCl method, the sulfonamide byproduct is volatile. High vacuum (0.1 mmHg) with gentle heating (40-50°C) can often sublime/evaporate this impurity, leaving the pure Weinreb amide.

Optimized Experimental Protocols

Choose the protocol that matches your available reagents. Method A is the industry standard for hindered substrates. Method B is a milder alternative if acid chlorides are too harsh for other functional groups on your molecule.

Method A: The Acid Chloride Route (Robust & Scalable)

Best for: Sterically hindered substrates like 2,3-dimethylbenzoic acid.

  • Activation: In a dry round-bottom flask under Nitrogen/Argon, dissolve 2,3-dimethylbenzoic acid (1.0 equiv) in dry DCM (or Toluene).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF (dimethylformamide). Caution: Gas evolution (CO, CO2, HCl).

  • Completion: Stir at RT for 2 hours (or until gas evolution ceases). Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (usually a yellow oil). Do not expose to air.

  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.[2]

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv). Then, slowly add Triethylamine (TEA) (3.0 equiv) dropwise. The extra base is critical.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine.[3] Dry over Na2SO4.[2]

Method B: The Methanesulfonyl Chloride (MsCl) Mixed Anhydride

Best for: Labs without Oxalyl Chloride or avoiding noxious fumes.

  • Setup: Dissolve 2,3-dimethylbenzoic acid (1.0 equiv) in dry THF (0.2 M).

  • Activation: Add Triethylamine (3.0 equiv) and cool to 0°C.

  • Anhydride Formation: Add Methanesulfonyl Chloride (MsCl) (1.1 equiv) dropwise. A white precipitate (TEA·HCl) will form immediately. Stir for 20 mins.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Workup: Standard aqueous workup (as above).

Comparative Data: Coupling Agents for Hindered Acids

The following table summarizes the expected performance of different coupling strategies for ortho-substituted benzoic acids.

MethodReagentsSuitability for 2,3-DimethylExpected YieldKey Risk Factor
Standard EDC / HOBtPoor 10–30%Steric failure; intermediate too bulky.
Acid Chloride (COCl)2 / DMFExcellent 85–95%Hydrolysis if reagents are wet.
Mixed Anhydride MsCl / TEAGood 70–85%Temperature control (must keep cold initially).
Phosphorus P[NCH3(OCH3)]3Excellent >90%Reagent availability/cost.
HATU HATU / DIPEAModerate 50–70%High cost; difficult purification of urea byproducts.

References

  • Niu, T., et al. (2014).[1][4] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[1] Synthesis, 46, 320-330.[1][4]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[4] "A Convenient Method for the Conversion of Sterically Hindered Carboxylic Acids to N-Methoxy-N-methyl Amides."[4] The Journal of Organic Chemistry, 69(25), 8984–8986.

  • Organic Chemistry Portal. "Synthesis of Weinreb Amides." Organic Chemistry Portal.

  • Williams, J. M., et al. (1995).[5] "A new general method for preparation of N-methoxy-N-methylamides." Tetrahedron Letters, 36(31), 5461-5464.[5]

Sources

Troubleshooting

Technical Support Center: N-Methoxy-N,2,3-trimethylbenzamide

Welcome to the technical support center for N-Methoxy-N,2,3-trimethylbenzamide and related Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Methoxy-N,2,3-trimethylbenzamide and related Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on understanding and preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is N-Methoxy-N,2,3-trimethylbenzamide and why is it used?

N-Methoxy-N,2,3-trimethylbenzamide is a specific type of N-methoxy-N-methylamide, a class of reagents popularly known as Weinreb amides.[1][2] They are prized in organic synthesis as effective acylating agents. Their primary advantage is the ability to react with potent nucleophiles like organolithium or Grignard reagents to form ketones in a controlled manner, reliably stopping the reaction at the ketone stage and preventing the common problem of over-addition to form a tertiary alcohol.[3][4][5] This control is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction.[3][4][6]

Q2: What are the main stability concerns and decomposition pathways for this compound?

Despite its utility, N-Methoxy-N,2,3-trimethylbenzamide is susceptible to several decomposition pathways, particularly under harsh reaction conditions. The primary concerns are:

  • Base-Promoted Elimination: This is the most significant and often unexpected side reaction, especially with strongly basic, non-hindered reagents. It leads to the formation of an N-methylamide and formaldehyde.[1]

  • Hydrolysis: Like all amides, it can be hydrolyzed back to the corresponding carboxylic acid (2,3-dimethylbenzoic acid) and N,O-dimethylhydroxylamine under strong acidic or basic aqueous conditions.[7][8]

  • Thermal Decomposition: Elevated temperatures can induce homolytic cleavage of the N-O bond, leading to radical-based side reactions.[9]

  • Reductive Cleavage: Certain reducing agents can cleave the N-O bond.[1]

Q3: What are the typical decomposition products I should look for?

If you suspect decomposition, the primary byproducts to analyze for are:

  • N,2,3-trimethylbenzamide: The product of demethoxylation, often resulting from base-promoted elimination.

  • 2,3-dimethylbenzoic acid: The product of hydrolysis.

  • Formaldehyde (or its polymers/derivatives): A key byproduct of the base-promoted elimination pathway.[1] It can subsequently react with other species in the mixture.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving N-Methoxy-N,2,3-trimethylbenzamide.

Problem 1: Low or No Yield of the Desired Ketone
Potential CauseRecommended Solution
Decomposition via Base-Promoted Elimination: The organometallic reagent (e.g., R-Li, R-MgBr) is acting as a base rather than a nucleophile, abstracting a proton from the N-methyl group. This is a known side reaction for Weinreb amides.[1]1. Lower the Reaction Temperature: Perform the addition of the organometallic reagent at -78 °C to favor nucleophilic addition over elimination. 2. Change the Reagent: If possible, use a less basic or more sterically hindered nucleophile. 3. Modify the Amide: In some cases, replacing the N-methoxy group with a more robust group like N-tert-butoxy can prevent this side reaction.[1]
Hydrolysis of Starting Material: The Weinreb amide has degraded due to moisture in the reagents or solvents.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).[10]
Unstable Tetrahedral Intermediate: The intermediate formed after nucleophilic addition is not stable under the reaction conditions and collapses before workup, or is prone to other reactions.1. Maintain Low Temperature: Do not allow the reaction to warm up before quenching. The stability of the chelated intermediate is temperature-dependent.[3] 2. Careful Quenching: Quench the reaction at low temperature with a mild acid source (e.g., saturated aq. NH₄Cl) before warming to room temperature.
Problem 2: Formation of N,2,3-trimethylbenzamide as a Major Byproduct
Potential CauseRecommended Solution
E2 Elimination Pathway: This is the hallmark of the base-promoted decomposition pathway where the N-methoxy group is eliminated.[1] The resulting N-methylamide anion is protonated during workup.1. Re-evaluate the Base/Nucleophile: Strongly basic and sterically unhindered reagents are prime culprits. Consider alternative synthetic routes if this pathway dominates. 2. Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of both product and byproduct. Optimize reaction time to minimize byproduct formation.
Problem 3: Complex Mixture of Unidentifiable Byproducts
Potential CauseRecommended Solution
Thermal Degradation: The reaction temperature is too high, leading to uncontrolled radical decomposition pathways.1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Most nucleophilic additions to Weinreb amides are rapid even at low temperatures. Avoid prolonged heating.[11]
Formaldehyde-Induced Side Reactions: Formaldehyde generated from the E2 elimination pathway is highly reactive and can participate in aldol or other condensation reactions with enolizable species in your reaction mixture.[1]1. Address the Root Cause: Focus on preventing the E2 elimination pathway (see Problem 1). By stopping the formation of formaldehyde, these subsequent side reactions are avoided.

Visualizing the Key Pathways

Understanding the chemical transformations is critical for troubleshooting.

Desired_Reaction_Pathway WeinrebAmide N-Methoxy-N,2,3-trimethylbenzamide Intermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Intermediate + Nucleophile (-78 °C) Nucleophile Organometallic Reagent (e.g., R-MgBr) Ketone Desired Ketone (R-CO-Ar) Intermediate->Ketone + H₃O⁺ Workup Aqueous Workup (e.g., NH4Cl)

Caption: Desired reaction pathway for ketone synthesis.

Decomposition_Pathway WeinrebAmide N-Methoxy-N,2,3-trimethylbenzamide TransitionState WeinrebAmide->TransitionState Base Strong Base (e.g., R-Li) Base->TransitionState Proton Abstraction Products N-methylamide Anion + Formaldehyde (CH₂O) TransitionState->Products Elimination Byproduct N,2,3-trimethylbenzamide Products->Byproduct Workup (Protonation)

Caption: Base-promoted E2 elimination decomposition pathway.

Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis while Minimizing Decomposition

This protocol outlines a standard procedure for reacting an organometallic reagent with N-Methoxy-N,2,3-trimethylbenzamide.

  • Preparation: Under an inert atmosphere (Argon or N₂), add a solution of N-Methoxy-N,2,3-trimethylbenzamide (1.0 eq) in anhydrous THF to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the organolithium or Grignard reagent (1.1 - 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for Detecting Decomposition Products

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of the Weinreb amide and detecting key decomposition byproducts.[12][13]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a 50:50 mixture.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-254 nm range; monitor at the λₘₐₓ of the benzamide chromophore.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction mixture or isolated product in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of pure N-Methoxy-N,2,3-trimethylbenzamide to determine its retention time.

    • Inject a standard of 2,3-dimethylbenzoic acid to identify potential hydrolysis product.

    • Analyze the experimental sample. The appearance of new peaks, particularly a less polar peak for N,2,3-trimethylbenzamide or a more polar peak for the carboxylic acid, indicates decomposition.

Troubleshooting_Workflow Start Low Ketone Yield Observed Analyze Analyze Crude Reaction by LC-MS or HPLC Start->Analyze CheckByproduct Major Byproduct is N-methylamide? Analyze->CheckByproduct CheckAcid Major Byproduct is Carboxylic Acid? CheckByproduct->CheckAcid No Sol_Base Cause: Base-Promoted Elimination Solution: Lower Temp, Change Reagent CheckByproduct->Sol_Base Yes Complex Complex Mixture? CheckAcid->Complex No Sol_Hydrolysis Cause: Hydrolysis Solution: Use Anhydrous Conditions CheckAcid->Sol_Hydrolysis Yes Sol_Thermal Cause: Thermal/Other Solution: Lower Temp, Check Reagents Complex->Sol_Thermal

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

  • Khirud, B. O., Pathan, M. A., & Tambe, A. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • American Chemical Society. (2000). Weinreb amides. Modern Drug Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved March 7, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved March 7, 2026, from [Link]

  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Retrieved March 7, 2026, from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (1968). THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. [Link]

  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and thermal decomposition of N,N-dialkoxyamides. [Link]

  • Penn State University. (n.d.). N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for N-Methoxy-N,2,3-trimethylbenzamide Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when reacting sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when reacting sterically hindered Weinreb amides—specifically N-Methoxy-N,2,3-trimethylbenzamide —with organometallic reagents.

This guide moves beyond basic procedures to explain the causality behind experimental failures, providing you with self-validating protocols to ensure high-fidelity ketone synthesis.

Mechanistic Grounding: The Temperature Paradox

The defining feature of the Weinreb–Nahm ketone synthesis is the formation of a stable metal-chelated tetrahedral intermediate[1]. Unlike standard esters or acid chlorides, the N-methoxy group coordinates with the incoming magnesium or lithium ion, stabilizing the intermediate and preventing the premature expulsion of the leaving group[2]. This chelation prevents the in situ formation of the ketone, thereby avoiding over-addition to a tertiary alcohol[3].

However, N-Methoxy-N,2,3-trimethylbenzamide presents a unique kinetic challenge. The methyl group at the 2-position (ortho to the amide) creates significant steric hindrance around the electrophilic carbonyl carbon.

  • If the temperature is too low (e.g., strictly -78 °C): The reaction lacks the thermal energy to overcome the steric barrier, resulting in unreacted starting material.

  • If the temperature is too high (e.g., > 20 °C): The stable tetrahedral intermediate collapses prematurely into the ketone, which immediately reacts with excess organometallic reagent to form a tertiary alcohol impurity[1].

Mechanism Start N-Methoxy-N,2,3-trimethylbenzamide + RMgX Intermediate Chelated Tetrahedral Intermediate (Stable ≤ 0°C) Start->Intermediate Nucleophilic Attack HighTemp Premature Collapse (T > 20°C) Intermediate->HighTemp Thermal Energy LowTemp Controlled Quench (T ≤ 0°C) Intermediate->LowTemp Maintain Cold OverAddition Tertiary Alcohol (Over-addition Impurity) HighTemp->OverAddition + Excess RMgX Ketone 2,3-Dimethylphenyl Ketone (Desired Product) LowTemp->Ketone Acidic Hydrolysis

Temperature-dependent bifurcation in Weinreb amide nucleophilic addition.

Quantitative Data: Temperature vs. Reaction Outcomes

To optimize your yield, you must navigate the narrow thermal window between kinetic trapping and intermediate collapse. The table below summarizes the causal relationship between temperature phases and product distribution for this specific substrate.

Reaction PhaseTemperatureObservation / Yield ProfileMechanistic Consequence
Addition -78 °C< 10% ConversionSteric hindrance from the 2,3-dimethyl groups prevents efficient nucleophilic attack.
Incubation 0 °C to 10 °C> 90% Ketone YieldOptimal thermal energy for attack; the metal chelate remains perfectly stable.
Incubation > 25 °C (RT)40% Ketone, 50% Tertiary AlcoholChelate collapses prematurely; the released ketone undergoes rapid over-addition.
Quench -78 °C (Inverse)> 95% Ketone YieldSafe protonation of the intermediate; excess RMgX is destroyed safely before collapse.
Quench UncontrolledIncreased Alcohol ImpuritiesExothermic quench spikes the internal temperature, breaking the chelate before RMgX is neutralized[4].

Troubleshooting Guide & FAQs

Q1: My reaction yields a significant amount of tertiary alcohol instead of the desired 2,3-dimethylphenyl ketone. What went wrong? A1: This is the classic "over-addition" failure[1]. It occurs when the tetrahedral intermediate collapses before the organometallic reagent is fully quenched. Root Cause: The reaction was either warmed too high during incubation (e.g., left at room temperature overnight) or the aqueous quench was highly exothermic and performed without adequate cooling[4]. Solution: Ensure the reaction never exceeds 10 °C. Perform an "inverse quench" by transferring the cold reaction mixture via cannula into a pre-chilled solution of saturated NH₄Cl, or add the cold quench solution dropwise at -78 °C.

Q2: I am recovering mostly unreacted N-Methoxy-N,2,3-trimethylbenzamide. Should I reflux the reaction? A2: Absolutely not. Refluxing will destroy the intermediate[3]. Root Cause: The ortho-methyl group at the 2-position creates a steric shield. At -78 °C, bulky Grignard reagents lack the activation energy to attack the carbonyl. Solution: Add the Grignard reagent at -78 °C to prevent initial exotherms, then systematically remove the dry ice bath and allow the flask to warm to 0 °C for 1 to 2 hours.

Q3: I am using an organolithium (RLi) reagent and observing complex baseline impurities. Is temperature a factor? A3: Yes. Organolithiums are significantly more basic than Grignard reagents. Root Cause: At elevated temperatures, strong organolithiums can deprotonate the weakly acidic ortho-methyl group of the 2,3-dimethylphenyl ring, leading to undesired enolization-like side reactions or cyclizations. Solution: Strictly maintain -78 °C for organolithium additions. If conversion remains low due to sterics, consider transmetalating your organolithium with anhydrous CeCl₃ to form an organocerium reagent, which is highly nucleophilic but non-basic.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your synthesis, follow this self-validating Standard Operating Procedure (SOP) for Grignard additions to N-Methoxy-N,2,3-trimethylbenzamide.

Step 1: Preparation & Cooling Dissolve N-Methoxy-N,2,3-trimethylbenzamide (1.0 equiv) in anhydrous THF (0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath. Validation Check: Ensure internal temperature probe reads ≤ -75 °C before proceeding.

Step 2: Nucleophilic Addition Add the Grignard reagent (1.5 - 2.0 equiv) dropwise down the side of the flask over 15 minutes. Validation Check: The solution should remain clear. A sudden color change to dark brown indicates localized heating and premature intermediate collapse.

Step 3: Incubation & Validation Replace the dry ice bath with an ice-water bath. Warm the reaction to 0 °C and stir for 1.5 hours. Validation Check (Self-Correcting System): Quench a 0.1 mL aliquot in cold sat. NH₄Cl and run a TLC (Hexanes/EtOAc). If unreacted amide remains, continue stirring at 0 °C for another hour. Do not exceed 10 °C.

Step 4: Controlled Quench Re-cool the reaction to -78 °C. Slowly add saturated aqueous NH₄Cl dropwise. Validation Check: Monitor the internal temperature. The exothermic reaction must not push the internal temperature above 0 °C during the quench[4]. Once bubbling ceases, warm to room temperature and extract with EtOAc.

Workflow Step1 1. Cool Amide Solution (THF, -78°C) Step2 2. Dropwise Addition of RMgX Step1->Step2 Step3 3. Warm to 0°C (1-2 h) Monitor via TLC Step2->Step3 Step4 4. Inverse Quench (Sat. NH4Cl at -78°C) Step3->Step4 Step5 5. Aqueous Workup & Isolation Step4->Step5

Validated step-by-step workflow for temperature-controlled Grignard addition.

References

  • Weinreb ketone synthesis , Wikipedia. Available at:[Link]

  • Weinreb Ketone Synthesis , Organic Chemistry Portal. Available at:[Link]

  • Synthesis of Weinreb and their Derivatives (A Review) , Oriental Journal of Chemistry. Available at:[Link]

  • Organic Syntheses Procedure , Organic Syntheses. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-Methoxy-N,2,3-trimethylbenzamide Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-Methoxy-N,2,3-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Methoxy-N,2,3-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile Weinreb amide. Here, we will address common challenges, provide robust troubleshooting protocols, and answer frequently asked questions, with a special focus on the critical choice of solvent.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues encountered during reactions with N-Methoxy-N,2,3-trimethylbenzamide. Each problem is followed by probable causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion to the Desired Ketone/Aldehyde

Problem: After reacting N-Methoxy-N,2,3-trimethylbenzamide with an organometallic reagent (e.g., Grignard, organolithium) or a reducing agent (e.g., DIBAL-H), TLC or LC-MS analysis shows predominantly unreacted starting material.

Probable Cause(s):

  • Inactive Reagent: Organometallic and hydride reagents are highly sensitive to air and moisture. Improper handling or storage can lead to significant degradation. Protic impurities in the solvent or on the glassware will rapidly quench these reagents.[1]

  • Poor Solubility: The Weinreb amide or the organometallic reagent may not be fully soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates. While N,N,4-trimethylbenzamide shows good solubility in polar aprotic solvents, the specific substitution pattern of the target molecule can affect this.[2]

  • Insufficient Reagent Activity: The nucleophilicity of organometallic reagents is highly dependent on the solvent. In non-coordinating solvents like hydrocarbons, reagents often exist as aggregates, which are less reactive.[3]

  • Incorrect Reaction Temperature: Many organometallic additions require low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, but if the temperature is too low, the activation energy barrier may not be overcome.

Suggested Solutions:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.[1]

  • Verify Reagent Activity: Before use, titrate the organometallic reagent (e.g., using the Watson-Eastham method for organolithiums) to determine its exact molarity.[4]

  • Optimize Solvent Choice:

    • For Grignard and organolithium reagents, Tetrahydrofuran (THF) or Diethyl Ether (DEE) are the primary choices. These ethereal solvents are aprotic and effectively solvate the lithium or magnesium cation, breaking up aggregates and enhancing reactivity.[5][6]

    • If solubility remains an issue in THF, consider a more polar aprotic solvent like 1,2-dimethoxyethane (DME) . However, be mindful that its high water solubility can complicate aqueous workups.[6]

    • For reductions with DIBAL-H, non-coordinating solvents like Dichloromethane (DCM) or Toluene are often effective.

  • Temperature Adjustment: Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to 0 °C or room temperature. Monitor the reaction by TLC to track the consumption of starting material.

Issue 2: Formation of Significant Byproducts

Problem: The reaction produces the desired product, but is contaminated with significant amounts of unintended side products.

Probable Cause(s) & Solutions:

  • Over-addition Product (Tertiary Alcohol):

    • Cause: This occurs if the tetrahedral intermediate, formed after the initial nucleophilic attack, breaks down prematurely to the ketone, which then reacts with a second equivalent of the organometallic reagent. While the N-methoxy group stabilizes this intermediate via chelation, this stability is not absolute.[7][8][9][10] High reaction temperatures or highly reactive nucleophiles can promote this breakdown.

    • Solution: Maintain a low reaction temperature (-78 °C is standard for organolithiums). Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide to avoid any localized excess of the nucleophile.

  • N-Methyl Amide Byproduct (Demethoxylation):

    • Cause: Strongly basic reagents, such as LDA or some alkyllithiums, can deprotonate the N-methoxy group. This can initiate an E2 elimination, leading to the formation of an N-methyl amide and formaldehyde.[11]

    • Solution: Avoid exceptionally strong, non-nucleophilic bases if possible. If their use is required, conduct the reaction at the lowest possible temperature to disfavor the elimination pathway. Using a modified Weinreb amide with a bulkier N-alkoxy group (e.g., N-tert-butoxy) can also prevent this side reaction.[11]

  • Solvent-Derived Byproducts:

    • Cause: Certain solvents can react with strong bases. For example, n-Butyllithium can deprotonate THF, especially at temperatures above -60 °C, leading to ethylene and the lithium enolate of acetaldehyde.[4]

    • Solution: When using n-BuLi or other highly basic alkyllithiums, ensure the reaction temperature is strictly maintained below -60 °C if THF is the solvent. Alternatively, use a less reactive solvent like diethyl ether or a hydrocarbon (e.g., hexane), though this may require additives like TMEDA to improve reagent reactivity.[4]

Issue 3: Difficulties During Aqueous Workup

Problem: Upon adding an aqueous quenching solution, a persistent emulsion forms, making layer separation in the separatory funnel difficult or impossible.

Probable Cause(s):

  • Solvent Choice: Dichloromethane (DCM) is notoriously prone to forming emulsions during extractions.[12]

  • Formation of Fine Precipitates: The quenching of metal alkoxides can form fine, gelatinous precipitates of magnesium or aluminum salts that stabilize emulsions.

  • Insufficient Phase Density Difference: If the densities of the organic and aqueous layers are too similar, separation will be slow.

Suggested Solutions & Protocol:

  • Primary Solution: Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This dramatically increases the ionic strength and density of the aqueous layer, which helps to break up emulsions and "salt out" organic components from the aqueous phase.[12]

  • Change Extraction Solvent: If the reaction was performed in DCM, consider adding a less dense, immiscible solvent like diethyl ether or ethyl acetate before extraction to improve layer separation.[12]

  • Filtration: If a fine precipitate is observed, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) to remove the solids before attempting separation.

  • Patience and Technique: Gently swirl or rock the separatory funnel instead of shaking it vigorously. Sometimes, allowing the funnel to stand undisturbed for an extended period can lead to separation.

Standard Workup Protocol for a Grignard Reaction:

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and protonate the tetrahedral intermediate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Add ethyl acetate to dilute the reaction mixture.[13]

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[13][14]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my reaction with N-Methoxy-N,2,3-trimethylbenzamide?

A1: The choice depends primarily on the reagent you are using. The following decision process and the table below can guide you.

// Nodes start [label="Start: Identify Reagent Type", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_type [label="Reagent Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; organometallic [label="Organometallic (Grignard, R-Li)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; hydride [label="Hydride (DIBAL-H, LiAlH4)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; other [label="Other (e.g., Pd-catalyzed)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

solvent_choice_om [label="Primary Choice: Ethereal Solvents\n(THF, Diethyl Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_choice_h [label="Primary Choice: Aprotic Solvents\n(DCM, Toluene, THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_choice_other [label="Consult Literature for Specific Reaction\n(e.g., DCE, Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"];

check_reactivity [label="Is reagent highly basic?\n(e.g., n-BuLi, LDA)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_temp [label="Use lowest possible temp\n(<-60 °C for THF)\nor switch to DEE/Hexane", fillcolor="#F1F3F4", fontcolor="#202124"];

check_solubility [label="Solubility Issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solubility_solution [label="Consider more polar solvent (DME)\nor additives (TMEDA for R-Li)", fillcolor="#F1F3F4", fontcolor="#202124"];

final_solvent [label="Final Solvent Selected", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagent_type; reagent_type -> organometallic [label="Organometallic"]; reagent_type -> hydride [label="Hydride"]; reagent_type -> other [label="Other"];

organometallic -> solvent_choice_om; hydride -> solvent_choice_h; other -> solvent_choice_other;

solvent_choice_om -> check_reactivity; check_reactivity -> low_temp [label="Yes"]; check_reactivity -> check_solubility [label="No"]; low_temp -> check_solubility;

solvent_choice_h -> check_solubility; solvent_choice_other -> final_solvent;

check_solubility -> solubility_solution [label="Yes"]; check_solubility -> final_solvent [label="No"]; solubility_solution -> final_solvent; } .enddot Caption: Decision workflow for selecting a reaction solvent.

Q2: Why are ethereal solvents like THF preferred for Grignard and organolithium reactions?

A2: Ethereal solvents are Lewis bases. The oxygen atom's lone pairs coordinate to the electropositive magnesium or lithium metal center. This solvation is crucial for two reasons: 1) It helps break down the oligomeric aggregates that organometallic reagents form in solution, leading to more reactive monomeric species. 2) It stabilizes the reagent, preventing precipitation and maintaining a homogeneous reaction mixture. THF is generally a better coordinating solvent than diethyl ether.[5]

Q3: Can I use protic solvents like ethanol or water?

A3: Absolutely not when using organometallic or hydride reagents. These reagents are extremely strong bases. Any protic solvent will be immediately deprotonated, quenching the reagent and rendering it inactive for the desired reaction. All reactions involving these reagents must be performed under strictly anhydrous conditions.[1]

Q4: What is the role of the N-methoxy group in preventing over-addition?

A4: When a nucleophile adds to the carbonyl of the Weinreb amide, it forms a tetrahedral intermediate. The oxygen of the N-methoxy group and the newly formed oxyanion chelate (bind to) the metal cation (Li⁺ or MgX⁺). This forms a stable five-membered ring intermediate.[8][9][10] This chelate is generally stable at low temperatures and does not readily collapse to form a ketone until an aqueous or acidic workup is performed. This stability prevents the ketone from being formed in the presence of unreacted nucleophile, thus preventing the second "over-addition" that would lead to a tertiary alcohol.[9]

Data Summary Table
SolventTypeBoiling Point (°C)Suitability for Grignard/OrganolithiumSuitability for Hydride ReductionNotes
Tetrahydrofuran (THF) Polar Aprotic Ether66Excellent GoodExcellent coordinating solvent. Can be attacked by very strong bases (e.g., n-BuLi) above -60 °C.[4]
Diethyl Ether (DEE) Aprotic Ether35Very Good GoodLess coordinating than THF but also less reactive towards strong bases. Its high volatility can be a safety concern.
Dichloromethane (DCM) Polar Aprotic Halogenated40PoorExcellent Not suitable for organometallics due to potential reaction. Prone to causing emulsions during workup.[12][15]
Toluene Nonpolar Aromatic111FairExcellent Non-coordinating. May lead to poor solubility/reactivity of organometallics without additives. Good for reactions requiring higher temperatures.[16]
Hexane/Heptane Nonpolar Aliphatic69 / 98Poor (without additives)FairNon-coordinating. Often the solvent in which commercial organolithiums are sold. Requires a coordinating co-solvent or additive (e.g., TMEDA) for good reactivity.[3][17]
Ethanol/Methanol Polar Protic78 / 65Unsuitable Unsuitable Will be deprotonated by and destroy any organometallic or hydride reagent.[1][18]
References
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link]

  • Organic Syntheses Procedure: Preparation of a Weinreb Amide. Organic Syntheses. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. MDPI. [Link]

  • Chemoselective Activation Strategies of Amidic Carbonyls towards Nucleophilic Reagents. Royal Society of Chemistry. [Link]

  • Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Chemistry Portal. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • How do you prepare a Weinreb amide?. TutorChase. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis Lab Manual. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Wiley Online Library. [Link]

  • Weinreb amide workup extraction issues. Reddit. [Link]

  • Organolithium Reagents. Harvard University. [Link]

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Optimization of Organolithium Reactions. ACS Publications. [Link]

  • Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Grignard Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-3-methylbutyl. NIST. [Link]

  • Grignard reagent formation. ScienceDirect. [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. PMC. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Organometallic Additions to N-Methoxy-N,2,3-trimethylbenzamide

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-Methoxy-N,2,3-trimethylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-Methoxy-N,2,3-trimethylbenzamide .

While Weinreb amides are classically celebrated for preventing over-addition during ketone synthesis, the presence of an ortho-methyl group at the 2-position of this specific substrate introduces severe steric hindrance. This disrupts standard reaction kinetics, leading to sluggish conversion, premature intermediate collapse, and unexpected side reactions. This guide provides field-proven insights and self-validating protocols to overcome these structural challenges.

Part 1: The Causality of Steric Hindrance (Mechanistic Overview)

The success of the Weinreb ketone synthesis relies entirely on the formation of a 1[1]. However, in N-Methoxy-N,2,3-trimethylbenzamide, the 2-methyl group sterically clashes with both the incoming nucleophile and the N-methoxy-N-methyl moiety[2].

This structural bottleneck causes two primary modes of failure:

  • Premature Collapse: The steric strain can destabilize the tetrahedral intermediate, causing it to expel the amide leaving group before the reaction is quenched. This generates a highly reactive ketone in situ, which rapidly consumes a second equivalent of the organometallic reagent to form a tertiary alcohol (over-addition)[3].

  • Altered Nucleophile Behavior: Because the Bürgi-Dunitz trajectory to the carbonyl carbon is partially blocked, organometallic reagents may act as bases (causing deprotonation) or reducing agents (via

    
    -hydride transfer) rather than nucleophiles.
    

Mechanism SM N-Methoxy-N,2,3- trimethylbenzamide Nu Organometallic Addition SM->Nu Tetra Chelated Tetrahedral Intermediate Nu->Tetra Collapse Premature Collapse (Steric Strain) Tetra->Collapse T > -40 °C Stable Stable at -78 °C Tetra->Stable T = -78 °C Ketone In Situ Ketone Collapse->Ketone OverAdd 2nd Addition Ketone->OverAdd Alcohol Tertiary Alcohol (Side Product) OverAdd->Alcohol Quench Inverse Quench Stable->Quench Product Desired Ketone Quench->Product

Mechanistic divergence in hindered Weinreb amide additions based on intermediate stability.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I isolating tertiary alcohols instead of the target 2,3-dimethylphenyl ketone? A: This indicates premature collapse of the tetrahedral intermediate. While Weinreb amides typically resist over-addition, the ortho-methyl group in your substrate introduces severe steric strain. If the reaction temperature rises above -40 °C, this strain forces the intermediate to expel the leaving group, generating a ketone in situ that rapidly undergoes a second nucleophilic attack. Solution: Maintain strict cryogenic control (-78 °C) and execute an4[4] by pouring the cold reaction mixture directly into a vigorously stirred, cold aqueous acid.

Q2: My reaction stalls with >50% unreacted N-Methoxy-N,2,3-trimethylbenzamide. How can I drive it to completion? A: The ortho-methyl group partially blocks the trajectory to the carbonyl, drastically reducing its electrophilicity[2]. Do not simply increase the temperature, as this triggers the over-addition described above. Solution: Enhance the nucleophilicity of your reagent. Using a5 (


-PrMgCl·LiCl) breaks up organometallic aggregates, significantly increasing the effective nucleophilicity to overcome steric shielding without requiring higher temperatures[5].

Q3: I am detecting 2,3-dimethylbenzaldehyde in my product mixture. Where is the hydride coming from? A: If you are using an aliphatic Grignard reagent with


-hydrogens (e.g., isopropylmagnesium bromide), the steric hindrance prevents standard nucleophilic attack. Instead, the Grignard reagent acts as a reducing agent via a 

-hydride elimination pathway, transferring a hydride to the carbonyl. Solution: Switch to an organolithium reagent (which does not undergo

-hydride transfer) or use a Grignard reagent lacking

-hydrogens (e.g., methylmagnesium bromide).

Q4: Could the organometallic reagent be metalating the aromatic ring instead of attacking the carbonyl? A: Yes. The Weinreb amide is a powerful 6[6]. When paired with the steric inaccessibility of the carbonyl, strong bases like t-BuLi may preferentially deprotonate the ortho-methyl group or the remaining aromatic protons. Solution: Avoid massive excesses of strong alkyllithiums. If a highly basic nucleophile is required, transmetalate it to an organocerium species (


) prior to addition to suppress basicity while maintaining nucleophilicity.
Part 3: Quantitative Reaction Outcomes & Diagnostics

Use the table below to diagnose your side reactions based on the specific variables of your experiment:

Reaction Condition / VariablePrimary OutcomeSide Reaction FrequencyCausality / Mechanism
Standard Grignard (RMgX), 0 °C Tertiary Alcohol (Major)> 60% Over-additionThermal destabilization of the sterically strained tetrahedral intermediate.
Standard Grignard (RMgX), -78 °C Unreacted Starting Material> 40% Incomplete ConversionOrtho-methyl steric shielding severely retards nucleophilic attack.
Grignard with

-hydrogens
Aldehyde (Major)> 50% ReductionBlocked Bürgi-Dunitz trajectory forces

-hydride transfer instead of addition.
Turbo-Grignard (

-PrMgCl·LiCl), -78 °C
Desired Ketone (Major)< 10% Side ReactionsLiCl breaks aggregates, enhancing nucleophilicity to overcome steric shielding.
Strong Alkyllithium (t-BuLi), -78 °C Complex Mixture> 70% Directed Ortho MetalationHigh basicity leads to deprotonation of the ortho-methyl or aromatic ring.
Part 4: Self-Validating Experimental Protocol

To minimize side reactions, follow this self-validating Standard Operating Procedure (SOP). A self-validating system includes built-in diagnostic checks to ensure each step is successful before proceeding.

Step 1: System Preparation & Validation

  • Dry all glassware (oven-dried at 120 °C for 24h).

  • Dissolve N-Methoxy-N,2,3-trimethylbenzamide in anhydrous THF (0.1 M to 0.2 M).

  • Validation Check: Perform a Karl Fischer titration on the solvent mixture. Water content MUST be < 50 ppm before proceeding.

Step 2: Cryogenic Cooling

  • Submerge the reaction flask in a dry ice/acetone bath.

  • Validation Check: Insert an internal thermocouple. Do not begin addition until the internal temperature stabilizes at exactly -78 °C for at least 10 minutes.

Step 3: Nucleophile Addition

  • Add the Grignard or organolithium reagent (1.1 to 1.5 eq) dropwise via a syringe pump (e.g., 0.5 mL/min) down the cold side of the flask to pre-cool the reagent before it hits the mixture.

  • Validation Check: Monitor the reaction color. A persistent yellow/orange hue often indicates the successful accumulation of the chelated tetrahedral intermediate.

Step 4: Kinetic Monitoring

  • Stir at -78 °C for 1 to 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot in cold saturated NH4Cl and analyze via TLC/LC-MS. If starting material persists, extend the reaction time. Do not allow the internal temperature to rise above -40 °C to force completion.

Step 5: Inverse Quench

  • Prepare a vigorously stirring beaker of cold (0 °C) saturated aqueous NH4Cl (at least 5x the reaction volume).

  • Rapidly transfer the cold reaction mixture directly into the quench solution via a wide-bore cannula.

  • Validation Check: The pH of the aqueous layer must remain slightly acidic/neutral (~pH 5-6) to ensure rapid protonation of the intermediate, preventing base-catalyzed side reactions.

Step 6: Isolation

  • Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol S1 1. Dry System (KF < 50 ppm) S2 2. Cool to -78 °C (Internal Temp) S1->S2 S3 3. Dropwise Nu- (1.1 eq, 1 hr) S2->S3 S4 4. Aliquot TLC (Validate SM) S3->S4 S5 5. Inverse Quench (Cold NH4Cl) S4->S5 S6 6. Isolate Ketone (Target) S5->S6

Self-validating experimental workflow for organometallic additions to hindered amides.

Part 5: References
  • Weinreb ketone synthesis Source: Wikipedia URL:

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides Source: PubMed Central (PMC) URL:

  • Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:

  • Overaddition of grignard to weinreb amide Source: Reddit (r/Chempros) URL:

  • Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL:

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: PubMed Central (PMC) URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Ketone Synthesis: Evaluating Modern Alternatives to Weinreb Amides

Abstract The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. For decades, the Weinreb-Nahm amide has been the gol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. For decades, the Weinreb-Nahm amide has been the gold standard for reliably producing ketones from carboxylic acid derivatives, celebrated for its ability to prevent the common problem of over-addition by highly reactive organometallic reagents. However, the preparation of Weinreb amides can be a multi-step process, and their reactivity is sometimes suboptimal. This guide provides an in-depth comparison of viable alternatives to the Weinreb amide, offering researchers and drug development professionals a practical framework for selecting the most appropriate synthetic route. We will delve into the mechanisms, advantages, limitations, and detailed experimental protocols for key methodologies, including the use of organocuprates, reactions with nitriles, and modern transition-metal-catalyzed cross-coupling reactions.

The Benchmark: The Weinreb-Nahm Ketone Synthesis

The enduring success of the Weinreb-Nahm synthesis lies in its elegant mechanism to avoid a pervasive issue in ketone synthesis: over-addition. When highly nucleophilic organometallic reagents like Grignard or organolithium reagents are added to esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][2][3]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, circumvents this by forming a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[4][5] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup, at which point the excess organometallic reagent has been quenched.[6]

Weinreb_Mechanism cluster_reaction Start Weinreb Amide Reagent + R'-M Intermediate Stable Chelated Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Addition Workup H₃O⁺ Workup Intermediate->Workup Product Ketone Workup->Product SideProduct H₂N(OMe)Me Workup->SideProduct

Figure 1: Simplified workflow of the Weinreb Ketone Synthesis.

Advantages:

  • Excellent prevention of over-addition.[1][5]

  • Broad functional group tolerance.[5]

  • Reliable and high-yielding for a wide range of substrates.

Limitations:

  • Requires the preparation of the Weinreb amide, often from an acid chloride, adding a step to the synthesis.[6]

  • The amide itself can sometimes be sterically hindered or electronically deactivated, leading to sluggish reactions.

  • The byproducts of the reaction can sometimes complicate purification.

Key Alternatives for Ketone Synthesis

Given the limitations of the Weinreb amide, several alternative methods have been developed and refined. The choice of method often depends on the specific substrate, functional group tolerance, and the availability of starting materials.

2.1. Acyl Chlorides with Organocuprates (Gilman Reagents)

One of the most direct methods to convert a carboxylic acid derivative to a ketone is the reaction of an acyl chloride with a lithium dialkylcuprate (R₂CuLi), commonly known as a Gilman reagent.[7]

Mechanism and Rationale: Acyl chlorides are highly reactive acylating agents. While strong organometallics like Grignard reagents will over-add to form tertiary alcohols, the "softer" and less reactive organocuprates react selectively with acyl chlorides to form ketones and stop.[8][9] The reduced reactivity of the C-Cu bond compared to the C-Mg bond prevents the Gilman reagent from reacting with the ketone product under typical reaction conditions.[4][9]

Gilman_Mechanism AcidChloride Acyl Chloride (R-COCl) Gilman + R'₂CuLi Intermediate Tetrahedral Intermediate Gilman->Intermediate Nucleophilic Attack Product Ketone (R-CO-R') Intermediate->Product Collapse & Cl⁻ Elimination Byproducts + R'Cu + LiCl

Figure 2: Reaction of an acyl chloride with a Gilman reagent.

Experimental Protocol: Synthesis of 4-Heptanone

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (5.71 g, 30 mmol) in 100 mL of anhydrous diethyl ether at -20 °C.

  • Slowly add n-propyllithium (1.6 M in hexane, 37.5 mL, 60 mmol) to the suspension while maintaining the temperature below -10 °C. The solution should turn into a Gilman reagent.

  • Cool the mixture to -78 °C and slowly add a solution of butyryl chloride (3.19 g, 30 mmol) in 20 mL of anhydrous diethyl ether.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by distillation.

2.2. Nitriles with Grignard or Organolithium Reagents

The reaction of nitriles with Grignard or organolithium reagents provides a powerful and atom-economical route to ketones.[10]

Mechanism and Rationale: The organometallic reagent adds to the electrophilic carbon of the nitrile to form a stable metalloimine salt intermediate.[11] This negatively charged intermediate is unreactive towards further nucleophilic attack.[10][12] Upon aqueous acidic workup, the imine is hydrolyzed to the corresponding ketone.[11][13]

Nitrile_Mechanism Nitrile Nitrile (R-C≡N) Grignard + R'-MgX ImineSalt Metalloimine Salt Intermediate Grignard->ImineSalt Nucleophilic Addition Workup H₃O⁺ Workup ImineSalt->Workup Ketone Ketone (R-CO-R') Workup->Ketone Hydrolysis

Figure 3: Ketone synthesis from nitriles.

Experimental Protocol: Synthesis of Acetophenone

  • To a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 10 mL, 30 mmol) in a flame-dried flask under argon, add 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C and slowly add a solution of acetonitrile (1.23 g, 30 mmol) in 20 mL of anhydrous diethyl ether.

  • After the addition is complete, warm the mixture to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice and add 10 mL of concentrated hydrochloric acid.

  • Stir until all solids dissolve. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield acetophenone.

2.3. Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions for ketone synthesis. These methods often offer superior functional group tolerance compared to traditional organometallic additions.

The Fukuyama coupling is a palladium-catalyzed reaction between a thioester and an organozinc reagent to form a ketone.[14][15] This method is renowned for its mild reaction conditions and excellent chemoselectivity, tolerating sensitive functional groups like aldehydes, esters, and even other halides.[16][17]

Mechanism and Rationale: The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the C-S bond of the thioester, followed by transmetalation with the organozinc reagent, and finally reductive elimination to yield the ketone and regenerate the Pd(0) catalyst.[15]

Fukuyama_Workflow Thioester Thioester (R-CO-SR') Coupling Fukuyama Coupling (THF, rt) Thioester->Coupling Organozinc Organozinc Reagent (R''-ZnX) Organozinc->Coupling Catalyst Pd(0) Catalyst Catalyst->Coupling cat. Ketone Ketone (R-CO-R'') Coupling->Ketone

Figure 4: General workflow for a Fukuyama coupling reaction.

The Negishi (organozinc) and Suzuki-Miyaura (organoboron) couplings can also be adapted for ketone synthesis, typically by using an acyl chloride as the electrophile. These reactions benefit from the vast commercial availability of organoboron and organozinc reagents and the well-understood reactivity of these coupling reactions. Nickel catalysts are often employed for acyl-Negishi couplings, while palladium is standard for acyl-Suzuki reactions.[18][19] These methods are highly valued for their broad substrate scope and functional group compatibility.[19]

2.4. Decarboxylative Coupling Methods

More recent innovations include decarboxylative coupling reactions, which use carboxylic acids or their derivatives as starting materials, releasing CO₂ as a byproduct.[20] These methods can be catalyzed by various transition metals, including rhodium, nickel, and palladium, often in conjunction with photoredox catalysis.[20][21][22] This approach is attractive as it often uses readily available carboxylic acids directly, avoiding the need to pre-form highly activated derivatives like acyl chlorides.

Comparative Analysis

The selection of a synthetic route for ketone synthesis is a multi-faceted decision that balances factors like starting material availability, required functional group tolerance, scalability, and overall efficiency.

MethodStarting MaterialKey ReagentFunctional Group ToleranceKey AdvantagesKey Limitations
Weinreb Amide Weinreb AmideGrignard or OrganolithiumVery GoodPrevents over-addition; reliable.[5]Requires synthesis of the amide.[6]
Gilman Reagents Acyl ChlorideOrganocuprate (R₂CuLi)ModerateDirect, high-yielding.Acyl chlorides are moisture-sensitive; stoichiometry can be an issue.
Nitrile Addition NitrileGrignard or OrganolithiumGoodAtom economical; uses common reagents.[12]Requires a separate hydrolysis step; nitriles can be less reactive.[11]
Fukuyama Coupling ThioesterOrganozinc (RZnX)ExcellentVery mild conditions; tolerates most functional groups.[16][17]Requires synthesis of thioester and organozinc reagent; catalyst cost.
Acyl Negishi Acyl ChlorideOrganozinc (RZnX)ExcellentBroad scope; high tolerance.Catalyst cost; organozinc reagents can be sensitive.
Decarboxylative Carboxylic Acid/EsterVaries (e.g., Aryl Halide)Good-ExcellentUses readily available starting materials.[22]Newer method; catalyst systems can be complex and require optimization.
Conclusion for the Practicing Scientist

While the Weinreb-Nahm synthesis remains a robust and reliable method for preparing ketones, the modern synthetic chemist has a powerful and diverse array of alternatives.

  • For simple, robust ketone syntheses where the starting materials are readily available, the reaction of acyl chlorides with Gilman reagents or the addition of Grignard reagents to nitriles are excellent, cost-effective choices.

  • When dealing with complex molecules bearing sensitive functional groups , the mild and highly chemoselective Fukuyama coupling is often the superior choice, despite the additional steps required to prepare the coupling partners.[23]

  • Emerging decarboxylative methods represent the cutting edge of the field, offering the potential to streamline syntheses by using carboxylic acids more directly, and will likely see increased adoption as the methodologies mature.[22][24]

Ultimately, the optimal choice depends on a careful analysis of the specific synthetic challenge at hand. By understanding the mechanisms, benefits, and drawbacks of each approach, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Validation of Ketones from N-Methoxy-N,2,3-trimethylbenzamide and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the reliable and high-fidelity construction of ketones is a cornerstone of molecular architecture, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the reliable and high-fidelity construction of ketones is a cornerstone of molecular architecture, particularly in the fields of pharmaceutical and materials science. The choice of synthetic methodology can profoundly impact yield, purity, and scalability. This guide provides an in-depth, comparative analysis of ketone synthesis, focusing on the versatile Weinreb-Nahm reaction of N-Methoxy-N,2,3-trimethylbenzamide, and juxtaposing its performance with classical and contemporary alternatives.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying chemical principles and provide the experiential context necessary for informed decision-making in your laboratory. We will delve into the mechanistic nuances that govern these transformations and equip you with the analytical tools to rigorously validate your products.

The Weinreb Ketone Synthesis: A Modern Standard for Precision

The Weinreb-Nahm ketone synthesis, since its discovery in 1981, has become a mainstay for the preparation of ketones from carboxylic acid derivatives. Its prominence stems from a key mechanistic feature: the circumvention of over-addition, a common pitfall in reactions of organometallics with other acylating agents.[1]

The Mechanism of Controlled Acylation

The reaction of an N-methoxy-N-methylamide, such as N-Methoxy-N,2,3-trimethylbenzamide, with an organometallic reagent (e.g., a Grignard or organolithium reagent) proceeds through a stable, chelated tetrahedral intermediate. This intermediate is remarkably resistant to further nucleophilic attack. It is only upon aqueous workup that the intermediate collapses to furnish the desired ketone. This two-stage process is the key to the reaction's high selectivity for the ketone product, preventing the formation of tertiary alcohols.

Weinreb Ketone Synthesis Mechanism Amide N-Methoxy-N,2,3-trimethylbenzamide Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate Nucleophilic Addition Organometallic R-M (Grignard or Organolithium) Organometallic->Intermediate Ketone Aryl Ketone Intermediate->Ketone Hydrolysis Workup Aqueous Workup Workup->Intermediate

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocol: Synthesis of 1-(2,3-dimethylphenyl)ethan-1-one

The following protocol details the synthesis of 1-(2,3-dimethylphenyl)ethan-1-one, a representative ketone product from the reaction of N-methoxy-N-methyl-2,3-dimethylbenzamide with methylmagnesium bromide.

Materials:

  • N-methoxy-N-methyl-2,3-dimethylbenzamide

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-methoxy-N-methyl-2,3-dimethylbenzamide (1.0 eq).

  • Dissolve the amide in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ketone.

Validation of the Ketone Product

Rigorous characterization of the synthesized ketone is paramount to ensure its identity and purity. A multi-technique approach is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. For 1-(2,3-dimethylphenyl)ethan-1-one, one would expect to see characteristic signals for the aromatic protons, the two methyl groups on the aromatic ring, and the acetyl methyl group. Quantitative NMR (qNMR) can also be employed to determine the purity of the isolated product against a certified internal standard.[2][3]

Representative ¹H NMR Data for 1-(2,3-dimethylphenyl)ethan-1-one:

  • Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

  • Acetyl methyl protons: A singlet around δ 2.5 ppm.

  • Aromatic methyl protons: Two singlets around δ 2.3 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides information on both the purity of the sample and the molecular weight of the product. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. For aromatic ketones, a common fragmentation is the cleavage of the bond alpha to the carbonyl group, leading to the formation of an acylium ion.[4]

GC_MS_Workflow Sample Dissolve Ketone in Volatile Solvent Injection Inject into GC-MS Sample->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Analysis Data Analysis: Chromatogram & Mass Spectrum Detection->Analysis

Caption: A typical workflow for GC-MS analysis of a ketone product.

Expected GC-MS Data for 1-(2,3-dimethylphenyl)ethan-1-one:

  • Molecular Ion (M⁺): m/z = 148

  • Major Fragments: m/z = 133 ([M-CH₃]⁺), 105 ([M-COCH₃]⁺), 77 ([C₆H₅]⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the ketone product and for quantitative analysis.[5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector. For ketones lacking a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[6]

Comparative Analysis: Alternative Synthetic Routes

While the Weinreb synthesis is highly reliable, other methods for ketone synthesis should be considered, each with its own set of advantages and limitations.

Friedel-Crafts Acylation

A classic method for the synthesis of aryl ketones, Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]

Advantages:

  • Utilizes readily available starting materials.[9]

  • Generally a high-yielding reaction for activated aromatic rings.

Disadvantages:

  • Requires stoichiometric amounts of the Lewis acid catalyst, which can complicate workup.[10]

  • The aromatic substrate must not contain deactivating groups.

  • Can lead to isomeric mixtures with substituted benzenes.[7]

Experimental Protocol: Friedel-Crafts Acylation of 1,2,3-trimethylbenzene

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add 1,2,3-trimethylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by distillation or column chromatography.

Ketone Synthesis via Organocuprates

Organocuprates (Gilman reagents) are another class of organometallic reagents that can be used to synthesize ketones from acid chlorides. They are generally less reactive than Grignard or organolithium reagents, which can be advantageous in preventing over-addition.[11]

Advantages:

  • Good for the synthesis of ketones from acid chlorides without over-addition to form tertiary alcohols.[12]

  • Tolerant of a variety of functional groups.

Disadvantages:

  • Requires the preparation of the organocuprate reagent, which involves an extra step.

  • Typically requires low reaction temperatures.

Experimental Protocol: Synthesis from 2,3-dimethylbenzoyl chloride

  • Prepare the lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent at low temperature (e.g., -78 °C).

  • To this Gilman reagent, add a solution of 2,3-dimethylbenzoyl chloride (1.0 eq) in an ethereal solvent.

  • Stir the reaction at low temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, and follow a standard aqueous workup and purification procedure as described for the other methods.

Performance Comparison

Method Substrates Key Advantages Key Disadvantages Typical Yield Purity
Weinreb Ketone Synthesis N-Methoxy-N-methylamides, OrganometallicsHigh selectivity, no over-addition, wide functional group tolerance.[1]Requires preparation of the Weinreb amide.70-95%Excellent
Friedel-Crafts Acylation Aromatic compounds, Acyl chlorides/anhydridesReadily available starting materials, high yields for activated rings.[8]Stoichiometric Lewis acid, substrate limitations, potential for isomers.[7]60-90%Good to Excellent
Organocuprate Synthesis Acid chlorides, OrganocupratesAvoids over-addition, good functional group tolerance.[11]Requires preparation of the Gilman reagent, low temperatures.70-90%Very Good

digraph "Comparison_Logic" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=12];
edge [arrowhead=vee, penwidth=1.5];
// Central Topic
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FriedelCrafts [label="Friedel-Crafts Acylation", fillcolor="#FBBC05", fontcolor="#202124", style=filled];
Organocuprate [label="Organocuprate Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

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Goal -> Weinreb;
Goal -> FriedelCrafts;
Goal -> Organocuprate;

// Pros and Cons
subgraph "cluster_Weinreb" {
    label = "Weinreb";
    style = "rounded";
    Weinreb_Pro [label="High Selectivity\nNo Over-addition", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
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    label = "Friedel-Crafts";
    style = "rounded";
    FC_Pro [label="Common Starting\nMaterials", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
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    label = "Organocuprate";
    style = "rounded";
    Organo_Pro [label="Good Selectivity", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
    Organo_Con [label="Reagent Prep\nLow Temperatures", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
}

Weinreb -> Weinreb_Pro [label="Pro"];
Weinreb -> Weinreb_Con [label="Con"];
FriedelCrafts -> FC_Pro [label="Pro"];
FriedelCrafts -> FC_Con [label="Con"];
Organocuprate -> Organo_Pro [label="Pro"];
Organocuprate -> Organo_Con [label="Con"];

}

Caption: Logical flow for selecting a ketone synthesis method.

Conclusion

The synthesis of ketones from N-Methoxy-N,2,3-trimethylbenzamide via the Weinreb-Nahm reaction stands out as a highly reliable and selective method, consistently delivering high yields and purity. While classical methods like Friedel-Crafts acylation and the use of organocuprates offer viable alternatives, they come with their own sets of limitations that must be carefully considered in the context of the specific synthetic target and available resources.

As with any synthetic endeavor, the ultimate choice of method will depend on a careful evaluation of factors such as substrate scope, functional group tolerance, scalability, and the cost and availability of starting materials. It is my hope that this guide has provided you with the necessary technical insights and practical considerations to make an informed decision and to rigorously validate the outcome of your chosen synthetic path.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Weinreb ketone synthesis. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • National Metrology Institute of Japan. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. (2025, October 31). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Parsaee, F. (n.d.). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. University of Texas at Arlington. Retrieved from [Link]

  • Silver, R. M. (2014). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • Salvino, J. M., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. The Journal of Organic Chemistry, 64(6), 1823–1830. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Tool for the Quantitative Analysis of Natural Products. Journal of Natural Products, 70(3), 453–459. [Link]

  • Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SCIRP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry Steps. (2024, December 26). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

  • Scientific Research Publishing. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reactions of organocopper reagents. Retrieved from [Link]

  • LS College. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]

  • CORA. (2023, April 24). Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III. Trifluoromethylated Pyrones. Retrieved from [Link]

  • LibreTexts. (2019, September 3). 18.3: Review of Ketone and Aldehyde Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates. YouTube. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the method with N-methyl-N-methoxyamides. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • YouTube. (2018, September 20). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

Sources

Validation

Comparative Reactivity of Ortho-Substituted N-Methoxy-N-Methylbenzamides: A Guide to Steric and Electronic Effects

N-Methoxy-N-methylamides, universally known as Weinreb amides, are premier acylating agents in modern organic synthesis. Their hallmark is the ability to react with organometallic reagents (Grignard or organolithium) to...

Author: BenchChem Technical Support Team. Date: March 2026

N-Methoxy-N-methylamides, universally known as Weinreb amides, are premier acylating agents in modern organic synthesis. Their hallmark is the ability to react with organometallic reagents (Grignard or organolithium) to form a highly stable, five-membered cyclic tetrahedral intermediate. This chelate resists premature collapse, effectively preventing the over-addition that plagues standard esters and acid chlorides, and cleanly yields ketones upon acidic workup.

However, when the benzamide ring bears an ortho-substituent, the reactivity profile shifts dramatically. As an Application Scientist, I frequently encounter synthetic bottlenecks where ortho-substitution restricts reactivity due to steric hindrance and altered electronics. This guide objectively compares the reactivity of various ortho-substituted Weinreb amides, providing experimental data, mechanistic insights, and validated protocols for researchers and drug development professionals.

Mechanistic Causality: The "Ortho Effect" in Weinreb Amides

The efficacy of a Weinreb amide relies on two fundamental factors:

  • Electrophilicity of the carbonyl carbon.

  • Chelation control: The ability of the methoxy oxygen and the carbonyl oxygen to coordinate the incoming metal (Mg or Li) in a rigid geometry.

An ortho-substituent disrupts these factors. Sterically, a bulky ortho-group forces the amide moiety out of coplanarity with the aromatic ring. This restricted rotation around the C-N and C-Ar bonds often manifests as broad, unresolved humps in


H NMR spectra, as observed with1 [1].

During nucleophilic attack, the ortho-group sterically clashes with the incoming nucleophile and the coordinating metal, raising the activation energy of the tetrahedral intermediate. In transition-metal-catalyzed directed C-H functionalization, this same steric repulsion severely hinders the formation of the requisite metallacycle.

MechanisticPathway A Ortho-Substituted Weinreb Amide B Nucleophilic Attack (R-MgX / R-Li) A->B Addition D Steric Clash (Ortho-Group vs Metal) A->D Bulky Ortho C 5-Membered Cyclic Tetrahedral Intermediate B->C Chelation E Acidic Quench (Collapse) C->E HCl (aq) D->C Hinders Formation F Ketone Product E->F -HN(OMe)Me

Mechanistic pathway of Weinreb amide addition highlighting ortho-steric clash.

Comparative Performance: Nucleophilic Acyl Substitution

When comparing ortho-substituents in Grignard additions, we must weigh inductive effects against steric bulk (A-values). The interplay between steric approach control and electronic activation dictates the reaction velocity.

  • Unsubstituted (ortho-H): The baseline. Rapid addition, high yields, and robust chelation.

  • Fluoro (ortho-F): Fluorine is small (van der Waals radius 1.47 Å) and highly electronegative. The inductive electron withdrawal enhances carbonyl electrophilicity, largely offsetting the minor steric penalty.

  • Chloro (ortho-Cl): Larger bulk (1.75 Å) dominates. The steric approach control slows the reaction, requiring longer times or higher temperatures to achieve full conversion.

  • Methyl (ortho-CH

    
    ) & Methoxy (ortho-OMe):  Both are bulky and electron-donating. They reduce electrophilicity via resonance/induction and physically block the trajectory of the nucleophile, leading to sluggish reactions.
    

Table 1: Relative Reactivity in Grignard Addition (PhMgBr, THF, 0 °C)

Substrate (ortho-X)Electronic EffectSteric Bulk (A-value)Relative Reaction TimeTypical Yield (%)
-H (Baseline) NeutralMinimal1.0x (1 h)>95%
-F Inductively WithdrawingSmall (0.15)1.5x90-92%
-Cl Inductively WithdrawingMedium (0.43)3.0x80-85%
-CH

Electron DonatingLarge (1.70)4.5x75-80%
-OMe Electron DonatingLarge (0.60)*5.0x70-75%

*Effective bulk is larger due to lone pair repulsion and restricted rotation.

Comparative Performance: Directed C-H Functionalization

Weinreb amides are notoriously challenging directing groups for C-H activation due to their weak coordination properties. When utilizing iridium or palladium catalysts for ortho-halogenation, pre-existing ortho-substituents dictate the success of functionalizing the remaining ortho-position.

Recent studies on2 [2] highlight this limitation. While the unsubstituted N-methoxy-N-methylbenzamide achieves a 75% yield of the monoiodinated product, the 2-fluoro derivative drops to a 44% yield. The causality is clear: steric repulsion between the existing ortho-substituent and the Weinreb amide moiety prevents the planar geometry required for the Ir-metallacycle intermediate.

Table 2: Ir-Catalyzed C-H Iodination Yields

SubstrateCatalyst SystemYield of Iodinated ProductMechanistic Causality
Unsubstituted Benzamide [CpIr(H

O)

]SO

/ NIS
75%Efficient metallacycle formation.
2-Fluoro Benzamide [CpIr(H

O)

]SO

/ NIS
44%Steric repulsion hinders coordination.
3-Nitro Benzamide [Cp*Ir(H

O)

]SO

/ NIS
38%Electronic deactivation + steric effects.
Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Standardized Nucleophilic Addition to Hindered Weinreb Amides

Rationale: For ortho-substituted substrates, strict temperature control and the use of highly active Grignard reagents are paramount to overcome the activation barrier without promoting side reactions.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the ortho-substituted Weinreb amide (1.0 equiv, 5.0 mmol) in anhydrous THF to create a 0.2 M solution.

  • Cooling & Addition: Cool the solution to 0 °C. Dropwise add the Grignard reagent (1.5 equiv, 1.0 M in THF) over 15 minutes.

    • Self-Validation: A slight exotherm and color change (often pale yellow) indicates the successful formation of the tetrahedral intermediate.

  • Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. For bulky groups (-CH

    
    , -OMe), stir for an additional 3-4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.
    
  • Quench (Critical Step): Cool the reaction back to 0 °C. Rapidly quench with cold 1M HCl (10 mL).

    • Causality: The acidic environment protonates the intermediate, forcing the collapse of the chelate and expulsion of N,O-dimethylhydroxylamine hydrochloride, preventing over-addition.

  • Isolation: Extract with EtOAc (3x 15 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

ExperimentalWorkflow S1 Step 1: Substrate Prep 0.2 M in Anhydrous THF S2 Step 2: Grignard Addition 1.5 eq at 0°C (Exotherm Check) S1->S2 S3 Step 3: Chelation Phase Form Stable Intermediate S2->S3 S4 Step 4: Acidic Quench 1M HCl at 0°C to Collapse Chelate S3->S4 S5 Step 5: Analysis TLC & Yield Quantification S4->S5

Step-by-step experimental workflow for nucleophilic addition to hindered amides.

Protocol B: Ir-Catalyzed C-H Iodination

Rationale: Overcoming the weak coordinating ability of the Weinreb amide requires a highly electrophilic Ir(III) catalyst and an acidic promoter.

  • Setup: In a sealed vial, combine the Weinreb amide (0.25 mmol), N-iodosuccinimide (NIS, 1.5 equiv), and[Cp*Ir(H

    
    O)
    
    
    
    ]SO
    
    
    (3.0 mol %).
  • Solvent & Promoter: Add hexafluoroisopropanol (HFIP, 2.5 mL) and trifluoroacetic acid (TFA, 0.5 equiv).

    • Causality: HFIP stabilizes the cationic Ir-species and enhances the electrophilicity of NIS, which is critical for overcoming the steric penalty of ortho-substituents[3].

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Dilute with EtOAc, wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine, and purify via silica gel chromatography.
Alternatives for Extreme Steric Hindrance

When dealing with 2,6-disubstituted benzamides, the Weinreb amide may fail entirely due to absolute restricted rotation and severe steric clash. In such cases, consider these alternatives:

  • Morpholine Amides: Slightly more reactive due to the lack of the stabilizing methoxy group, though prone to over-addition if the temperature is not rigorously controlled at -78 °C.

  • N-Acyl Pyrazoles: Highly reactive acyl transfer agents that do not rely on chelation control, making them vastly superior for extremely hindered ortho-substituted systems where the Weinreb intermediate cannot physically form.

References
  • 2-Fluoro-N-methoxy-N-methylbenzamide Properties and NMR D
  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions Organic Letters - ACS Public
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Organic Chemistry Frontiers - RSC Publishing

Sources

Comparative

A Comparative Guide to the Chemoselectivity of Weinreb Amides in Complex Molecule Synthesis

For researchers, scientists, and professionals in drug development, achieving precise control over chemical reactions is paramount. In the synthesis of complex molecules, the selective formation of ketones and aldehydes...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, achieving precise control over chemical reactions is paramount. In the synthesis of complex molecules, the selective formation of ketones and aldehydes is a frequent challenge. Traditional methods using highly reactive acylating agents like acid chlorides or esters with organometallic reagents often suffer from over-addition, leading to undesired tertiary alcohol byproducts and reduced yields.[1][2][3] This guide provides an in-depth analysis of the N-methoxy-N-methylamide, or "Weinreb amide," a class of reagents that offers a superior solution to this long-standing problem. We will explore the mechanistic basis of its remarkable chemoselectivity, compare its performance against other acylating agents, and discuss the influence of structural modifications, such as in N-Methoxy-N,2,3-trimethylbenzamide, on its reactivity.

The Mechanism of Controlled Acylation: The Key to Chemoselectivity

The exceptional utility of the Weinreb amide stems from its unique reaction mechanism upon nucleophilic attack. Unlike other carbonyl compounds, the addition of an organometallic reagent (like a Grignard or organolithium reagent) or a hydride source to a Weinreb amide results in a highly stable, five-membered cyclic tetrahedral intermediate.[1][4][5][6] This stability is conferred by the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the N-methoxy oxygen.[1][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] Consequently, the "over-addition" of a second nucleophile, a common side reaction with more reactive acylating agents, is effectively prevented.[1][5][6]

Figure 1: Mechanism of Weinreb Amide Acylation

Comparative Analysis of Acylating Agents

The practical advantage of Weinreb amides becomes evident when their reactivity is compared with that of other common carboxylic acid derivatives. Acid chlorides and esters, while effective acylating agents, often lead to complex product mixtures due to their high reactivity.[3][8]

Acylating AgentNucleophile (R'-MgBr)Typical OutcomeChemoselectivity Issues
Acid Chloride Grignard ReagentTertiary AlcoholHighly reactive ketone intermediate is rapidly attacked by a second equivalent of the Grignard reagent.[2][8]
Ester Grignard ReagentTertiary AlcoholKetone intermediate is often more reactive than the starting ester, leading to over-addition.[2]
Weinreb Amide Grignard ReagentKetone The stable chelated intermediate prevents over-addition, allowing for isolation of the ketone after workup.[1][9][10]
Weinreb Amide Hydride (e.g., LiAlH₄, DIBAL-H)Aldehyde Reduction stops cleanly at the aldehyde stage due to the stable intermediate, avoiding over-reduction to the alcohol.[1][9][11]

Table 1: Comparison of Reactivity and Chemoselectivity.

This inherent stability not only prevents over-addition but also imparts a remarkable tolerance to a wide range of other functional groups within the substrate molecule, a critical feature for multi-step complex syntheses.[12]

The Role of Substitution: The Case of N-Methoxy-N,2,3-trimethylbenzamide

While the core N-methoxy-N-methylamide functionality dictates the primary reaction pathway, substituents on the acyl group can modulate reactivity. In a molecule like N-Methoxy-N,2,3-trimethylbenzamide, the methyl groups at the ortho (C2) and meta (C3) positions of the benzene ring introduce steric and electronic effects.

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon.[13][14] This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to an unsubstituted benzamide. However, this steric bulk can also further discourage unwanted side reactions.[15][16] In some cases, ortho-substituents can force the amide group out of the plane of the aromatic ring, which can inhibit resonance and potentially increase the carbonyl carbon's electrophilicity.[14]

  • Electronic Effects: The methyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. This effect is generally minor compared to the dominant steric and chelation-control factors.

For a sterically hindered substrate like N-Methoxy-N,2,3-trimethylbenzamide, the choice of a less bulky but highly nucleophilic reagent, such as an organolithium, might be advantageous over a bulkier Grignard reagent.

Experimental Protocols

The following protocols provide standardized, reproducible methods for the preparation and use of Weinreb amides.

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This procedure utilizes a common peptide coupling agent for a direct, one-pot conversion.

  • To a stirred solution of the desired carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as triethylamine (3.0 eq).[17]

  • Slowly add a coupling agent, such as 2-chloro-1-methylpyridinium iodide (CMPI) (1.2 eq) or a carbodiimide reagent.[17]

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC until the starting material is consumed.[18]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-methoxy-N-methylamide.[17]

Protocol 2: Ketone Synthesis via Grignard Addition to a Weinreb Amide

This protocol details the chemoselective addition of a Grignard reagent.

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C or -78 °C, depending on the substrate's reactivity.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the low temperature.

  • Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl at the same low temperature.[19]

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone via silica gel column chromatography.

Workflow and Decision-Making

The decision to use a Weinreb amide in a synthetic plan is often driven by the need for high chemoselectivity and the presence of sensitive functional groups.

Figure 2: Synthetic Decision Workflow

Conclusion

N-methoxy-N-methylamides are indispensable tools in modern organic synthesis, offering a reliable and highly selective method for the preparation of ketones and aldehydes.[4][20][21] Their unique ability to form a stable, chelated tetrahedral intermediate effectively circumvents the pervasive issue of over-addition that plagues more reactive acylating agents.[1][6] While steric and electronic effects from substituents, as seen in N-Methoxy-N,2,3-trimethylbenzamide, can influence reaction rates, the fundamental chemoselectivity of the Weinreb amide functionality remains robust. For synthetic chemists engaged in the construction of complex molecules, mastering the use of Weinreb amides is a crucial step toward achieving cleaner reactions, higher yields, and greater synthetic efficiency.[10]

References

  • Singh, J., et al. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids.
  • Sibi, M. P. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks.
  • (2006).
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • (2022).
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • (n.d.). Weinreb ketone synthesis. Wikipedia.
  • (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Taylor & Francis Online.
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.
  • Woo, J. C. S., et al. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. PubMed.
  • Balasubramaniam, S., & Aidhen, I. S. (n.d.). The Growing Synthetic Utility of the Weinreb Amide. Thieme.
  • (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.
  • (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Semantic Scholar.
  • (2025).
  • (2024). Converting Amides to Aldehydes and Ketones. Chemistry Steps.
  • (2025). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journals.
  • (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC.
  • (n.d.). Weinreb Ketone Synthesis. Tokyo Chemical Industry UK Ltd..
  • (2025). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. PMC.
  • (n.d.). Ortho effect. Wikipedia.
  • (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal.
  • (n.d.). Weinreb Ketone Synthesis. TCI EUROPE N.V..
  • Khalid, M., et al. (2019).
  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
  • (2025). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
  • (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.
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  • Shimada, N., et al. (2020). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids.
  • (2026). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
  • (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl. PMC - NIH.
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Validation

Mechanistic Insights and Performance Comparison: N-Methoxy-N,2,3-trimethylbenzamide in Ketone Synthesis

The synthesis of sterically hindered ketones remains a formidable challenge in modern drug development and organic synthesis. Traditional acylating agents, such as acid chlorides or esters, frequently fail when confronte...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sterically hindered ketones remains a formidable challenge in modern drug development and organic synthesis. Traditional acylating agents, such as acid chlorides or esters, frequently fail when confronted with bulky organometallic nucleophiles, yielding complex mixtures dominated by over-addition byproducts (tertiary alcohols)[1]. The advent of Weinreb amides (N-methoxy-N-methylamides) revolutionized this space by introducing a chelation-controlled pathway[2].

However, when the acyl moiety itself is sterically encumbered—as in N-Methoxy-N,2,3-trimethylbenzamide —the mechanistic dynamics shift significantly. The ortho-methyl group at the 2-position of the benzene ring introduces severe steric shielding around the carbonyl carbon, altering both the kinetics of nucleophilic attack and the stability of the resulting intermediate[3]. This guide objectively compares the performance of this specific hindered Weinreb amide against modern alternatives and provides a validated, mechanistic protocol for its application.

Mechanistic Pathway & Chelation Dynamics

The defining feature of the Weinreb ketone synthesis is the formation of a highly stable, five-membered cyclic tetrahedral intermediate[2]. Upon the nucleophilic addition of an organolithium or Grignard reagent, the metal cation (Li⁺ or Mg²⁺) is tightly chelated by both the carbonyl oxygen and the methoxy oxygen.

In the case of N-Methoxy-N,2,3-trimethylbenzamide, the 2,3-dimethyl substitution creates a high-energy transition state for the initial nucleophilic attack. However, once the tetrahedral intermediate forms, it exhibits exceptional stability at low temperatures. This stability is the core causal factor for the reaction's success: it prevents the premature collapse of the intermediate into a reactive ketone, thereby completely suppressing the addition of a second equivalent of the nucleophile[1].

Mechanistic Troubleshooting: Researchers must be highly vigilant when utilizing highly basic or sterically hindered nucleophiles with this specific substrate. The steric clash can induce the elimination of the methoxide moiety, releasing formaldehyde as a significant side reaction rather than forming the desired tetrahedral intermediate[2].

Mechanism A N-Methoxy-N,2,3- trimethylbenzamide B Nucleophilic Attack (R-MgX / R-Li) A->B Anhydrous THF, 0°C C Tetrahedral Intermediate (Metal-Chelated) B->C Chelation control F Side Reaction: Methoxide Elimination B->F Excess base / steric clash D Acidic Quench (H3O+) C->D Stable at low temp E Sterically Hindered Ketone Product D->E Collapse of intermediate

Mechanistic pathway of tetrahedral intermediate formation and potential side reactions.

Comparative Performance Analysis

To objectively evaluate N-Methoxy-N,2,3-trimethylbenzamide, we must benchmark it against alternative acylating agents utilized for hindered ketone synthesis. Recently, morpholine amides have emerged as viable alternatives, offering higher water solubility and distinct chelation properties[4].

Table 1: Comparison of Acylating Agents for Sterically Hindered Ketone Synthesis

Acylating AgentTarget Product YieldOver-addition ByproductAqueous SolubilityReagent Stability
N-Methoxy-N,2,3-trimethylbenzamide 82–88%< 2%LowHigh (Bench-stable)
Morpholine 2,3-dimethylbenzamide 75–80%< 5%HighHigh (Bench-stable)
N-Acylpyrrole derivative 60–65%~ 10%LowModerate
2,3-Dimethylbenzoyl chloride < 40%> 40%N/A (Hydrolyzes)Low (Moisture sensitive)

Data Synthesis: While morpholine amides offer operational advantages during aqueous workups due to their hydrophilicity[4], the classic Weinreb amide remains superior for highly sterically hindered substrates like the 2,3-dimethylphenyl system. The rigid N-methoxy chelation provides the highest fidelity against over-addition[1].

Validated Experimental Protocol: Grignard Addition

This protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) to ensure high-fidelity ketone synthesis when working with N-Methoxy-N,2,3-trimethylbenzamide.

Workflow Step1 1. Substrate Prep Anhydrous THF Step2 2. Thermal Control Cool to 0 °C Step1->Step2 Step3 3. Nucleophile Dropwise Addition Step2->Step3 Step4 4. Chelate Formation Stir 1-2h Step3->Step4 Step5 5. Acidic Quench Sat. NH4Cl Step4->Step5

Step-by-step experimental workflow for ketone synthesis via Weinreb amide.

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent of N-Methoxy-N,2,3-trimethylbenzamide in anhydrous THF (to achieve a 0.2 M concentration).

  • Causality: Organometallic reagents are highly basic and moisture-sensitive. Any residual water will prematurely protonate and destroy the nucleophile, drastically reducing the yield before the hindered amide can react.

Step 2: Thermal Control

  • Action: Submerge the reaction flask in an ice-water bath to achieve a stable internal temperature of 0 °C.

  • Causality: The stability of the tetrahedral metal-chelated intermediate is highly temperature-dependent. Elevated temperatures provide the activation energy required for the premature collapse of the intermediate, which would expose the highly reactive ketone to a second nucleophilic attack[2].

Step 3: Nucleophile Addition

  • Action: Add 1.1 to 1.2 equivalents of the Grignard reagent dropwise via a syringe pump over 15 to 20 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes. For sterically hindered substrates, an excess local concentration of a strong base can trigger the elimination of the methoxide moiety (releasing formaldehyde) rather than facilitating the desired nucleophilic attack[2].

Step 4: Incubation and Self-Validation (Checkpoint)

  • Action: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional hour.

  • Validation Checkpoint: Perform a TLC (Thin-Layer Chromatography) assay. The reaction is self-validating when the starting material spot completely disappears, indicating full conversion to the stable intermediate.

  • Causality: The steric bulk of the 2,3-dimethyl groups slows the initial attack. Warming to room temperature ensures kinetic completion of the intermediate formation without risking over-addition, as the magnesium chelate remains intact[1].

Step 5: Acidic Quench and Isolation

  • Action: Cool the mixture back to 0 °C and strictly quench with cold saturated aqueous NH₄Cl or 1M HCl. Extract the product with ethyl acetate.

  • Causality: The acidic aqueous environment hydrolyzes the magnesium/lithium chelate. This forces the collapse of the tetrahedral intermediate, expelling N,O-dimethylhydroxylamine as a water-soluble leaving group and revealing the target sterically hindered ketone in the organic layer[1].

References

1.[2] Weinreb ketone synthesis. Wikipedia.2 2.[1] Weinreb Ketone Synthesis. Organic Chemistry Portal. 1 3.[3] A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry (ACS Publications).3 4.[4] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis (Thieme Connect). 4

Sources

Safety & Regulatory Compliance

Safety

N-Methoxy-N,2,3-trimethylbenzamide proper disposal procedures

Comprehensive Operational Guide: Handling, Synthesis, and Proper Disposal of N-Methoxy-N,2,3-trimethylbenzamide As a Senior Application Scientist, I frequently consult on the optimization, safety, and scale-up of acylati...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling, Synthesis, and Proper Disposal of N-Methoxy-N,2,3-trimethylbenzamide

As a Senior Application Scientist, I frequently consult on the optimization, safety, and scale-up of acylation reactions. N-Methoxy-N,2,3-trimethylbenzamide (CAS 229970-95-0) is a specialized Weinreb amide derived from 2,3-dimethylbenzoic acid. It serves as a privileged acylating agent in pharmaceutical drug development, enabling the precise synthesis of α-substituted ketones without the risk of over-addition[1].

The structural design of Weinreb amides—specifically the N-methoxy-N-methyl group—allows for the formation of a stable five-membered metal chelate upon reaction with organolithium or Grignard reagents[2]. This intermediate resists collapse until an aqueous quench is introduced, effectively halting the reaction at the ketone stage[3]. However, the handling and disposal of N-Methoxy-N,2,3-trimethylbenzamide and its reaction byproducts require rigorous adherence to chemical safety protocols. This guide provides a self-validating, step-by-step operational framework for its utilization and proper disposal, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) hazardous waste characteristics[4].

Part 1: Chemical Profiling & Quantitative Data

Understanding the physical and chemical properties of N-Methoxy-N,2,3-trimethylbenzamide is the first step in designing a safe operational and disposal plan.

PropertyValue / DescriptionOperational Implication
Chemical Name N-Methoxy-N,2,3-trimethylbenzamideWeinreb amide derivative of 2,3-dimethylbenzoic acid.
Molecular Formula C12H17NO2Determines stoichiometric equivalents for organometallic additions.
Molecular Weight 207.27 g/mol Used for precise molarity calculations in scale-up.
Physical State Clear to light yellow liquid/oilRequires handling via positive displacement pipettes or syringes.
Reactivity Stable under standard conditionsReacts exothermically with strong reducing agents or organometallics.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityMandates appropriate PPE and strict segregation from municipal waste streams.

Part 2: Operational Workflow & Mechanistic Causality

The utility of N-Methoxy-N,2,3-trimethylbenzamide lies in its controlled reactivity. When executing a ketone synthesis, the operational choices are dictated by the thermodynamics of the chelate intermediate.

Step-by-Step Methodology: Organometallic Addition & Quenching

  • Preparation: Dissolve N-Methoxy-N,2,3-trimethylbenzamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Moisture must be rigorously excluded to prevent the premature destruction of the highly reactive organometallic reagent.

  • Reagent Addition: Cool the solution to 0 °C or -78 °C depending on the nucleophile. Slowly add the organometallic reagent (e.g., Grignard, 1.1 eq) dropwise.

    • Causality: Dropwise addition controls the exothermic nucleophilic attack, preventing localized hot spots that could lead to side reactions.

  • Chelation Phase: Stir the reaction mixture for 1-2 hours. The tetrahedral intermediate is stabilized by the coordination of the metal ion (Mg²⁺ or Li⁺) to both the carbonyl oxygen and the methoxy oxygen[2].

  • Aqueous Quench (Critical Safety Step): Carefully add saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Causality: NH₄Cl provides a mild proton source that breaks down the stable metal chelate and neutralizes any unreacted organometallic reagent without the violent exotherm associated with strong mineral acids.

G A N-Methoxy-N,2,3- trimethylbenzamide B Organometallic Addition (R-M) A->B Nucleophilic Attack C Stable 5-Membered Metal Chelate B->C Chelation (N-O & C=O) D Aqueous Acidic Quench C->D Prevents Over-addition E Ketone Product + Amine Salts D->E Intermediate Collapse

Mechanistic workflow of Weinreb amide chelation, preventing over-addition during ketone synthesis.

Part 3: Proper Disposal Procedures & Waste Management

The disposal of N-Methoxy-N,2,3-trimethylbenzamide and its reaction mixtures must be treated as a multi-phasic hazardous waste problem. Unreacted Weinreb amides, liberated N,O-dimethylhydroxylamine, and residual solvents fall under EPA RCRA hazardous waste characteristics due to ignitability (solvents) and potential toxicity[5].

Step-by-Step Disposal Protocol (Self-Validating System)

Phase 1: Quenching and Neutralization

  • Verify Complete Quench: Ensure the reaction mixture has ceased bubbling after the addition of saturated NH₄Cl.

    • Self-Validation: A drop of the aqueous layer on pH indicator paper should read between pH 6 and 8. If highly basic, residual organometallics may still be present; add additional NH₄Cl or carefully titrate with dilute 1M HCl until neutral.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the organic product using an appropriate solvent (e.g., Ethyl Acetate or Dichloromethane).

Phase 2: Segregation of Waste Streams

  • Aqueous Waste (Contains Metal Salts & N,O-dimethylhydroxylamine):

    • The aqueous layer contains magnesium/lithium salts and the cleaved N,O-dimethylhydroxylamine hydrochloride.

    • Action: Collect in a designated Aqueous Heavy Metal / Basic Waste container. Do not mix with highly acidic waste streams to prevent the release of toxic or reactive gases.

  • Organic Waste (Contains Unreacted Amide & Solvents):

    • After product isolation (via rotary evaporation or chromatography), the residual organic solvents and unreacted N-Methoxy-N,2,3-trimethylbenzamide remain.

    • Action: Dispose of in a Non-Halogenated Organic Waste container (if using THF/EtOAc) or Halogenated Organic Waste container (if using DCM).

  • Solid Waste (Contains Adsorbed Amide):

    • Silica gel from column chromatography, magnesium sulfate (MgSO₄) used for drying, and contaminated filter papers will retain traces of the Weinreb amide.

    • Action: Collect in a sealed, clearly labeled Hazardous Solid Waste drum.

Phase 3: RCRA Compliance and Labeling Under 40 CFR 262.11, it is the generator's responsibility to identify and appropriately label hazardous waste[4].

  • Labeling: All containers must be labeled with the exact chemical constituents (e.g., "Organic Waste: THF, Ethyl Acetate, N-Methoxy-N,2,3-trimethylbenzamide <1%").

  • Storage: Store waste containers in secondary containment bins in a well-ventilated, designated Hazardous Waste Accumulation Area. Ensure containers are tightly capped to prevent VOC emissions.

G Start Reaction Mixture (Post-Quench) PhaseSep Phase Separation (Aqueous / Organic) Start->PhaseSep OrgPhase Organic Phase (Product + Unreacted Amide) PhaseSep->OrgPhase Extraction (e.g., EtOAc) AqPhase Aqueous Phase (Metal Salts + Amines) PhaseSep->AqPhase Aqueous Layer Purification Chromatography / Solvent Evaporation OrgPhase->Purification AqWaste Aqueous Waste Receptacle (pH Adjusted, Metal Salts) AqPhase->AqWaste Neutralization (pH 6-8) OrgWaste Organic Waste Receptacle (Halogenated/Non-Halogenated) Purification->OrgWaste Distillate / Impurities SolidWaste Solid Waste Receptacle (Spent Silica, MgSO4) Purification->SolidWaste Drying Agents / Silica

Systematic waste segregation and disposal workflow for Weinreb amide reaction mixtures.

References

  • Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics | US EPA - Regulations.gov. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (2025). RCRA Closure Plan - Hiland Mountain Correctional Center Shooting Range. Retrieved from[Link]

  • National Institutes of Health (NIH). (2021). Weinreb's amide | C18H33NO3 | CID 52944206 - PubChem. Retrieved from[Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling N-Methoxy-N,2,3-trimethylbenzamide

Executive Summary & Chemical Context N-Methoxy-N,2,3-trimethylbenzamide is a specialized Weinreb amide intermediate. In organic synthesis, it serves as a critical "scaffold" for generating ketones via nucleophilic additi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-Methoxy-N,2,3-trimethylbenzamide is a specialized Weinreb amide intermediate. In organic synthesis, it serves as a critical "scaffold" for generating ketones via nucleophilic addition (typically using Grignard or organolithium reagents).[1]

While the amide itself presents moderate hazards (irritant), the context of its use dictates the safety protocol. It is frequently handled in conjunction with pyrophoric or moisture-sensitive reagents (e.g., Methyl Lithium, Phenyl Magnesium Bromide) and volatile organic solvents (THF, DCM). Therefore, your PPE strategy must protect against the reaction system , not just the isolated intermediate.

Chemical Profile
PropertyDetail
Chemical Class Weinreb Amide (N-methoxy-N-methylamide derivative)
Physical State Typically a viscous oil or low-melting solid at room temperature.[2]
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential Acute Toxicity (Oral).[3][4]
Reactivity Stable under ambient conditions. Reacts violently with strong nucleophiles/reducing agents.

Hazard Identification & Risk Assessment

Based on homologous series data (e.g., CAS 6919-61-5) and functional group analysis.

Hazard CategoryGHS CodeDescriptionOperational implication
Skin Irritation H315 Causes skin irritation.[5][6][7]Direct contact with the oil can cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[5][6][7]Viscous oils are difficult to rinse from eyes; splash protection is critical.
STOT-SE H335 May cause respiratory irritation.[5][6][7]Inhalation of aerosols during transfer/weighing.
Acute Toxicity H302 Harmful if swallowed.[3]Standard hygiene; wash hands immediately after doffing gloves.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach. Do not use a "one-size-fits-all" strategy.

Tier 1: Routine Handling (Weighing, Transfer, Storage)

For handling the isolated amide in a controlled environment.

  • Eye Protection: Chemical Safety Goggles (Not just safety glasses).

    • Reasoning: As a viscous liquid/oil, this chemical adheres to surfaces. If a splash occurs, it does not wash off easily. Goggles provide a seal against running liquids.

  • Hand Protection: Nitrile Gloves (Minimum 0.11 mm / 4 mil thickness).

    • Reasoning: Weinreb amides are soluble in organic solvents. Latex is permeable to many carrier solvents (DCM, Chloroform). Nitrile offers superior chemical resistance to the amide and common co-solvents.

    • Protocol: Inspect for pinholes. Change immediately upon splash.

  • Body Protection: Standard cotton/polyester lab coat. Long pants. Closed-toe leather/composite shoes.

Tier 2: Reaction Setup (Active Synthesis)

For use with Grignard/Lithium reagents in THF/Ether.

  • Eye Protection: Chemical Splash Goggles + Face Shield.

    • Reasoning: The risk shifts from the amide to the reagent (e.g., MeLi). A face shield protects the neck and face from pyrophoric splashes.

  • Hand Protection: Double Gloving (Laminate/PE inner + Nitrile outer) OR Heavyweight Nitrile (8 mil).

    • Reasoning: Organolithiums can penetrate standard nitrile. The outer glove protects against the amide/solvent; the inner glove protects against the organometallic.

  • Body Protection: Flame-Resistant (FR) Lab Coat (Nomex/Kevlar).

    • Reasoning: Standard lab coats can wick flammable solvents (THF). FR coats self-extinguish if a pyrophoric reagent ignites.

Visual Logic: PPE Decision Tree

The following diagram illustrates the logical flow for selecting PPE based on the specific operational state.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Viscous Oil / Liquid State->Liquid Reagents Co-Reagents? Solid->Reagents Liquid->Reagents Inert None / Inert Reagents->Inert Storage/Weighing Active Grignard / Li-Reagent Reagents->Active Synthesis PPE_Basic Tier 1 PPE: Safety Glasses + Nitrile Gloves Inert->PPE_Basic If Solid PPE_Oil Tier 1+ PPE: Splash Goggles + Nitrile Gloves (Splash Risk) Inert->PPE_Oil If Liquid PPE_High Tier 2 PPE: Face Shield + FR Coat + Double Gloves (Fire/Reactivity Risk) Active->PPE_High Always

Caption: Decision logic for PPE selection based on physical state and concurrent reagent hazards.

Operational Protocol: Step-by-Step

A. Weighing & Transfer (Viscous Liquid Handling)

Weinreb amides are often sticky oils. Traditional weighing boats result in significant loss and contamination.

  • Setup: Place a balance inside the fume hood or use a draft shield.[8]

  • Tare: Tare the receiving reaction flask (with stir bar) directly on the balance.

  • Transfer:

    • Use a glass Pasteur pipette or a positive-displacement pipette.

    • Do not use plastic syringes if using DCM (Dichloromethane) as a rinse, as the plunger may swell.

  • Rinse: If the amide is too viscous, dissolve it in a small volume of the reaction solvent (e.g., dry THF) inside the source vial, then transfer the solution quantitatively to the reaction flask.

  • Decon: Wipe the outer threads of the source vial with a Kimwipe soaked in acetone before recapping to prevent the cap from sticking (freezing) later.

B. Reaction Setup (Inert Atmosphere)
  • Purge: Ensure the reaction vessel containing the amide is purged with Argon or Nitrogen before adding any organometallic reagents.

  • Addition: Add the nucleophile (Grignard/Lithium) dropwise at low temperature (usually 0°C or -78°C) to prevent over-alkylation.

  • Quenching (Critical Safety Step):

    • Weinreb ketone synthesis requires an acidic quench (e.g., saturated NH₄Cl or dilute HCl).

    • Warning: This step is exothermic. Ensure the reaction is cooled before quenching.

    • PPE Check: Ensure face shield is down during the quench.

C. Waste Disposal[4][5][7][8][9][10]
  • Liquid Waste: Dispose of reaction mixtures in Halogenated or Non-Halogenated organic waste streams depending on the solvent used (DCM = Halogenated; THF = Non-Halogenated).

  • Solid Waste: Contaminated pipettes, Kimwipes, and gloves must go into Hazardous Solid Waste . Do not throw in regular trash.

  • Empty Containers: Triple rinse with acetone before disposing of glass vials.

Emergency Response Procedures

IncidentImmediate Action
Skin Contact 1. Remove contaminated clothing/gloves immediately. 2. Wash with soap and water for 15 minutes.[5] 3. Do not use organic solvents (ethanol/acetone) on skin; they increase absorption.
Eye Contact 1. Flush with eyewash station for 15 minutes. 2. Hold eyelids open. 3. Seek medical attention (ophthalmologist) if irritation persists.
Spill (Bench) 1. Cover with absorbent pads (pig mats). 2. Wipe area with acetone, then soap and water. 3. Dispose of pads as hazardous waste.

Workflow Visualization

Handling_Workflow Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Tare Flask Method) Storage->Weighing Check PPE Dissolution Dissolution (Dry THF/DCM) Weighing->Dissolution Quant. Transfer Reaction Reaction (Inert Atm, -78°C) Dissolution->Reaction Add Nucleophile Quench Quench (Sat. NH4Cl) Reaction->Quench Exothermic! Workup Workup & Isolation Quench->Workup

Caption: Operational workflow from storage to reaction quenching.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

(Note: Specific toxicity data for the 2,3-trimethyl isomer is extrapolated from the parent Weinreb amide, N-Methoxy-N-methylbenzamide, as per standard industrial hygiene practices for homologous series.)

Sources

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